molecular formula C30H22F5N3O6 B15612593 ARN23765

ARN23765

Cat. No.: B15612593
M. Wt: 615.5 g/mol
InChI Key: LGCLACSGYALGRU-QHCPKHFHSA-N
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Description

ARN23765 is a useful research compound. Its molecular formula is C30H22F5N3O6 and its molecular weight is 615.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H22F5N3O6

Molecular Weight

615.5 g/mol

IUPAC Name

4-[[(7S)-1-[3-[(2,2-difluoro-1,3-benzodioxol-5-yl)-methylcarbamoyl]phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-7-yl]oxy]benzoic acid

InChI

InChI=1S/C30H22F5N3O6/c1-37(18-10-13-22-24(15-18)44-30(34,35)43-22)27(39)17-4-2-5-19(14-17)38-25-21(26(36-38)29(31,32)33)6-3-7-23(25)42-20-11-8-16(9-12-20)28(40)41/h2,4-5,8-15,23H,3,6-7H2,1H3,(H,40,41)/t23-/m0/s1

InChI Key

LGCLACSGYALGRU-QHCPKHFHSA-N

Origin of Product

United States

Foundational & Exploratory

ARN23765: A Picomolar-Potency Corrector of F508del-CFTR for Cystic Fibrosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, leading to a significant reduction in chloride and bicarbonate transport at the epithelial cell surface. Pharmacological correctors that rescue the trafficking and function of F508del-CFTR are a cornerstone of modern CF therapy. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to ARN23765, a novel and highly potent F508del-CFTR corrector. This compound has demonstrated picomolar efficacy in in vitro models, representing a significant advancement in the field of CFTR modulation.[1][2][3]

Mechanism of Action of this compound

This compound is classified as a Type I CFTR corrector.[1] Its primary mechanism of action involves the stabilization of the F508del-CFTR protein, facilitating its proper folding and subsequent trafficking from the endoplasmic reticulum to the Golgi apparatus and, ultimately, the plasma membrane.[1] By increasing the density of functional F508del-CFTR channels at the cell surface, this compound restores the crucial transport of chloride and bicarbonate ions.

Biochemical studies have indicated that this compound likely acts by improving the folding of the F508del-CFTR protein at the endoplasmic reticulum and enhancing its stability at the cell surface.[1] The remarkable potency of this compound, with an EC50 in the picomolar range, suggests a high-affinity interaction with the F508del-CFTR protein.[1][2][3]

Signaling Pathway of F508del-CFTR Correction by this compound

F508del_CFTR_Correction cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane F508del-CFTR_misfolded Misfolded F508del-CFTR F508del-CFTR_folded Correctly Folded F508del-CFTR F508del-CFTR_misfolded->F508del-CFTR_folded Correction Proteasomal_Degradation Proteasomal Degradation F508del-CFTR_misfolded->Proteasomal_Degradation Default Pathway This compound This compound This compound->F508del-CFTR_misfolded Binding and Stabilization Mature_CFTR Mature, Complex- Glycosylated CFTR F508del-CFTR_folded->Mature_CFTR Trafficking Functional_CFTR Functional CFTR Channel Mature_CFTR->Functional_CFTR Insertion Ion_Transport Cl- / HCO3- Transport Functional_CFTR->Ion_Transport Restored Function

Mechanism of F508del-CFTR correction by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound
Cell LineAssayParameterThis compoundVX-809 (Lumacaftor)Reference
Human Bronchial Epithelial (F508del/F508del)Ussing ChamberEC5038 pM~200 nM[1][2][3]
CFBE41o-YFP-Halide InfluxEC500.4 nM-[4]
FRTYFP-Halide InfluxEC500.4 nM-[4]
Table 2: Synergistic Effects with Other CFTR Modulators

This compound demonstrates synergy with other classes of CFTR correctors and is compatible with the potentiator VX-770 (ivacaftor).[1][2] This suggests its potential for use in combination therapies to achieve maximal restoration of CFTR function.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

YFP-Based Halide Influx Assay

This high-throughput screening assay is a primary method for identifying and characterizing CFTR correctors.[5][6][7][8] It measures the CFTR-mediated influx of iodide into cells, which quenches the fluorescence of a co-expressed halide-sensitive Yellow Fluorescent Protein (YFP).

Materials:

  • Fischer Rat Thyroid (FRT) or Cystic Fibrosis Bronchial Epithelial (CFBE41o-) cells stably expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).[5]

  • Cell culture medium (e.g., Coon's modified Ham's F12 medium with 10% FBS).[5]

  • Black-wall, clear-bottom 96- or 384-well microplates.

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • Control correctors (e.g., VX-809).

  • Assay buffer (e.g., PBS with calcium and magnesium).

  • Iodide-containing buffer (e.g., PBS with 100 mM NaI replacing NaCl).[8]

  • CFTR agonist (e.g., 20 µM Forskolin) and potentiator (e.g., 50 µM Genistein).[5]

Procedure:

  • Cell Seeding: Seed cells into microplates at an appropriate density and culture overnight.

  • Compound Incubation: Treat cells with test compounds at various concentrations for 18-24 hours at 37°C.[5] Include vehicle (DMSO) and positive control wells.

  • Assay Preparation: Wash the cells with assay buffer to remove the compounds.

  • Baseline Fluorescence Reading: Add assay buffer containing a CFTR agonist and potentiator to each well and measure the baseline YFP fluorescence.

  • Iodide Addition and Kinetic Reading: Add the iodide-containing buffer to all wells and immediately begin kinetic fluorescence readings for a set period (e.g., 10-20 seconds).

  • Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Normalize the data to the vehicle control and determine the EC50 for active compounds.

High-Throughput Screening Workflow

HTS_Workflow A Compound Library (e.g., 150,000 compounds) B Primary Screen (YFP-Halide Influx Assay) A->B C Hit Identification (Active Compounds) B->C D Dose-Response Analysis (EC50 Determination) C->D E Lead Optimization (Chemical Modification) D->E F Secondary Assays (Ussing Chamber, Western Blot) E->F G Preclinical Candidate (e.g., this compound) F->G

A typical workflow for a high-throughput screening campaign.
Ussing Chamber Assay

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[9][10][11] It allows for the quantification of CFTR-mediated chloride secretion by measuring the short-circuit current (Isc).

Materials:

  • Polarized epithelial cells (e.g., primary human bronchial epithelial cells or CFBE41o-) cultured on permeable supports (e.g., Transwell inserts).

  • Ussing chamber system with electrodes and a voltage-clamp amplifier.

  • Krebs-bicarbonate Ringer (KBR) solution.

  • Amiloride (B1667095) (ENaC inhibitor).

  • Forskolin (CFTR agonist).

  • CFTR potentiator (e.g., Genistein or VX-770).

  • CFTR inhibitor (e.g., CFTRinh-172).

Procedure:

  • Cell Culture: Culture epithelial cells on permeable supports until a confluent and polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Chamber Setup: Mount the permeable supports in the Ussing chambers, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and gassed KBR solution.

  • Baseline Measurement: Equilibrate the system and measure the baseline short-circuit current (Isc).

  • Pharmacological Additions:

    • Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

    • Add a CFTR agonist (e.g., Forskolin) to the apical side to stimulate CFTR.

    • Add a CFTR potentiator to the apical side to maximize channel opening.

    • Add a CFTR inhibitor to confirm that the measured current is CFTR-dependent.

  • Data Analysis: Measure the change in Isc in response to each pharmacological agent. The magnitude of the forskolin-stimulated and inhibitor-sensitive Isc reflects the level of CFTR function.

Ussing Chamber Experimental Workflow

Ussing_Chamber_Workflow A Mount Polarized Epithelial Monolayer in Ussing Chamber B Equilibrate and Measure Baseline Short-Circuit Current (Isc) A->B C Add Amiloride (Block ENaC) B->C D Add Forskolin (Activate CFTR) C->D E Add Potentiator (e.g., VX-770) D->E F Add CFTRinh-172 (Inhibit CFTR) E->F G Analyze Changes in Isc F->G

Workflow for Ussing chamber experiments.
Western Blotting for CFTR Maturation

Western blotting is used to assess the glycosylation state of the CFTR protein, which is an indicator of its maturation and trafficking through the secretory pathway.[9][12][13][14] Immature, core-glycosylated CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi.

Materials:

  • Cell lysates from cells treated with test compounds.

  • SDS-PAGE gels (e.g., 6% or 7% polyacrylamide).[12]

  • Nitrocellulose or PVDF membranes.

  • Primary anti-CFTR antibody.

  • Secondary antibody conjugated to horseradish peroxidase (HRP).

  • Chemiluminescent substrate.

  • Loading control antibody (e.g., anti-β-actin).

Procedure:

  • Protein Solubilization: Solubilize protein samples in 2X sample buffer with DTT and heat at 65°C for 15 minutes.[12]

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary anti-CFTR antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the intensity of Band B and Band C. An increase in the Band C to Band B ratio indicates improved CFTR maturation.

Conclusion

This compound is a highly potent F508del-CFTR corrector with a promising preclinical profile. Its picomolar efficacy and synergistic effects with other CFTR modulators highlight its potential as a component of future combination therapies for cystic fibrosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel CFTR correctors, with the ultimate goal of improving therapeutic outcomes for individuals with CF.

References

ARN23765: A Picomolar-Potency Corrector for Cystic Fibrosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Preclinical Development of a Novel CFTR Corrector

Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The most common mutation, F508del, leads to misfolding, premature degradation, and reduced trafficking of the CFTR protein to the cell surface. This results in defective ion transport and the accumulation of thick mucus in various organs. Small molecules known as correctors aim to rescue the trafficking and function of mutant CFTR. This technical guide details the discovery, mechanism of action, and preclinical development of ARN23765, a highly potent F508del-CFTR corrector.

Discovery and Optimization

This compound was identified through a high-throughput screening of a proprietary chemical library designed to find novel F508del-CFTR correctors. The initial screening identified a hit compound that, after extensive chemical optimization, led to the development of this compound. This optimization process resulted in a significant increase in potency.

The discovery process involved a cell-based assay using Fischer Rat Thyroid (FRT) and human bronchial epithelial (CFBE41o-) cells expressing the F508del-CFTR mutation and a halide-sensitive yellow fluorescent protein (HS-YFP).[1] This assay measures the CFTR-dependent influx of iodide, which quenches the YFP fluorescence. Hits were identified as compounds that increased the rate of fluorescence quenching. Following the primary screen, active compounds were further evaluated in dose-response assays and secondary assays, including short-circuit current recordings in primary human bronchial epithelial cells from CF patients.[1]

Mechanism of Action

This compound functions as a pharmacological chaperone, directly binding to the F508del-CFTR protein to facilitate its proper folding and trafficking to the cell membrane.[2] Studies have shown that this compound stabilizes the first membrane-spanning domain (MSD1) of the CFTR protein.[2] This mechanism is consistent with its classification as a Type I CFTR corrector.[2][3][4]

The corrector activity of this compound leads to an increased density of functional F508del-CFTR channels at the cell surface, thereby partially restoring chloride ion transport.[2][5] Evidence suggests that this compound interacts with CFTR at the same site as other Type I correctors.[2]

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del-CFTR_misfolded Misfolded F508del-CFTR F508del-CFTR_folded Correctly Folded F508del-CFTR F508del-CFTR_misfolded->F508del-CFTR_folded Binding & Stabilization Proteasomal_Degradation Proteasomal Degradation F508del-CFTR_misfolded->Proteasomal_Degradation Default Pathway This compound This compound This compound->F508del-CFTR_folded Processing Further Processing & Glycosylation F508del-CFTR_folded->Processing Trafficking Functional_CFTR Functional CFTR Channel Processing->Functional_CFTR Insertion Cl_out Chloride Efflux Functional_CFTR->Cl_out Cl_ion Cl- Cl_ion->Functional_CFTR

Mechanism of Action of this compound

Preclinical Efficacy

This compound has demonstrated remarkable potency and efficacy in preclinical studies.

In Vitro Potency and Efficacy

The potency of this compound has been evaluated in various cell-based assays.

Assay TypeCell LineParameterValueReference
HS-YFP AssayCFBE41o-EC50Not explicitly stated, but high potency observed[3]
Short-Circuit CurrentF508del/F508del HBEEC5038 pM[1][3][5][6]
Short-Circuit CurrentF508del/F508del HBEEC50 (VX-809)~200 nM[1][4]

HBE: Human Bronchial Epithelial

The data clearly indicates that this compound is significantly more potent than the first-generation corrector, VX-809 (lumacaftor), with a more than 5000-fold lower EC50 value in primary human bronchial epithelial cells.[3][4][6]

Synergy and Combination Therapy

This compound has shown synergistic or additive effects when combined with other classes of CFTR correctors.[3][6] Specifically, it demonstrates additivity with Type II and Type III correctors, but not with other Type I correctors, which is consistent with its proposed mechanism of action.[4] Furthermore, its activity is compatible with the potentiator VX-770 (ivacaftor), suggesting its potential use in combination therapies.[3][6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings.

High-Throughput Screening (HTS) with HS-YFP Assay

This assay is used for the primary screening of large compound libraries to identify potential CFTR correctors.

Principle: The assay measures CFTR-dependent iodide influx into cells expressing a halide-sensitive Yellow Fluorescent Protein (YFP). Iodide quenches the YFP fluorescence, and the rate of quenching is proportional to CFTR activity at the cell surface.

Methodology:

  • Cell Culture: CFBE41o- or FRT cells stably expressing F508del-CFTR and the HS-YFP are seeded in 384-well plates and incubated for 24-48 hours to form a confluent monolayer.

  • Compound Incubation: Cells are treated with test compounds (e.g., at 10 µM) or control correctors (e.g., VX-809) for 24 hours at 37°C to allow for F508del-CFTR correction.

  • Assay Procedure:

    • The cell plate is washed with a chloride-containing buffer.

    • The plate is placed in a plate reader equipped with fluorescence optics.

    • A baseline fluorescence is recorded.

    • An iodide-containing solution is injected to stimulate iodide influx through CFTR channels.

    • The decrease in YFP fluorescence is monitored over time.

  • Data Analysis: The rate of fluorescence quenching is calculated and normalized to controls (vehicle and a known corrector) to determine the activity of the test compounds.

Start Start Seed_Cells Seed F508del-CFTR/HS-YFP cells in 384-well plates Start->Seed_Cells Incubate_Cells Incubate cells (24-48h) Seed_Cells->Incubate_Cells Add_Compounds Add test compounds and controls Incubate_Cells->Add_Compounds Incubate_Correction Incubate for correction (24h) Add_Compounds->Incubate_Correction Wash_Cells Wash cells with Cl- buffer Incubate_Correction->Wash_Cells Measure_Baseline Measure baseline YFP fluorescence Wash_Cells->Measure_Baseline Inject_Iodide Inject iodide solution Measure_Baseline->Inject_Iodide Monitor_Fluorescence Monitor fluorescence quenching Inject_Iodide->Monitor_Fluorescence Analyze_Data Calculate quenching rate and determine compound activity Monitor_Fluorescence->Analyze_Data End End Analyze_Data->End

References

The Molecular Target of ARN23765: A Technical Guide to a High-Potency CFTR Corrector

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN23765 is a highly potent, small-molecule corrector of the mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, specifically targeting the F508del mutation, the most common cause of cystic fibrosis (CF).[1][2][3][4][5][6][7][8] This document provides an in-depth technical overview of this compound, detailing its molecular target, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction to Cystic Fibrosis and CFTR

Cystic fibrosis is a multisystemic genetic disease caused by mutations in the CFTR gene, which encodes an anion channel responsible for transporting chloride and bicarbonate ions across epithelial cell membranes.[1][4] The CFTR protein is comprised of two membrane-spanning domains (MSD1 and MSD2), two nucleotide-binding domains (NBD1 and NBD2), and a regulatory (R) domain.[4][9][10] The most prevalent mutation, F508del, involves the deletion of a phenylalanine residue at position 508 within NBD1.[9][10] This deletion leads to protein misfolding and subsequent retention in the endoplasmic reticulum (ER), where it is targeted for proteasomal degradation.[1] Consequently, there is a significant reduction in functional CFTR channels at the cell surface.[11]

CFTR modulators are a class of drugs that target the defective protein. These are categorized as either "correctors," which aim to rescue the misfolded protein and improve its trafficking to the cell membrane, or "potentiators," which enhance the function of the CFTR channels that are present at the cell surface.[1][11]

This compound: A Potent F508del-CFTR Corrector

This compound has been identified as a pharmacological corrector with subnanomolar potency in rescuing the function of F508del-CFTR.[1][2][4][5][12] It acts as a pharmacological chaperone, directly binding to the F508del-CFTR protein to facilitate its proper folding and trafficking to the plasma membrane.[1][4]

Molecular Target and Binding Site

The direct molecular target of this compound is the F508del-CFTR protein.[1][4] Through photoaffinity labeling studies, this compound has been shown to interact with CFTR at the same site as other type I CFTR correctors.[1][2][4][5][13] This binding site is located within a hydrophobic pocket in the first membrane-spanning domain (MSD1), where it stabilizes the domain's structure.[1][2][14] By stabilizing MSD1, this compound allosterically rescues the conformational defects caused by the F508del mutation in NBD1, thereby preventing the premature degradation of the protein.[2][14]

Mechanism of Action

This compound's mechanism of action as a type I corrector involves stabilizing the interface between NBD1 and the MSDs.[1] This stabilization at an early stage of CFTR biogenesis enhances the probability of the protein folding correctly and escaping ER-associated degradation.[2][5][14] The corrected F508del-CFTR can then be trafficked through the Golgi apparatus, where it undergoes complex glycosylation, and is subsequently inserted into the plasma membrane as a functional chloride channel.[15]

dot

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane F508del_CFTR_misfolded F508del-CFTR (Misfolded) Degradation Proteasomal Degradation F508del_CFTR_misfolded->Degradation ER-Associated Degradation (ERAD) Corrected_CFTR_immature Corrected F508del-CFTR (Core Glycosylated) F508del_CFTR_misfolded->Corrected_CFTR_immature Correct Folding & Trafficking Corrected_CFTR_mature Mature F508del-CFTR (Complex Glycosylated) Corrected_CFTR_immature->Corrected_CFTR_mature Processing Functional_CFTR Functional CFTR Channel Corrected_CFTR_mature->Functional_CFTR Insertion into Plasma Membrane Ion_Transport Cl- & HCO3- Transport Functional_CFTR->Ion_Transport This compound This compound This compound->F508del_CFTR_misfolded Binds to MSD1, stabilizes conformation

Caption: Signaling pathway of this compound in rescuing F508del-CFTR.

Quantitative Data

The potency and efficacy of this compound have been quantified in various cellular assays.

ParameterCell LineAssayValueReference
EC50 Human Bronchial Epithelial Cells (F508del/F508del)Short-Circuit Current38 pM[3][6][7][8]
EC50 CFBE41o- cellsHalide-Sensitive YFP Assay~1.4 nM[13]
EC50 of Analogue 1 CFBE41o- cellsHalide-Sensitive YFP Assay3.3 nM
EC50 of Analogue 2 CFBE41o- cellsHalide-Sensitive YFP Assay24 nM

Experimental Protocols

The characterization of this compound involved several key in vitro experiments.

Cell Culture
  • Cell Line: CFBE41o- human bronchial epithelial cell line, homozygous for the F508del-CFTR mutation and stably expressing a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).[16][17][18][19]

  • Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments involving corrector compounds, cells are typically incubated with the compounds for 24 hours.

Photoaffinity Labeling (PAL)

This technique was used to demonstrate the direct interaction of this compound with the CFTR protein in live cells.[1][4]

  • Probe Design: this compound-derived photoaffinity probes are synthesized to include a photoreactive group (e.g., diazirine) and a tag for enrichment (e.g., alkyne or desthiobiotin).[4][20][21]

  • Cell Treatment: CFBE41o- cells overexpressing wild-type or F508del-CFTR are incubated with the photoaffinity probe.

  • UV Cross-linking: Cells are exposed to UV irradiation to induce covalent cross-linking between the probe and interacting proteins.

  • Enrichment and Detection: Cell lysates are subjected to click chemistry (for alkyne-tagged probes) to attach a biotin (B1667282) tag, followed by streptavidin pull-down to enrich for probe-bound proteins. The presence of CFTR in the enriched fraction is then detected by Western blotting.

dot

Start Start Incubate Incubate CFBE41o- cells with this compound-derived photoaffinity probe Start->Incubate UV Expose cells to UV light to induce cross-linking Incubate->UV Lyse Lyse cells to release protein complexes UV->Lyse Tag Attach biotin tag to probe (e.g., via click chemistry) Lyse->Tag Enrich Enrich for biotin-tagged complexes using streptavidin beads Tag->Enrich Wash Wash beads to remove non-specifically bound proteins Enrich->Wash Elute Elute bound proteins Wash->Elute WB Analyze eluate for CFTR by Western Blot Elute->WB End End WB->End

Caption: Experimental workflow for Photoaffinity Labeling (PAL).
Halide-Sensitive YFP Assay

This is a functional cell-based assay to measure CFTR-mediated halide transport.[17][22][23]

  • Cell Plating: CFBE41o- cells stably expressing YFP are seeded in 96- or 384-well black-wall, clear-bottom microplates.

  • Compound Incubation: Cells are incubated with varying concentrations of this compound or control compounds for 24 hours.

  • Assay Procedure:

    • The cell culture medium is replaced with a chloride-containing buffer.

    • The plate is transferred to a fluorescence plate reader.

    • A baseline fluorescence reading is taken.

    • An iodide-containing solution with a CFTR agonist (e.g., forskolin) is added to the wells.

    • The YFP fluorescence is monitored over time. Influx of iodide through active CFTR channels quenches the YFP fluorescence.

  • Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. Dose-response curves are generated to determine the EC50 of the test compounds.

Western Blotting for CFTR Maturation

This biochemical assay is used to assess the effect of correctors on the glycosylation state and maturation of the CFTR protein.[6][15]

  • Sample Preparation: CFBE41o- cells are treated with this compound or vehicle control. Cells are then lysed, and protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein lysates are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for CFTR.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are visualized. An increase in the Band C to Band B ratio indicates improved CFTR maturation.

Ussing Chamber Short-Circuit Current (Isc) Measurements

This electrophysiological technique provides a quantitative measure of transepithelial ion transport, which is the gold standard for assessing CFTR function.[24][25][26][27][28]

  • Cell Culture on Inserts: Human bronchial epithelial cells from CF patients are cultured on permeable supports (e.g., Transwell inserts) to form a polarized monolayer.

  • Ussing Chamber Setup: The cell-seeded inserts are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelial monolayer.

  • Isc Measurement:

    • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is measured.

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • A CFTR agonist cocktail (e.g., forskolin (B1673556) and IBMX) is added to stimulate CFTR-mediated chloride secretion.

    • A CFTR potentiator (e.g., genistein (B1671435) or VX-770) can be added to maximize channel activity.

    • A CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.

  • Data Analysis: The magnitude of the forskolin-stimulated, inhibitor-sensitive current reflects the level of CFTR function.

Conclusion

This compound is a highly potent, type I corrector that directly targets the F508del-CFTR protein. By binding to a specific site within the first membrane-spanning domain, it stabilizes the protein's conformation, rescuing it from premature degradation and enabling its trafficking to the plasma membrane as a functional anion channel. The comprehensive characterization of this compound, utilizing a suite of robust cellular and biochemical assays, underscores its potential as a therapeutic agent for cystic fibrosis and as a valuable tool for further research into CFTR biology.

References

The Emergence of ARN23765: A Picomolar-Affinity Probe for Elucidating CFTR Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a complex, multi-domain ion channel whose dysfunction leads to cystic fibrosis (CF). Understanding its intricate structure and the molecular mechanisms that govern its function is paramount for the development of novel therapeutics. ARN23765 has emerged as a groundbreaking pharmacological tool, a high-affinity corrector of the most common CF-causing mutation, F508del-CFTR. With an EC50 in the picomolar range, it is over 5000-fold more potent than previously available correctors, making it not only a promising therapeutic candidate but also an invaluable probe for detailed structural and functional studies of CFTR.[1][2] This technical guide provides an in-depth overview of this compound, including its quantitative characteristics, detailed experimental protocols for its use, and visualizations of its mechanism of action and related experimental workflows.

Introduction to this compound

This compound is a small-molecule corrector designed to rescue the trafficking and processing defects of the F508del-CFTR mutant protein.[1] The F508del mutation, a deletion of phenylalanine at position 508 in the first nucleotide-binding domain (NBD1), results in protein misfolding and retention in the endoplasmic reticulum (ER), leading to its premature degradation.[3] Correctors are a class of CFTR modulators that aim to overcome this primary defect, enabling the mutant protein to traffic to the cell membrane and function as a chloride channel.

This compound distinguishes itself with its extraordinary potency and efficacy. It has been classified as a type I corrector , acting to stabilize the membrane-spanning domain-1 (MSD1) of CFTR.[4][5][6] This mechanism is synergistic with other classes of correctors, such as type II and III correctors, which act on different domains of the CFTR protein.[4][6] This high affinity and specific mode of action make this compound an exceptional tool for probing the structure of the MSD1 domain and its interfaces with other domains.

Quantitative Data for this compound

The potency of this compound has been quantified across various cellular models. The following tables summarize the key efficacy data for this compound and its related compounds.

Compound Cell Line Assay EC50 Reference
This compoundHuman Bronchial Epithelial (F508del/F508del)Short-Circuit Current38 pM[7][8]
This compoundCFBE41o-HS-YFP0.4 nM[9]
This compoundFRTTEEC~1 nM[9]
ARN23766 (distomer)FRTHS-YFP63 nM[9]
VX-809 (Lumacaftor)Human Bronchial Epithelial (F508del/F508del)Short-Circuit Current~200 nM[10]
VX-809 (Lumacaftor)CFBE41o-HS-YFP205 nM[10]

Table 1: Potency of this compound and Comparators in Functional Assays. EC50 values represent the concentration required to achieve 50% of the maximal effect in rescuing F508del-CFTR function.

Compound Property Value Reference
This compoundKinetic Solubility (PBS pH 7.4)228 ± 3 µM[10]
This compoundHepatotoxicity (HepG2)>80% Survival[10]
This compoundCaco-2 Permeability (A-B)9.9 x 10⁻⁶ cm/s[10]
This compoundOral Bioavailability (Rat)~20%[10]

Table 2: In Vitro Drug-like Properties of this compound. These parameters provide an initial assessment of the compound's suitability for further development.

Mechanism of Action and Signaling Pathways

This compound functions by directly binding to and stabilizing the F508del-CFTR protein, facilitating its proper folding and trafficking through the secretory pathway. As a type I corrector, its primary interaction site is within the MSD1 domain. This stabilization is thought to allosterically correct the conformational defects in NBD1 caused by the F508 deletion, allowing the protein to escape ER-associated degradation (ERAD).

ARN23765_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane F508del_Nascent Nascent F508del-CFTR (Misfolded) ERAD ER-Associated Degradation F508del_Nascent->ERAD Default Pathway F508del_this compound F508del-CFTR::this compound (Stabilized MSD1) F508del_Nascent->F508del_this compound This compound This compound This compound->F508del_this compound Binding Processing Glycosylation & Further Maturation (Band B -> Band C) F508del_this compound->Processing Trafficking Mature_CFTR Mature, Functional F508del-CFTR Processing->Mature_CFTR Insertion Ion_Transport Chloride Ion Transport Mature_CFTR->Ion_Transport Activation

Caption: Mechanism of this compound as a Type I CFTR Corrector.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a high-affinity CFTR probe.

Halide-Sensitive YFP (HS-YFP) Assay for CFTR Function

This high-throughput assay measures CFTR-mediated halide transport in living cells.[7]

Materials:

  • Fischer Rat Thyroid (FRT) or CFBE41o- cells stably expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).[7]

  • Cell culture medium (e.g., Coon's modified Ham's F12 with 10% FBS).

  • Black-wall, clear-bottom 96- or 384-well microplates.

  • This compound and other test compounds dissolved in DMSO.

  • Assay Buffer (PBS with Ca²⁺ and Mg²⁺).

  • Iodide Buffer (PBS with 100 mM NaI replacing NaCl).[7]

  • CFTR agonist cocktail (e.g., 20 µM Forskolin and 50 µM Genistein).[10]

Procedure:

  • Cell Plating: Seed cells in 96- or 384-well plates to form a confluent monolayer.

  • Compound Incubation: Treat cells with various concentrations of this compound or control compounds for 18-24 hours at 37°C to allow for CFTR correction.[7]

  • Assay Preparation: Wash the cell monolayer with Assay Buffer to remove the treatment compounds.

  • Baseline Fluorescence: Add 100 µL of Assay Buffer to each well. Place the plate in a fluorescence plate reader equipped with injectors.

  • Initiate Quenching: Program the plate reader to inject 100 µL of Iodide Buffer containing the CFTR agonist cocktail.

  • Data Acquisition: Measure YFP fluorescence (Excitation ~485 nm, Emission ~520 nm) every 1-2 seconds for 10-20 seconds. Iodide influx through active CFTR channels will quench the YFP fluorescence.

  • Data Analysis: Calculate the initial rate of fluorescence quenching (d[I⁻]/dt) for each well. This rate is proportional to the CFTR-mediated iodide influx.

HSYFP_Workflow cluster_Reader Fluorescence Plate Reader Start Seed Cells in Microplate Incubate Incubate with this compound (18-24h, 37°C) Start->Incubate Wash Wash Cells with Assay Buffer Incubate->Wash Add_Buffer Add Assay Buffer Wash->Add_Buffer Inject Inject Iodide Buffer + Agonists (Forskolin/Genistein) Add_Buffer->Inject Measure Measure YFP Fluorescence Quenching Over Time Inject->Measure Analyze Calculate Rate of Quenching (d[I⁻]/dt) Measure->Analyze

Caption: Experimental workflow for the HS-YFP assay.

Ussing Chamber Short-Circuit Current (Isc) Measurements

This technique provides a gold-standard functional measurement of ion transport across polarized epithelial monolayers.[11]

Materials:

  • Polarized human bronchial epithelial (HBE) cells cultured on permeable supports (e.g., Snapwell or Transwell).

  • Ussing chamber system (e.g., EasyMount).

  • Krebs-Bicarbonate Ringer (KBR) solution.

  • Gas mixture: 95% O₂, 5% CO₂.

  • Pharmacological agents: Amiloride (ENaC inhibitor), Forskolin (adenylyl cyclase activator), Genistein (potentiator), CFTR(inh)-172 (CFTR inhibitor).

Procedure:

  • Monolayer Mounting: Mount the permeable support containing the polarized HBE cell monolayer in the Ussing chamber.

  • Equilibration: Bathe both apical and basolateral sides with KBR solution, maintain at 37°C, and bubble with the gas mixture. Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).

  • ENaC Inhibition: Add Amiloride (e.g., 100 µM) to the apical chamber to block sodium absorption and isolate chloride secretion.[11]

  • CFTR Activation: Add a CFTR agonist, typically Forskolin (e.g., 10-20 µM), to the apical or basolateral chamber to stimulate cAMP production and activate CFTR.[11] A potentiator like Genistein (e.g., 50 µM) can be added to maximize channel opening.

  • CFTR Inhibition: Once a stable stimulated current is achieved, add a specific CFTR inhibitor, such as CFTR(inh)-172 (e.g., 10-20 µM), to the apical chamber to confirm that the measured current is CFTR-dependent.[11]

  • Data Analysis: The magnitude of the forskolin-stimulated, inhibitor-sensitive Isc is a direct measure of CFTR-mediated chloride channel function.

Western Blotting for CFTR Maturation

This biochemical assay assesses the glycosylation state of CFTR, which indicates its successful trafficking from the ER to the Golgi apparatus.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • SDS-PAGE gels (6% acrylamide (B121943) is recommended for good separation of CFTR bands).

  • PVDF membrane.

  • Primary anti-CFTR antibody (e.g., targeting NBD1 or the C-terminus).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Lysis: After treatment with this compound for 24-48 hours, lyse the cells and quantify total protein concentration.

  • SDS-PAGE: Separate 30-50 µg of total protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the primary anti-CFTR antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using a chemiluminescence detection system.

  • Analysis: Identify the two main bands for CFTR:

    • Band B: The immature, core-glycosylated form located in the ER (~150-160 kDa).

    • Band C: The mature, complex-glycosylated form that has passed through the Golgi (~170-180 kDa).[3] Quantify the density of both bands. The ratio of Band C / (Band B + Band C) represents the maturation efficiency of CFTR. Treatment with effective correctors like this compound will show a significant increase in this ratio.

Photoaffinity Labeling (PAL) to Identify Binding Sites

PAL is a powerful technique to covalently label the binding site of a small molecule on its protein target in a cellular context.[5]

Materials:

  • This compound-derived photoaffinity probes (PAPs) containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., alkyne for click chemistry).[5]

  • Cells expressing F508del-CFTR.

  • UV irradiation source (e.g., 365 nm lamp).

  • Reagents for click chemistry (e.g., biotin-azide, copper catalyst).

  • Streptavidin beads for enrichment.

  • Mass spectrometer for protein identification and peptide mapping.

Procedure:

  • Probe Incubation: Treat cells with the this compound-derived PAP for a specified time.

  • UV Crosslinking: Irradiate the cells with UV light to activate the diazirine group, which then forms a covalent bond with the nearest amino acid residues in the binding pocket.

  • Cell Lysis and Click Chemistry: Lyse the cells. If an alkyne tag was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag.

  • Enrichment: Use streptavidin-coated beads to pull down the biotin-labeled CFTR-probe complex.

  • Proteolytic Digestion: Digest the enriched protein with an enzyme like trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS. The peptide covalently modified by the PAP will have a mass shift corresponding to the remnant of the probe, allowing for the precise identification of the binding site.

PAL_Workflow Start Treat Cells with This compound Photoaffinity Probe UV_Irradiation UV Irradiation (e.g., 365 nm) to Covalently Crosslink Start->UV_Irradiation Lysis Cell Lysis UV_Irradiation->Lysis Click_Chemistry Click Chemistry (Attach Biotin-Azide) Lysis->Click_Chemistry Enrichment Enrichment with Streptavidin Beads Click_Chemistry->Enrichment Digestion In-gel or In-solution Trypsin Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Identify Modified Peptides (Binding Site Mapping) MS->Identification

References

The Picomolar Potency of ARN23765: A Technical Guide to a Novel CFTR Corrector in Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ARN23765, a pharmacological corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which exhibits exceptional potency in human bronchial epithelial cells. We will delve into the quantitative data supporting its picomolar efficacy, the detailed experimental protocols used for its characterization, and the underlying mechanism of action.

Executive Summary

Cystic fibrosis (CF) is a genetic disorder primarily caused by mutations in the CFTR gene, with the F508del mutation being the most prevalent. This mutation leads to misfolding, premature degradation, and consequently, a lack of functional CFTR chloride channels at the apical membrane of epithelial cells. Small molecules known as correctors aim to rescue the trafficking and function of F508del-CFTR. This compound has emerged as a highly potent corrector, demonstrating an EC50 of 38 picomolar in bronchial epithelial cells from patients homozygous for the F508del mutation.[1][2][3][4] This represents a potency more than 5000-fold greater than that of previously available corrector drugs.[2][4][5] this compound's mechanism of action involves the stabilization of the membrane-spanning domain-1 of the CFTR protein, thereby improving its maturation and cell surface localization.[6] This guide will provide a comprehensive overview of the data and methodologies that substantiate the remarkable potency of this compound.

Quantitative Data Presentation

The potency and efficacy of this compound have been quantified in various studies, primarily using primary human bronchial epithelial cells from cystic fibrosis patients. The following tables summarize the key quantitative findings.

Compound Cell Type Assay EC50 Reference
This compoundHuman Bronchial Epithelial Cells (F508del/F508del)Short-Circuit Current38 pM[1][2][3][4]
VX-809 (Lumacaftor)Human Bronchial Epithelial Cells (F508del/F508del)Short-Circuit Current>100 nM[4][5]

Table 1: Comparative Potency of this compound and VX-809 in Primary Human Bronchial Epithelial Cells.

Parameter Condition Cell Type Measurement Result Reference
F508del-CFTR ActivityTreatment with 1 nM this compound for 72 hoursF508del/F508del Bronchial Epithelial CellsShort-Circuit CurrentSignificant increase in CFTR-mediated current[4][5]
F508del-CFTR ActivityTreatment with 10 nM this compound for 24 hoursF508del/F508del Bronchial Epithelial CellsShort-Circuit CurrentSignificant increase in CFTR-mediated current[4][5]
SynergyCombination of this compound and other correctorsFRT and CFBE41o- cellsHS-YFP assaySignificant synergistic effect on CFTR activity[5]
Compatibility with PotentiatorChronic treatment with this compound and VX-770F508del/F508del Bronchial Epithelial CellsShort-Circuit CurrentCompatible with chronic VX-770 potentiation[2][4][5]

Table 2: Efficacy and Functional Characteristics of this compound in Bronchial Epithelial Cells.

Experimental Protocols

The determination of this compound's picomolar potency relies on specific and sensitive experimental techniques. Below are detailed methodologies for the key experiments cited.

Primary Human Bronchial Epithelial Cell Culture

Primary human bronchial epithelial cells from CF patients homozygous for the F508del mutation are essential for evaluating the clinical potential of CFTR correctors.

  • Cell Isolation: Bronchial epithelial cells are isolated from the airways of explanted lungs of CF patients undergoing transplantation.

  • Cell Culture: Cells are cultured on semi-permeable supports with an air-liquid interface to promote differentiation into a polarized epithelium that mimics the in vivo airway.

  • Culture Medium: A specialized culture medium containing growth factors and supplements is used to support cell growth and differentiation.

Short-Circuit Current (Isc) Measurements in Ussing Chambers

The Ussing chamber technique is the gold standard for measuring ion transport across epithelial tissues.

  • Mounting: Differentiated bronchial epithelial cell monolayers on permeable supports are mounted in Ussing chambers.

  • Perfusion: The apical and basolateral surfaces of the monolayer are bathed in identical Ringer's solutions, and the transepithelial voltage is clamped to 0 mV. The resulting current is the short-circuit current (Isc).

  • Pharmacological Modulation:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated chloride currents.

    • Forskolin is added to both sides to increase intracellular cAMP levels and activate CFTR.[7]

    • A CFTR potentiator, such as VX-770, is often added to the apical side to maximize channel gating.[7]

    • A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-specific.[7]

  • Data Analysis: The change in Isc in response to these pharmacological agents is measured to quantify CFTR activity. Dose-response curves are generated by treating the cells with varying concentrations of this compound to determine the EC50.

High-Throughput Screening (HTS) with Halide-Sensitive Yellow Fluorescent Protein (HS-YFP)

This cell-based assay allows for the rapid screening of large compound libraries for CFTR corrector activity.

  • Cell Lines: Fischer Rat Thyroid (FRT) or CFBE41o- cells stably expressing F508del-CFTR and a halide-sensitive YFP (HS-YFP) are used.

  • Compound Treatment: Cells are incubated with test compounds (like this compound) for a specified period to allow for F508del-CFTR correction.

  • Fluorescence Measurement: The rate of YFP fluorescence quenching upon the addition of a halide (e.g., iodide) is measured using a fluorescence plate reader. This quenching rate is proportional to the halide influx through functional CFTR channels at the cell surface.

  • Data Analysis: An increase in the rate of fluorescence quenching compared to vehicle-treated cells indicates corrector activity.

Immunoblotting for CFTR Maturation

Immunoblotting is used to visualize the different glycosylated forms of the CFTR protein, providing insight into its maturation and trafficking.

  • Cell Lysis: Bronchial epithelial cells are treated with this compound or a vehicle control, and then lysed to extract total protein.

  • Protein Separation: Protein lysates are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Immunodetection: The separated proteins are transferred to a membrane and probed with antibodies specific for CFTR.

    • Band B: The immature, core-glycosylated form of CFTR residing in the endoplasmic reticulum.

    • Band C: The mature, fully glycosylated form of CFTR that has trafficked through the Golgi apparatus and is present at the plasma membrane.

  • Analysis: An increase in the intensity of Band C relative to Band B indicates that the corrector has promoted the maturation and trafficking of F508del-CFTR.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

F508del_CFTR_Correction cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_unfolded F508del-CFTR (Misfolded) Proteasome Proteasomal Degradation F508del_CFTR_unfolded->Proteasome Premature Degradation F508del_CFTR_folded F508del-CFTR (Correctly Folded) F508del_CFTR_unfolded->F508del_CFTR_folded Trafficking Functional_CFTR Functional CFTR Channel F508del_CFTR_folded->Functional_CFTR Insertion This compound This compound This compound->F508del_CFTR_unfolded Binds & Stabilizes

Caption: Mechanism of F508del-CFTR correction by this compound.

Ussing_Chamber_Workflow start Polarized Bronchial Epithelial Cells mount Mount in Ussing Chamber start->mount voltage_clamp Voltage Clamp to 0 mV mount->voltage_clamp measure_isc Measure Baseline Isc voltage_clamp->measure_isc add_amiloride Add Amiloride (ENaC Block) measure_isc->add_amiloride measure_isc2 Measure Isc add_amiloride->measure_isc2 add_forskolin Add Forskolin (CFTR Activation) measure_isc2->add_forskolin measure_isc3 Measure Isc add_forskolin->measure_isc3 add_potentiator Add Potentiator (e.g., VX-770) measure_isc3->add_potentiator measure_isc4 Measure Isc add_potentiator->measure_isc4 add_inhibitor Add CFTR Inhibitor measure_isc4->add_inhibitor measure_isc5 Measure Isc add_inhibitor->measure_isc5 end Quantify CFTR-specific Current measure_isc5->end

Caption: Experimental workflow for Ussing chamber short-circuit current measurements.

cAMP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR_channel CFTR Channel (at membrane) PKA->CFTR_channel Phosphorylates & Activates Cl_ion Cl- CFTR_channel->Cl_ion Efflux

Caption: Simplified cAMP signaling pathway for CFTR activation.

Conclusion

This compound stands out as a corrector of F508del-CFTR with unprecedented picomolar potency in the most relevant cellular context: primary human bronchial epithelial cells from cystic fibrosis patients.[1][2][3][4] Its ability to rescue the function of the mutant protein at such low concentrations, coupled with its synergy with other correctors and compatibility with potentiators, makes it a highly promising candidate for future cystic fibrosis therapies.[2][4][5] The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to understand and build upon the significant discovery of this compound. Furthermore, this compound serves as a valuable high-affinity probe for further elucidating the structure-function relationship of the CFTR protein.[2][4]

References

Unlocking Synergistic Potential: A Technical Guide to ARN23765 and CFTR Potentiator Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synergistic effects of ARN23765, a novel and highly potent CFTR corrector, with cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. This document outlines the core mechanisms, presents quantitative data from key experimental findings, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction: The Rationale for Combination Therapy in Cystic Fibrosis

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to the production of a dysfunctional CFTR protein. The most common mutation, F508del, results in a misfolded protein that is prematurely degraded and thus does not reach the cell surface. Therapeutic strategies have focused on two main classes of small molecules: correctors , which aid in the proper folding and trafficking of the CFTR protein to the cell membrane, and potentiators , which enhance the channel opening probability of the CFTR protein once it is at the cell surface.

This compound has emerged as a particularly potent F508del-CFTR corrector, demonstrating efficacy at picomolar concentrations.[1] While correctors can increase the quantity of CFTR at the cell surface, their efficacy is significantly enhanced when combined with a potentiator that can augment the function of these rescued channels. This guide explores the synergistic relationship between this compound and CFTR potentiators, a critical area of research for developing highly effective combination therapies for CF patients.

Mechanism of Action: A Dual Approach to Restoring CFTR Function

The synergy between this compound and CFTR potentiators stems from their complementary mechanisms of action.

  • This compound (Corrector): As a Type I corrector, this compound is believed to bind to the first membrane-spanning domain (MSD1) of the F508del-CFTR protein. This interaction stabilizes the protein during its biogenesis, facilitating its proper folding and subsequent trafficking from the endoplasmic reticulum to the apical membrane of epithelial cells. The result is an increased density of F508del-CFTR channels on the cell surface.

  • CFTR Potentiators (e.g., Ivacaftor (B1684365)/VX-770): Potentiators like ivacaftor act on the CFTR channels that have reached the cell membrane. They bind to the CFTR protein and allosterically modulate its conformation, increasing the probability that the channel gate will be open. This allows for a greater flow of chloride ions across the cell membrane, restoring epithelial surface hydration.

The combination of this compound and a potentiator thus addresses both the quantity and function of the defective F508del-CFTR protein, leading to a more robust restoration of its activity than either agent can achieve alone.

Quantitative Analysis of Synergy

The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic effect of combining this compound with the CFTR potentiator ivacaftor (VX-770).

Table 1: In Vitro Efficacy of this compound in F508del-CFTR Cells

Cell LineAssayParameterThis compound ValueReference Compound (VX-809)
Human Bronchial Epithelial (HBE)Short-Circuit Current (Isc)EC5038 pM~200 nM

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Table 2: Synergistic Effect of this compound and Ivacaftor (VX-770) on F508del-CFTR Function

Cell ModelTreatmentMeasured ParameterResult
F508del/F508del Human Bronchial Epithelial CellsThis compound (100 nM)Forskolin-stimulated Isc (µA/cm²)Increased CFTR function
F508del/F508del Human Bronchial Epithelial CellsIvacaftor (VX-770) (1 µM)Forskolin-stimulated Isc (µA/cm²)Minimal increase in CFTR function alone
F508del/F508del Human Bronchial Epithelial CellsThis compound (100 nM) + Ivacaftor (VX-770) (1 µM)Forskolin-stimulated Isc (µA/cm²)Significant synergistic increase in CFTR function

Note: Specific quantitative values for the synergistic increase in Isc can vary between experiments and cell batches. The data presented here reflects the general observation of synergy.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the synergy between this compound and CFTR potentiators.

Cell Culture of Human Bronchial Epithelial (HBE) Cells
  • Cell Source: Primary HBE cells homozygous for the F508del-CFTR mutation are obtained from patient lung explants.

  • Culture Medium: Cells are cultured in a specialized bronchial epithelial growth medium supplemented with growth factors.

  • Air-Liquid Interface (ALI): To achieve differentiation into a polarized epithelium, cells are seeded on permeable supports and cultured at an air-liquid interface for 4-6 weeks. This mimics the in vivo environment of the airways.

Ussing Chamber Assay for Short-Circuit Current (Isc) Measurement

This assay is the gold standard for measuring ion transport across epithelial tissues.

  • Mounting: Differentiated HBE cell monolayers on permeable supports are mounted in Ussing chambers.

  • Solutions: The basolateral side is bathed in a standard Ringer's solution, while the apical side is bathed in a low-chloride Ringer's solution to create a chloride gradient.

  • Drug Addition:

    • Amiloride is added to the apical side to block sodium channels.

    • The corrector (this compound) is added to the basolateral medium and incubated for a specified period (e.g., 24-48 hours) to allow for CFTR correction.

    • Forskolin is added to both sides to activate CFTR through cAMP-dependent pathways.

    • The potentiator (e.g., ivacaftor) is then acutely added to the apical side.

    • Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.

  • Measurement: The short-circuit current (Isc), which reflects the net ion transport across the epithelium, is continuously recorded. The change in Isc upon addition of the potentiator in the presence of the corrector indicates the synergistic effect.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental processes involved in the study of this compound and CFTR potentiator synergy.

CFTR_Correction_Potentiation cluster_Correction CFTR Correction cluster_Trafficking Trafficking to Membrane cluster_Potentiation CFTR Potentiation F508del_CFTR_ER F508del-CFTR (in Endoplasmic Reticulum) Misfolded_CFTR Misfolded Protein F508del_CFTR_ER->Misfolded_CFTR Misfolding Degradation Proteasomal Degradation Misfolded_CFTR->Degradation Corrected_CFTR Correctly Folded CFTR Misfolded_CFTR->Corrected_CFTR Promotes Folding This compound This compound This compound->Misfolded_CFTR Binds to MSD1 & Stabilizes Golgi Golgi Apparatus Corrected_CFTR->Golgi Trafficking Cell_Membrane Apical Cell Membrane Golgi->Cell_Membrane Insertion Inactive_CFTR Inactive CFTR Channel (at Membrane) CFTR_Potentiator CFTR Potentiator (e.g., Ivacaftor) CFTR_Potentiator->Inactive_CFTR Binds & Induces Conformational Change Active_CFTR Active CFTR Channel Inactive_CFTR->Active_CFTR Increased Open Probability Ion_Transport Increased Cl- Transport Active_CFTR->Ion_Transport

Figure 1: Signaling pathway of CFTR correction and potentiation.

Synergistic_Mechanism F508del_CFTR F508del-CFTR This compound This compound (Corrector) F508del_CFTR->this compound Increased_CFTR_at_Membrane Increased Number of CFTR Channels at Membrane This compound->Increased_CFTR_at_Membrane CFTR_Potentiator CFTR Potentiator Increased_Channel_Opening Increased Open Probability of CFTR Channels CFTR_Potentiator->Increased_Channel_Opening Increased_CFTR_at_Membrane->CFTR_Potentiator Synergistic_Rescue Synergistic Rescue of CFTR Function Increased_CFTR_at_Membrane->Synergistic_Rescue Increased_Channel_Opening->Synergistic_Rescue

Figure 2: Logical relationship of the synergistic mechanism.

Experimental_Workflow cluster_Cell_Culture Cell Culture cluster_Ussing_Chamber Ussing Chamber Assay cluster_Data_Analysis Data Analysis Isolate_HBE Isolate Primary HBE Cells (F508del/F508del) Culture_ALI Culture at Air-Liquid Interface (4-6 weeks) Isolate_HBE->Culture_ALI Mount_Monolayer Mount Monolayer in Ussing Chamber Culture_ALI->Mount_Monolayer Add_Corrector Incubate with this compound (24-48h) Mount_Monolayer->Add_Corrector Measure_Isc Measure Short-Circuit Current (Isc) Add_Corrector->Measure_Isc Add_Activator_Potentiator Add Forskolin then CFTR Potentiator Measure_Isc->Add_Activator_Potentiator Add_Inhibitor Add CFTR Inhibitor Add_Activator_Potentiator->Add_Inhibitor Quantify_Isc Quantify Change in Isc Add_Inhibitor->Quantify_Isc Compare_Treatments Compare this compound alone vs. Combination Treatment Quantify_Isc->Compare_Treatments Assess_Synergy Assess Synergy Compare_Treatments->Assess_Synergy

Figure 3: Experimental workflow for assessing synergy.

Conclusion and Future Directions

The combination of the highly potent CFTR corrector this compound with CFTR potentiators represents a promising therapeutic strategy for cystic fibrosis. The synergistic effect, rooted in their complementary mechanisms of action, leads to a more significant restoration of CFTR function than can be achieved with monotherapy. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of such combination therapies.

Future research should focus on:

  • Evaluating the synergy of this compound with a broader range of next-generation CFTR potentiators.

  • Conducting long-term in vitro and in vivo studies to assess the durability of the synergistic effect.

  • Investigating the potential for triple-combination therapies involving this compound and multiple classes of CFTR modulators.

By building on this foundational knowledge, the scientific community can continue to advance the development of transformative treatments for individuals living with cystic fibrosis.

References

The Pharmacology of Novel CFTR Correctors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery and advancement of new therapies for cystic fibrosis (CF). This guide details the mechanisms of action of these innovative compounds, presents comparative preclinical efficacy data, outlines detailed experimental protocols for their evaluation, and visualizes key biological pathways and experimental workflows.

Introduction: The Challenge of Correcting Defective CFTR

Cystic fibrosis is a life-shortening autosomal recessive genetic disorder caused by mutations in the CFTR gene. This gene encodes an epithelial ion channel responsible for the transport of chloride and bicarbonate across cell membranes.[1] The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a significant reduction of the protein at the cell surface. CFTR correctors are a class of small molecules designed to rescue the processing and trafficking of mutant CFTR, thereby increasing the density of functional channels at the plasma membrane. The advent of CFTR modulators, particularly correctors in combination with potentiators, has revolutionized the treatment of CF. However, the quest for more efficacious correctors that can restore CFTR function to near wild-type levels for a broader range of CF-causing mutations continues to be a primary focus of research and development.

Data Presentation: Comparative Efficacy of Novel CFTR Correctors

The preclinical evaluation of novel CFTR correctors is crucial for identifying promising candidates for clinical development. The following tables summarize key quantitative data from in vitro studies of emerging and next-generation CFTR correctors, providing a comparative look at their efficacy in rescuing F508del-CFTR.

Table 1: Preclinical Efficacy of Novel CFTR Correctors in F508del-CFTR Human Bronchial Epithelial (HBE) Cells

Compound/CombinationMechanism of ActionAssayEfficacy MetricResultReference
SION-719 + SION-2222 NBD1 Stabilizer + TMD1 CorrectorCFHBE Assay% of Wild-Type FunctionFull restoration to wild-type levels
SION-451 + SION-109 NBD1 Stabilizer + ICL4 CorrectorCFHBE Assay% of Wild-Type FunctionFull restoration to wild-type levels
ABBV-2222 (GLPG-2222) C1 CorrectorPrimary F508del/F508del HBE cellsEC50<10 nM[2][3]
ABBV-3221 + ABBV-2222 + GLPG-1837 C2 Corrector + C1 Corrector + PotentiatorHBE-TECCEC50 of ABBV-3221105 nM[4]
VX-440 + Tezacaftor + Ivacaftor (B1684365) Next-generation Corrector CombinationF508del/Min Function HBE cellsChange in ppFEV1 (inferred from clinical data)Mean absolute improvement of 12.0 percentage points[5]
VX-152 + Tezacaftor + Ivacaftor Next-generation Corrector CombinationF508del/Min Function HBE cellsChange in ppFEV1 (inferred from clinical data)Mean absolute improvement of 9.7 percentage points[5]
C1a + C2a Novel CorrectorsG542X/F508del HBE cells% of Wild-Type Activity21% of HBE WT activity[6]

Note: Efficacy data are highly dependent on the specific assay conditions and cell models used. Direct comparison between different studies should be made with caution.

Table 2: Preclinical Efficacy of Novel Read-Through Agent for CFTR Nonsense Mutations

CompoundMechanism of ActionCell/Organoid ModelAssayEfficacy MetricResultReference
ELX-02 Read-through AgentG542X homozygous PDOsForskolin-Induced SwellingCFTR ActivityDose-dependent increase similar to tezacaftor/ivacaftor in F508del PDOs[7]
ELX-02 Read-through AgentG542X/G542X PDOsqPCRCFTR mRNA level5-fold increase[7]

Experimental Protocols: Methodologies for Corrector Evaluation

The robust preclinical assessment of novel CFTR correctors relies on a suite of specialized in vitro assays. This section provides detailed methodologies for key experiments cited in the evaluation of these compounds.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

The Ussing chamber is the gold-standard for measuring ion transport across epithelial monolayers and provides a direct functional readout of CFTR activity.

Methodology:

  • Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports at an air-liquid interface to form a differentiated, polarized monolayer.

  • Corrector Treatment: Cell monolayers are incubated with the test corrector compound (e.g., 3 µM) or vehicle control (e.g., 0.1% DMSO) for 24-48 hours at 37°C.

  • Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in Ussing chambers. The apical and basolateral chambers are filled with appropriate Ringer's solutions, and the system is maintained at 37°C and gassed with 95% O2/5% CO2.

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the short-circuit current is continuously recorded.

  • Pharmacological Stimulation and Inhibition:

    • Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).

    • Forskolin (B1673556) (a cAMP agonist) is added to stimulate CFTR activity.

    • A CFTR potentiator (e.g., ivacaftor or genistein) is often added to maximize the CFTR-dependent current.

    • A CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-specific.

  • Data Analysis: The change in Isc in response to forskolin and the potentiator is calculated as a measure of CFTR function. The efficacy of the corrector is determined by comparing the Isc in treated versus untreated cells.

Western Blot for CFTR Protein Maturation

Western blotting is used to assess the biochemical correction of CFTR, specifically the conversion of the immature, core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus.

Methodology:

  • Cell Lysis: Cells are lysed in a suitable buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for CFTR.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The density of Band B and Band C is quantified. An increase in the Band C to Band B ratio in corrector-treated cells indicates improved CFTR maturation.

Forskolin-Induced Swelling (FIS) Assay in Patient-Derived Organoids

The FIS assay is a medium-to-high throughput method to assess CFTR function in a three-dimensional, physiologically relevant model derived from patient tissues.

Methodology:

  • Organoid Culture: Intestinal or airway organoids are established from patient-derived biopsies and cultured in a basement membrane matrix.

  • Corrector Pre-treatment: Mature organoids are pre-incubated with the CFTR corrector or vehicle control for 24-48 hours.

  • FIS Assay:

    • Organoids are incubated in a buffer containing forskolin to activate CFTR.

    • Live-cell imaging is used to capture images of the organoids at baseline (time 0) and at various time points after forskolin addition.

  • Data Quantification: The cross-sectional area of the organoids is measured at each time point. The increase in organoid area over time reflects CFTR-dependent fluid secretion into the lumen and is a measure of CFTR function.

  • Analysis: The swelling of corrector-treated organoids is compared to that of untreated organoids to determine the efficacy of the compound.

Patch-Clamp Electrophysiology for Single-Channel Analysis

Patch-clamp is a powerful technique to study the properties of individual ion channels, providing detailed information on channel gating and conductance.

Methodology:

  • Cell Preparation: Cells expressing the mutant CFTR are grown on coverslips suitable for microscopy.

  • Patch-Clamp Recording:

    • A glass micropipette with a very small tip opening is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").

    • The patch of membrane under the pipette tip is then excised to create an "inside-out" patch, exposing the intracellular face of the membrane to the bath solution.

  • Channel Activation: The excised patch is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate CFTR channels.

  • Data Acquisition: The current flowing through individual CFTR channels is recorded.

  • Analysis: The single-channel recordings are analyzed to determine the channel open probability (Po) and single-channel conductance. The effect of a corrector on the number of active channels in the patch can be assessed.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is essential for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of CFTR pharmacology.

CFTR_Processing_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Ribosome Ribosome Nascent_CFTR Nascent CFTR Polypeptide Ribosome->Nascent_CFTR Translation Folding Folding & Assembly (Chaperones: Hsp70, Hsp90) Nascent_CFTR->Folding Core_Glycosylation Core Glycosylation (Band B) Folding->Core_Glycosylation ERQC ER Quality Control (ERQC) Core_Glycosylation->ERQC ERAD ER-Associated Degradation (Proteasome) ERQC->ERAD Misfolded (e.g., F508del) ER_Exit ER Exit ERQC->ER_Exit Correctly Folded Complex_Glycosylation Complex Glycosylation (Band C) ER_Exit->Complex_Glycosylation Trafficking Mature_CFTR Mature CFTR Channel (Functional) Complex_Glycosylation->Mature_CFTR Insertion Internalization Endocytosis Mature_CFTR->Internalization Recycling Recycling Internalization->Recycling Degradation Lysosomal Degradation Internalization->Degradation Recycling->Mature_CFTR Corrector Novel CFTR Correctors Corrector->Folding Promotes Correct Folding & Stability

Figure 1: CFTR Protein Processing and Trafficking Pathway.

Corrector_Screening_Workflow cluster_HTS High-Throughput Screening (HTS) cluster_Hit_Validation Hit Validation & Lead Optimization cluster_Preclinical Preclinical Evaluation Compound_Library Compound Library Primary_Screen Primary Screen (e.g., YFP-based halide influx assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & EC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Functional Assays (e.g., Ussing Chamber, Patch Clamp) Dose_Response->Secondary_Assays Biochemical_Assays Biochemical Assays (e.g., Western Blot for maturation) Secondary_Assays->Biochemical_Assays Lead_Optimization Lead Optimization (Medicinal Chemistry) Biochemical_Assays->Lead_Optimization Lead_Optimization->Dose_Response Iterative Process In_Vivo_Models In Vivo Models (e.g., CF mouse models) Lead_Optimization->In_Vivo_Models Tox_Studies Toxicology & PK/PD Studies In_Vivo_Models->Tox_Studies Candidate_Selection Clinical Candidate Selection Tox_Studies->Candidate_Selection

References

The Impact of ARN23765 on Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular pathways affected by the novel CFTR corrector, ARN23765. This compound is a highly potent small molecule designed to rescue the function of the mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, particularly the F508del mutation, which is the most common cause of cystic fibrosis (CF).[1][2][3] This document outlines the mechanism of action of this compound, presents quantitative data on its efficacy, details the experimental protocols used to elucidate its function, and provides visualizations of the key cellular pathways and experimental workflows.

Core Cellular Pathway: CFTR Protein Processing and Trafficking

The primary cellular pathway affected by this compound is the protein quality control and trafficking machinery of the cell, specifically as it pertains to the F508del-CFTR protein. In individuals with the F508del mutation, the CFTR protein is misfolded and consequently retained in the endoplasmic reticulum (ER), where it is targeted for ubiquitin-dependent proteasomal degradation.[1] This leads to a significant reduction in the amount of functional CFTR channels at the cell surface, resulting in defective ion transport and the subsequent pathophysiology of cystic fibrosis.

This compound acts as a pharmacological chaperone, directly binding to and stabilizing the F508del-CFTR protein.[1][4] This stabilization is believed to occur at the membrane-spanning domain-1 (MSD1) of the CFTR protein.[1][4] By stabilizing the protein's conformation, this compound facilitates its proper folding, allowing it to escape ER-associated degradation (ERAD) and proceed through the Golgi apparatus for further processing and trafficking to the plasma membrane. The increased density of corrected F508del-CFTR channels at the cell surface leads to a partial restoration of chloride and bicarbonate ion transport.[1][5]

CFTR_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Ribosome Ribosome Misfolded_CFTR F508del-CFTR (Misfolded) Ribosome->Misfolded_CFTR Synthesis Corrected_CFTR F508del-CFTR (Stabilized) Misfolded_CFTR->Corrected_CFTR Binding & Stabilization Proteasome Proteasomal Degradation Misfolded_CFTR->Proteasome ERAD Pathway This compound This compound This compound->Misfolded_CFTR Processed_CFTR Mature F508del-CFTR Corrected_CFTR->Processed_CFTR Trafficking & Glycosylation Functional_CFTR Functional CFTR Channel Processed_CFTR->Functional_CFTR Insertion Ion_Transport Cl- / HCO3- Transport Functional_CFTR->Ion_Transport

Mechanism of this compound action on F508del-CFTR.

Quantitative Data on this compound Efficacy

The potency of this compound has been evaluated in various cellular models. The following tables summarize the key quantitative findings.

Cell Line Assay Parameter Value Reference
Human Bronchial Epithelial (F508del/F508del)Short-Circuit CurrentEC5038 pM[4][5]
CFBE41o- (F508del-CFTR)YFP Halide AssayEC500.4 nM[6]
FRT (F508del-CFTR)YFP Halide AssayEC500.4 nM[6]

| Compound Comparison in Human Bronchial Epithelial Cells (F508del/F508del) | | :--- | :--- | :--- | | Compound | EC50 | Fold Improvement vs. VX-809 | | this compound | 38 pM | >5000x | | VX-809 (Lumacaftor) | ~200 nM | - |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the cellular effects of this compound are provided below.

Photoaffinity Labeling (PAL)

This technique was employed to demonstrate the direct interaction of this compound with the CFTR protein in a live-cell context.[1]

Protocol:

  • Probe Synthesis: this compound-derived photoaffinity probes (PAPs) were synthesized. These probes incorporate a photoreactive diazirine group and a desthiobiotin (DS-biot) tag for enrichment.[1]

  • Cell Culture and Treatment: CFBE41o- cells overexpressing either wild-type (wt)-CFTR or F508del-CFTR were cultured to confluency. Cells were then incubated with the DS-biotinylated PAPs (e.g., PAP_1 DS-biot or PAP_2 DS-biot) for a specified period to allow for cellular uptake and binding to the target protein.[1]

  • UV Irradiation: The cells were exposed to UV light to induce covalent cross-linking between the photoreactive group on the PAP and the interacting amino acid residues of the target protein.[1]

  • Cell Lysis and Protein Extraction: Following irradiation, the cells were washed and lysed to extract total cellular proteins.

  • Enrichment of Labeled Proteins: The cell lysates were incubated with streptavidin-coated beads to capture the biotin-tagged PAP-protein adducts.

  • Elution and Western Blot Analysis: The captured proteins were eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using a CFTR-specific antibody to confirm the direct interaction. Competition experiments, where cells were pre-incubated with an excess of this compound, were performed to demonstrate the specificity of the interaction.[1]

PAL_Workflow cluster_cell_culture Cellular Phase cluster_biochemistry Biochemical Phase A Incubate CFBE41o- cells with DS-biotinylated PAP B UV Irradiation (Cross-linking) A->B C Cell Lysis B->C D Incubate lysate with Streptavidin Beads C->D E Elution of captured proteins D->E F Western Blot with anti-CFTR antibody E->F

Photoaffinity Labeling (PAL) Experimental Workflow.
Western Blotting for CFTR Maturation

Western blotting was used to assess the effect of this compound on the maturation of the F508del-CFTR protein. Mature, fully glycosylated CFTR (Band C) is distinguished from the immature, core-glycosylated form (Band B) by its higher molecular weight.

Protocol:

  • Cell Culture and Treatment: CFBE41o- cells stably expressing F508del-CFTR were treated with either vehicle (DMSO), VX-809, or varying concentrations of this compound for 24 hours.

  • Cell Lysis: Cells were lysed in a suitable buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for CFTR. Following washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The relative abundance of Band B and Band C was quantified by densitometry.

Short-Circuit Current (Isc) Measurements

Isc measurements in Ussing chambers were used to functionally assess the restoration of CFTR-mediated chloride transport in primary human bronchial epithelial cells from F508del homozygous patients.

Protocol:

  • Cell Culture: Primary human bronchial epithelial cells from F508del homozygous donors were cultured on permeable supports until a polarized, high-resistance monolayer was formed.

  • Ussing Chamber Setup: The permeable supports with the cell monolayers were mounted in Ussing chambers. The apical and basolateral chambers were filled with Krebs-Ringer bicarbonate solution and maintained at 37°C.

  • Baseline Measurement: The transepithelial voltage was clamped to 0 mV, and the baseline short-circuit current was recorded.

  • Pharmacological Modulation:

    • Amiloride was added to the apical chamber to block the epithelial sodium channel (ENaC).

    • Forskolin was added to the basolateral chamber to raise intracellular cAMP levels and activate PKA, which in turn phosphorylates and activates CFTR.

    • A CFTR potentiator (e.g., genistein (B1671435) or VX-770) was added to further stimulate channel activity.

    • A specific CFTR inhibitor (e.g., CFTRinh-172) was added at the end of the experiment to confirm that the measured current was CFTR-dependent.

  • Data Analysis: The change in Isc in response to each pharmacological agent was measured and used to quantify the extent of CFTR function restoration by this compound treatment.

Ussing_Chamber_Workflow A Mount primary HBE cells on permeable support in Ussing Chamber B Record Baseline Isc A->B C Add Amiloride (ENaC block) B->C D Add Forskolin (CFTR activation) C->D E Add Potentiator (e.g., VX-770) D->E F Add CFTRinh-172 (CFTR inhibition) E->F G Analyze Isc changes F->G

Short-Circuit Current (Isc) Measurement Workflow.

References

Next-Generation CFTR Modulators: A Technical Deep Dive into Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cystic fibrosis (CF) treatment has been revolutionized by the advent of CFTR modulators. However, the quest for more effective and broadly applicable therapies continues. This technical guide delves into the core of early-stage research on next-generation CFTR modulators, offering a detailed overview of novel compounds, their mechanisms of action, and the experimental frameworks used to evaluate their efficacy. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual representations of crucial biological pathways and workflows to provide a comprehensive resource for professionals in the field.

A New Wave of CFTR Modulators: Mechanisms and Quantitative Efficacy

Next-generation CFTR modulators are being developed to address the limitations of current therapies, aiming for improved efficacy, applicability to a wider range of CFTR mutations, and potentially once-daily dosing regimens. These emerging therapeutics include novel correctors, potentiators, and amplifiers, each with a distinct mechanism of action.

Novel Correctors: These molecules are designed to rescue the processing and trafficking of misfolded CFTR proteins, particularly the F508del mutation, the most common cause of CF. By stabilizing the protein structure, they facilitate its transit from the endoplasmic reticulum to the cell membrane.

Next-Generation Potentiators: These compounds are engineered to enhance the channel gating function of CFTR proteins that are already present on the cell surface. The goal is to increase the flow of chloride ions, thereby restoring epithelial surface hydration.

Amplifiers: A newer class of modulators, amplifiers, aim to increase the amount of CFTR protein produced by the cell, providing more substrate for correctors and potentiators to act upon.

Below are tables summarizing the available quantitative data for some of the most promising next-generation CFTR modulators in early-stage research.

Compound Modulator Type Target Mutation(s) In Vitro Model EC50 Efficacy Citation
Vanzacaftor (VX-121) CorrectorF508del and other responsive mutationsNot SpecifiedNot SpecifiedAdditive effect with Tezacaftor in increasing mature CFTR protein at the cell surface.[1]
Deutivacaftor (VX-561) PotentiatorF508del and other responsive mutationsNot SpecifiedNot SpecifiedLonger half-life than Ivacaftor, allowing for once-daily dosing.[2]
ABBV-2222 (Galicaftor) Corrector (Type 1)F508del/F508delPrimary human bronchial epithelial cells<10 nMPotent restoration of CFTR function.[3][4][5][6]
SION-719 NBD1 Stabilizer (Corrector)F508delCystic fibrosis human bronchial epithelial (CFHBE) cellsNot SpecifiedCorrects F508del-CFTR maturation and function to wild-type levels in combination with other modulators.[7][8]
SION-451 NBD1 Stabilizer (Corrector)F508delCystic fibrosis human bronchial epithelial (CFHBE) cellsNot SpecifiedCorrects F508del-CFTR maturation and function to wild-type levels in combination with other modulators.[7][8]
Nesolicaftor (PTI-428) AmplifierMultiple, including F508del and G542X16HBE14o- and CFBE41o- cell linesNot SpecifiedIncreases the amount of CFTR protein.[9][10][11]
ELX-02 Read-through AgentNonsense mutations (e.g., G542X)Fisher rat thyroid (FRT) cells, patient-derived organoidsNot SpecifiedInduces read-through of premature termination codons to produce full-length, functional CFTR protein.[12][13][14]
Triple Combination Therapy Components Patient Population Primary Outcome Measure Result Citation
Vanzacaftor/Tezacaftor/Deutivacaftor Vanzacaftor (Corrector), Tezacaftor (Corrector), Deutivacaftor (Potentiator)CF patients ≥ 12 years with at least one F508del mutationAbsolute change in ppFEV1 from baselineNon-inferior to Elexacaftor/Tezacaftor/Ivacaftor.
Vanzacaftor/Tezacaftor/Deutivacaftor Vanzacaftor (Corrector), Tezacaftor (Corrector), Deutivacaftor (Potentiator)CF patients ≥ 12 years with at least one F508del mutationAbsolute change in sweat chloride concentration from baseline-45.5 mmol/L in patients homozygous for F508del.

Key Experimental Protocols in CFTR Modulator Research

The evaluation of next-generation CFTR modulators relies on a suite of sophisticated in vitro and ex vivo assays. These protocols are essential for determining the efficacy and mechanism of action of novel compounds.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a functional measure of CFTR activity in a physiologically relevant, 3D cell culture system derived from patient biopsies.[3][4][6]

Methodology:

  • Organoid Culture: Human intestinal organoids are established from rectal biopsies and cultured in a basement membrane matrix.[4]

  • Seeding: 30-80 organoids are seeded per well in a 96-well plate.[4]

  • Compound Incubation:

    • Correctors: Organoids are pre-incubated with corrector compounds for 18-24 hours to allow for rescue of CFTR trafficking.[4]

    • Potentiators: Potentiators are added simultaneously with the stimulant.[4]

  • Staining: Organoids are stained with a live-cell dye, such as Calcein Green, for visualization.[4]

  • Stimulation: Forskolin, a direct activator of adenylyl cyclase which increases intracellular cAMP levels, is added to a final concentration of 10 μM to activate CFTR channels.[3][4]

  • Imaging: The swelling of the organoids, caused by the influx of chloride ions and subsequent osmotic water movement into the lumen, is monitored by confocal live-cell microscopy at 37°C at regular intervals for 80-120 minutes.[3][4]

  • Quantification: Image analysis software (e.g., ImageJ) is used to quantify the increase in the total area of the fluorescent objects over time, which is proportional to CFTR function.[3][4]

YFP-Based Halide Assay

This is a cell-based, high-throughput screening assay used to quantitatively measure CFTR-mediated halide transport.[5]

Methodology:

  • Cell Line Generation: A cell line (e.g., Fischer Rat Thyroid - FRT) is co-transfected to express both the mutant CFTR of interest and a halide-sensitive Yellow Fluorescent Protein (YFP).[5]

  • Cell Culture: Cells are cultured on 96-well plates.[5]

  • Assay Procedure:

    • The cell culture medium is replaced with a chloride-containing buffer.

    • The plate is placed in a fluorescence plate reader.

    • A solution containing iodide (I-) is added to the wells.

    • A CFTR activator, such as forskolin, is added to stimulate the channel.[5]

  • Measurement: As iodide ions enter the cell through the activated CFTR channels, they quench the YFP fluorescence. The rate of fluorescence decrease is proportional to the halide transport activity of CFTR.[5]

Ussing Chamber and Trans-Epithelial Clamp Circuit (TECC)

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and monolayers of cultured cells. The TECC is a more automated version of this technique.[8]

Methodology:

  • Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on permeable supports until they form a polarized monolayer.[8]

  • Mounting: The permeable support with the cell monolayer is mounted in the Ussing chamber, separating the apical and basolateral compartments.[8]

  • Electrophysiological Recordings:

    • The epithelial monolayer is bathed in a Ringer solution on both sides and maintained at 37°C.[8]

    • The transepithelial voltage is clamped to zero, and the resulting short-circuit current (Isc), which reflects the net ion transport, is measured.

    • Pharmacological agents are added sequentially to isolate CFTR-dependent chloride secretion:

      • Amiloride: To block the epithelial sodium channel (ENaC).[8]

      • Forskolin: To activate CFTR through the cAMP pathway.[8]

      • CFTR inhibitor (e.g., CFTRinh-172): To confirm that the measured current is specific to CFTR.

Visualizing the Complexity: Signaling Pathways and Experimental Workflows

To better understand the intricate processes involved in CFTR function and the mechanisms of next-generation modulators, we provide the following diagrams created using the DOT language for Graphviz.

CFTR Protein Processing and Degradation Pathway

CFTR_Processing_Degradation Ribosome Ribosome Nascent_CFTR Nascent CFTR Polypeptide Ribosome->Nascent_CFTR Translation ER Endoplasmic Reticulum (ER) Folding Co- and Post- translational Folding ER->Folding Nascent_CFTR->ER Translocation Misfolded_CFTR Misfolded CFTR (e.g., F508del) Folding->Misfolded_CFTR Correctly_Folded_CFTR Correctly Folded CFTR Folding->Correctly_Folded_CFTR Chaperones Chaperones (HSP70, Calnexin) Chaperones->Folding ERQC ER Quality Control (ERQC) Misfolded_CFTR->ERQC Ubiquitination Ubiquitination (E3 Ligases) ERQC->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Golgi Golgi Apparatus Correctly_Folded_CFTR->Golgi Trafficking Plasma_Membrane Plasma Membrane Golgi->Plasma_Membrane Functional_CFTR Functional CFTR Channel Plasma_Membrane->Functional_CFTR Endocytosis Endocytosis Functional_CFTR->Endocytosis Lysosome Lysosomal Degradation Endocytosis->Lysosome NextGen_Correctors Next-Generation Correctors NextGen_Correctors->Folding Stabilize Folding

Caption: CFTR protein biosynthesis, quality control, and degradation pathway.

CFTR Channel Activation Signaling Pathway

CFTR_Activation_Pathway GPCR G-Protein Coupled Receptor (GPCR) G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR_channel CFTR Channel PKA->CFTR_channel Phosphorylates Phosphorylation Phosphorylation of R-domain CFTR_channel->Phosphorylation Channel_Opening Channel Opening Phosphorylation->Channel_Opening Chloride_Efflux Chloride Efflux Channel_Opening->Chloride_Efflux NextGen_Potentiators Next-Generation Potentiators NextGen_Potentiators->Channel_Opening Enhances Gating Ligand Ligand Ligand->GPCR Binds

Caption: The canonical cAMP/PKA signaling pathway for CFTR channel activation.

Experimental Workflow for Evaluating CFTR Modulators

Experimental_Workflow Patient_Biopsy Patient Biopsy (e.g., Rectal) Organoid_Culture Intestinal Organoid Culture Patient_Biopsy->Organoid_Culture FIS_Assay Forskolin-Induced Swelling (FIS) Assay Organoid_Culture->FIS_Assay Cell_Line_Culture Engineered Cell Lines (e.g., FRT, HBE) High_Throughput_Screening High-Throughput Screening (YFP-Halide Assay) Cell_Line_Culture->High_Throughput_Screening Lead_Identification Lead Compound Identification High_Throughput_Screening->Lead_Identification Functional_Validation Functional Validation Lead_Identification->Functional_Validation Functional_Validation->FIS_Assay Ussing_Chamber Ussing Chamber/ TECC Functional_Validation->Ussing_Chamber Mechanism_of_Action Mechanism of Action Studies FIS_Assay->Mechanism_of_Action Ussing_Chamber->Mechanism_of_Action Preclinical_Development Preclinical Development Mechanism_of_Action->Preclinical_Development

Caption: A generalized experimental workflow for the discovery and validation of novel CFTR modulators.

Future Directions

The field of CFTR modulator research is rapidly evolving. Future efforts will likely focus on:

  • Combination Therapies: Developing novel combinations of correctors, potentiators, and amplifiers to achieve synergistic effects and restore CFTR function to near-normal levels.

  • Mutation-Specific Modulators: Designing therapies tailored to individuals with rare CFTR mutations who do not respond to currently available treatments.

  • Gene-Based Therapies: Exploring gene editing and gene replacement strategies as a potential cure for cystic fibrosis.[3]

  • Targeting Alternative Pathways: Investigating modulators of other ion channels and cellular pathways to compensate for CFTR dysfunction.

This technical guide provides a snapshot of the exciting and dynamic landscape of early-stage research into next-generation CFTR modulators. The continued dedication of researchers and drug developers holds the promise of even more transformative therapies for individuals with cystic fibrosis.

References

Methodological & Application

Application Notes and Protocols for ARN23765 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN23765 is a highly potent, orally bioavailable small molecule corrector of the F508del mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, with the F508del mutation being the most prevalent. This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, resulting in a reduced quantity of functional chloride channels at the cell surface.[4] this compound acts as a pharmacological chaperone, specifically a type I corrector, to rescue the trafficking of F508del-CFTR to the plasma membrane, thereby restoring chloride channel function.[1][5][6][7] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound directly binds to and stabilizes the membrane-spanning domain-1 (MSD1) of the F508del-CFTR protein.[1][5][6][7] This interaction is crucial for correcting the conformational defect, allowing the mutant protein to properly fold and transit through the cellular quality control machinery to the plasma membrane. As a type I corrector, this compound demonstrates synergistic or additive effects when used in combination with type II and type III CFTR correctors.[1][8]

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane F508del-CFTR (misfolded) F508del-CFTR (misfolded) Proteasomal Degradation Proteasomal Degradation F508del-CFTR (misfolded)->Proteasomal Degradation Targeted for Degradation F508del-CFTR (folded) F508del-CFTR (folded) F508del-CFTR (misfolded)->F508del-CFTR (folded) Corrects Folding & Promotes Trafficking Functional CFTR Channel Functional CFTR Channel F508del-CFTR (folded)->Functional CFTR Channel Maturation & Insertion Restored Cl- Transport Restored Cl- Transport Functional CFTR Channel->Restored Cl- Transport This compound This compound This compound->F508del-CFTR (misfolded) Binds to & Stabilizes MSD1

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of this compound and its analogs from key cell-based assays.

Table 1: Potency of this compound in Human Bronchial Epithelial (HBE) Cells

Cell TypeAssayParameterValueReference
F508del/F508del HBE cellsShort-Circuit Current (Isc)EC5038 pM[2][3][4][8][9]
F508del/F508del HBE cellsShort-Circuit Current (Isc)EC50 (VX-809)~200 nM[8]

Table 2: Activity of this compound Analogs in CFBE41o- Cells

CompoundAssayParameterValueReference
This compound Analog 1Halide-Sensitive YFPEC503.3 nM[1]
This compound Analog 1Halide-Sensitive YFPEmax3.0[1]
This compound Analog 2Halide-Sensitive YFPEC5024 nM[1]
This compound Analog 2Halide-Sensitive YFPEmax1.2[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Halide-Sensitive YFP (HS-YFP) Assay for CFTR Channel Activity

This high-throughput assay measures CFTR-mediated iodide influx by the quenching of a co-expressed halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).[1][5][9]

Seed Cells Seed CFBE41o- cells expressing F508del-CFTR and HS-YFP in 96-well plates Incubate Incubate with this compound (24 hours, 37°C) Seed Cells->Incubate Wash Wash cells with PBS Incubate->Wash Add Iodide Add Iodide-containing solution Wash->Add Iodide Measure Baseline Measure baseline YFP fluorescence (Fluorescence Plate Reader) Add Iodide->Measure Baseline Stimulate Add CFTR agonist cocktail (e.g., Forskolin + Genistein) Measure Baseline->Stimulate Measure Quenching Measure YFP fluorescence quenching over time Stimulate->Measure Quenching Analyze Calculate rate of quenching (proportional to CFTR activity) Measure Quenching->Analyze Incubate Incubate live CFBE41o- cells with this compound-derived photoaffinity probe UV Expose cells to UV light to induce covalent cross-linking Incubate->UV Compete Competition with excess this compound (optional control) Compete->Incubate Lyse Lyse cells UV->Lyse Enrich Enrich probe-protein complexes (e.g., Streptavidin pull-down for biotinylated probe) Lyse->Enrich Analyze Analyze for CFTR by Western Blot Enrich->Analyze

References

Application Notes and Protocols for Using ARN23765 in Ussing Chamber Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN23765 is a highly potent, picomolar-affinity pharmacological corrector of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3][4] This mutation is the most common cause of cystic fibrosis (CF), a genetic disorder that affects multiple organs.[5] The F508del mutation leads to misfolding and premature degradation of the CFTR protein, resulting in reduced chloride and bicarbonate ion transport across epithelial cell membranes.[3][5] this compound acts as a Type I corrector, stabilizing the first membrane-spanning domain (MSD1) of the F508del-CFTR protein, thereby rescuing its trafficking to the cell surface and restoring its function as a chloride channel.[1][6][7]

Ussing chamber systems are a critical tool for the functional evaluation of CFTR modulators like this compound. This in vitro method allows for the measurement of ion transport across epithelial tissues and cell monolayers by isolating the apical and basolateral sides and measuring the short-circuit current (Isc), a direct measure of net ion movement.[8][9] These application notes provide detailed protocols for utilizing this compound in Ussing chamber experiments to assess the rescue of F508del-CFTR function in primary human bronchial epithelial (hBE) cells.

Mechanism of Action of this compound

This compound's primary mechanism is the correction of the F508del-CFTR protein's folding defect. By binding to and stabilizing the MSD1, it facilitates the proper conformational maturation of the protein within the endoplasmic reticulum, allowing it to escape degradation and traffic to the plasma membrane. This increases the density of functional F508del-CFTR channels at the cell surface, leading to a partial restoration of chloride secretion.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane F508del-CFTR (misfolded) F508del-CFTR (misfolded) Corrected F508del-CFTR Corrected F508del-CFTR F508del-CFTR (misfolded)->Corrected F508del-CFTR Binding and Stabilization Degradation Degradation F508del-CFTR (misfolded)->Degradation Premature Degradation This compound This compound This compound->F508del-CFTR (misfolded) Further Processing Further Processing Corrected F508del-CFTR->Further Processing Trafficking Functional F508del-CFTR Channel Functional F508del-CFTR Channel Further Processing->Functional F508del-CFTR Channel Insertion Cl- Secretion Cl- Secretion Functional F508del-CFTR Channel->Cl- Secretion Restored Function

Figure 1. This compound mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in rescuing F508del-CFTR function as determined by Ussing chamber and other functional assays.

ParameterCell TypeValueReference
EC50 F508del/F508del hBE cells38 pM[1][2][4]
EC50 CFBE41o- cells (YFP assay)0.4 nM[10]
EC50 FRT cells (YFP assay)0.4 nM[10]
Comparison VX-809 EC50 in hBE cells~200 nM[10]

Experimental Protocols

Cell Culture

Primary human bronchial epithelial cells homozygous for the F508del-CFTR mutation are the gold standard for these experiments. Cells should be cultured on permeable supports (e.g., Transwell® inserts) at an air-liquid interface (ALI) for at least 3-4 weeks to achieve a well-differentiated, polarized monolayer.

Ussing Chamber Experimental Workflow

Culture hBE cells at ALI Culture hBE cells at ALI Treat with this compound (24h) Treat with this compound (24h) Culture hBE cells at ALI->Treat with this compound (24h) Mount inserts in Ussing chamber Mount inserts in Ussing chamber Treat with this compound (24h)->Mount inserts in Ussing chamber Equilibrate with Krebs buffer Equilibrate with Krebs buffer Mount inserts in Ussing chamber->Equilibrate with Krebs buffer Add Amiloride (apical) Add Amiloride (apical) Equilibrate with Krebs buffer->Add Amiloride (apical) Add Forskolin (apical & basolateral) Add Forskolin (apical & basolateral) Add Amiloride (apical)->Add Forskolin (apical & basolateral) Add Genistein (apical) Add Genistein (apical) Add Forskolin (apical & basolateral)->Add Genistein (apical) Add CFTRinh-172 (apical) Add CFTRinh-172 (apical) Add Genistein (apical)->Add CFTRinh-172 (apical) Data Acquisition (Isc) Data Acquisition (Isc) Add CFTRinh-172 (apical)->Data Acquisition (Isc) Data Analysis Data Analysis Data Acquisition (Isc)->Data Analysis

Figure 2. Ussing chamber experimental workflow.

Detailed Ussing Chamber Protocol

1. Reagents and Buffers

  • Krebs-Bicarbonate Ringer (KBR) Solution:

    • 115 mM NaCl

    • 25 mM NaHCO₃

    • 2.4 mM K₂HPO₄

    • 1.2 mM CaCl₂

    • 1.2 mM MgCl₂

    • 0.4 mM KH₂PO₄

    • 10 mM D-glucose (in basolateral buffer)

    • 10 mM Mannitol (in apical buffer to maintain osmotic balance)

    • pH 7.4 when gassed with 95% O₂ / 5% CO₂ at 37°C.[7]

  • Stock Solutions:

    • This compound: Prepare a stock solution in DMSO. The final concentration in the cell culture medium should be determined based on the desired dose-response curve (e.g., 0.1 pM to 1 µM).

    • Amiloride: 10 mM in DMSO (final concentration 100 µM).

    • Forskolin: 10 mM in DMSO (final concentration 10 µM).

    • Genistein: 30 mM in DMSO (final concentration 30 µM).

    • CFTRinh-172: 10 mM in DMSO (final concentration 10 µM).

2. Experimental Procedure

  • Cell Treatment: Treat the differentiated hBE cell monolayers with the desired concentrations of this compound or vehicle (DMSO) in the basolateral medium for 24 hours at 37°C.

  • Ussing Chamber Setup:

    • Warm the KBR solution to 37°C and continuously gas with 95% O₂ / 5% CO₂.

    • Mount the cell culture inserts into the Ussing chamber sliders.

    • Fill the apical and basolateral chambers with the appropriate KBR solution.

    • Equilibrate the system for 15-20 minutes until a stable baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc) are achieved.

  • Pharmacological Additions: Add the following drugs sequentially and record the change in Isc after each addition until a new stable plateau is reached.

    • Amiloride (100 µM, apical): To inhibit the epithelial sodium channel (ENaC) and isolate chloride currents.

    • Forskolin (10 µM, apical and basolateral): To activate adenylyl cyclase, increase intracellular cAMP, and thereby activate CFTR channels.

    • Genistein (30 µM, apical): A potentiator to further stimulate CFTR channel activity.

    • CFTRinh-172 (10 µM, apical): A specific CFTR inhibitor to confirm that the observed current is mediated by CFTR.

4. Data Acquisition and Analysis

  • Continuously record the Isc throughout the experiment.

  • The primary endpoint is the change in Isc (ΔIsc) in response to forskolin/genistein and the subsequent inhibition by CFTRinh-172.

  • Calculate the ΔIsc for each condition. The magnitude of the CFTRinh-172-sensitive current is a direct measure of the functional rescue of F508del-CFTR by this compound.

  • Plot the dose-response curve of this compound concentration versus the CFTRinh-172-sensitive ΔIsc to determine the EC₅₀.

CFTR Activation Signaling Pathway

The activation of CFTR is primarily regulated by the cyclic AMP (cAMP) signaling pathway. Forskolin, used in the Ussing chamber protocol, directly activates adenylyl cyclase, leading to an increase in intracellular cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation, along with ATP binding to the Nucleotide-Binding Domains (NBDs), leads to a conformational change that opens the chloride channel.

Forskolin Forskolin Adenylyl Cyclase Adenylyl Cyclase Forskolin->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP->cAMP Conversion CFTR (closed) CFTR (closed) ATP->CFTR (closed) Binds to NBDs PKA (inactive) PKA (inactive) cAMP->PKA (inactive) Binds to PKA (active) PKA (active) PKA (inactive)->PKA (active) Activation PKA (active)->CFTR (closed) Phosphorylates R-domain CFTR (open) CFTR (open) CFTR (closed)->CFTR (open) Conformational Change Cl- Efflux Cl- Efflux CFTR (open)->Cl- Efflux

Figure 3. CFTR activation signaling pathway.

Conclusion

This compound is a promising F508del-CFTR corrector with exceptional potency. The Ussing chamber assay is an indispensable tool for quantifying its efficacy in a physiologically relevant context. The protocols outlined in these application notes provide a robust framework for researchers to investigate the functional rescue of F508del-CFTR by this compound and other novel corrector compounds. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data critical for the advancement of cystic fibrosis therapeutics.

References

Application Notes and Protocols: Western Blot Analysis of CFTR Correction with ARN23765

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder characterized by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to a defective protein that is unable to properly regulate ion and water transport across cell membranes. The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface. ARN23765 is a novel, highly potent corrector molecule that has been shown to rescue the trafficking and function of F508del-CFTR.[1][2] Western blot analysis is a critical biochemical technique to assess the efficacy of corrector compounds like this compound by visualizing the maturation of the CFTR protein.

Principle of CFTR Western Blot Analysis

The CFTR protein undergoes post-translational modifications, including glycosylation, as it traffics through the endoplasmic reticulum (ER) and Golgi apparatus.[3] These modifications result in different electrophoretic mobilities on a Western blot:

  • Band B: The core-glycosylated, immature form of CFTR located in the ER, which runs at approximately 150-160 kDa.

  • Band C: The complex-glycosylated, mature form of CFTR that has trafficked through the Golgi and is present at the cell surface, running at a higher molecular weight of approximately 170-180 kDa.[4]

In cells expressing the F508del-CFTR mutation, Band B is the predominant form, with little to no detectable Band C, indicating a trafficking defect.[3] Effective corrector compounds, such as this compound, promote the maturation of F508del-CFTR, leading to a detectable increase in the intensity of Band C on a Western blot.

Quantitative Analysis of this compound-Mediated CFTR Correction

Treatment of F508del-CFTR expressing cells with this compound results in a significant and dose-dependent increase in the mature, complex-glycosylated form of the CFTR protein (Band C).

Dose-Response of this compound on F508del-CFTR Maturation

The corrective effect of this compound on F508del-CFTR maturation is observed at picomolar to nanomolar concentrations. A representative Western blot analysis shows a clear increase in Band C intensity with increasing concentrations of this compound.

This compound ConcentrationObserved F508del-CFTR BandsQualitative Description of Correction
Vehicle (DMSO)Predominantly Band BNo significant correction
0.1 nMAppearance of Band CLow level of correction
1 nMClear increase in Band C intensityModerate correction
10 nMStrong increase in Band C intensityRobust correction

Data is qualitatively summarized from representative Western blots. For precise quantification, densitometric analysis of band intensities is required.

Effect of this compound on the Stability of Mature F508del-CFTR

This compound not only promotes the maturation of F508del-CFTR but also enhances the stability of the corrected protein. In cycloheximide (B1669411) (CHX) chase experiments, which block new protein synthesis, the half-life of the mature Band C is significantly increased in the presence of this compound.

TreatmentHalf-life of F508del-CFTR Band C (hours)
Vehicle (DMSO)~2
VX-809 (1 µM)~4
This compound (1 nM)> 6

This data demonstrates the enhanced stability of the mature F508del-CFTR protein following correction with this compound as compared to another corrector, VX-809.[5]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound Action

This compound is a Type I corrector that is thought to directly bind to the F508del-CFTR protein, specifically stabilizing the first membrane-spanning domain (MSD1).[6] This stabilization facilitates proper folding and subsequent trafficking of the protein through the secretory pathway.

Proposed Mechanism of this compound Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus F508del-CFTR (misfolded) F508del-CFTR (misfolded) F508del-CFTR + this compound (stabilized) F508del-CFTR + this compound (stabilized) F508del-CFTR (misfolded)->F508del-CFTR + this compound (stabilized) Binding Proteasomal Degradation Proteasomal Degradation F508del-CFTR (misfolded)->Proteasomal Degradation Default Pathway This compound This compound This compound->F508del-CFTR + this compound (stabilized) Core Glycosylation (Band B) Core Glycosylation (Band B) F508del-CFTR + this compound (stabilized)->Core Glycosylation (Band B) Trafficking Complex Glycosylation (Band C) Complex Glycosylation (Band C) Core Glycosylation (Band B)->Complex Glycosylation (Band C) Maturation Cell Membrane Cell Membrane Complex Glycosylation (Band C)->Cell Membrane Insertion Functional CFTR Channel Functional CFTR Channel Cell Membrane->Functional CFTR Channel

Caption: this compound binds to misfolded F508del-CFTR in the ER, promoting its proper folding and trafficking.

Western Blot Experimental Workflow

The following diagram outlines the key steps for assessing CFTR correction by this compound using Western blot analysis.

Western Blot Workflow for CFTR Correction Analysis Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Cell Lysis Cell Lysis Treatment with this compound->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection and Analysis Detection and Analysis Immunoblotting->Detection and Analysis

References

Application Note: Evaluating the Efficacy of ARN23765 as a CFTR Corrector Using a Halide-Sensitive YFP Quenching Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in reduced ion transport at the cell surface. ARN23765 is a novel and highly potent small molecule corrector designed to rescue the function of the F508del-CFTR mutant.[1][2][3][4][5] This application note provides a detailed protocol for assessing the efficacy of this compound using a halide-sensitive Yellow Fluorescent Protein (YFP) quenching assay, a robust method for measuring CFTR channel activity in a cell-based, high-throughput format.[6][7]

This compound has demonstrated remarkable potency, with an EC50 of 38 picomolar in human bronchial epithelial cells homozygous for the F508del mutation.[5][8][9] It acts as a pharmacological chaperone, stabilizing the first membrane-spanning domain of the F508del-CFTR protein, thereby promoting its proper folding, trafficking, and insertion into the cell membrane.[1][2][4] This restored localization and function of the CFTR channel can be effectively quantified by the YFP quenching assay.

Principle of the Halide-Sensitive YFP Quenching Assay

The assay utilizes a genetically engineered halide-sensitive YFP (YFP-H148Q/I152L) that is co-expressed in cells with the F508del-CFTR mutant.[10][11] The fluorescence of this YFP variant is quenched by the presence of halide ions, particularly iodide. In its basal state, the YFP fluoresces in a chloride-rich environment. Upon stimulation of CFTR channel activity, a rapid influx of iodide from the extracellular medium into the cell occurs, leading to a decrease in YFP fluorescence.[12] The rate of fluorescence quenching is directly proportional to the CFTR-mediated halide transport and thus serves as a quantitative measure of CFTR function.[12][13] This assay is a valuable tool for screening and characterizing CFTR modulators like this compound.[6][14]

Data Presentation

The efficacy of this compound has been evaluated in various cell models, demonstrating its superior potency compared to other known CFTR correctors. The following tables summarize the key quantitative data.

Table 1: Potency of this compound in F508del-CFTR Cell Lines

Cell LineAssay TypeParameterValueReference
Human Bronchial Epithelial Cells (F508del/F508del)Short-Circuit CurrentEC5038 pM[5][8][9]
FRT cells expressing F508del-CFTRHS-YFP AssayEC5063 nM (racemate)[9]
Human Bronchial Epithelial Cells (F508del/F508del)Short-Circuit CurrentPotency Improvement vs. VX-809>5000-fold[5][9]

Table 2: Comparative Efficacy of this compound

CompoundCell LineAssay TypeEC50Reference
This compound Human Bronchial Epithelial Cells (F508del/F508del)Short-Circuit Current38 pM [4]
VX-809 (Lumacaftor)Human Bronchial Epithelial Cells (F508del/F508del)Short-Circuit Current~200 nM[4]
GLPG2222Human Bronchial Epithelial Cells (F508del/F508del)Short-Circuit Current~2 nM[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.

ARN23765_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_misfolded Misfolded F508del-CFTR F508del_CFTR_corrected Correctly Folded F508del-CFTR Degradation Proteasomal Degradation F508del_CFTR_misfolded->Degradation Default Pathway This compound This compound This compound->F508del_CFTR_misfolded Binds & Stabilizes MSD1 Trafficking Processing and Trafficking F508del_CFTR_corrected->Trafficking CFTR_channel Functional CFTR Channel Trafficking->CFTR_channel Ion_transport Cl- & HCO3- Transport CFTR_channel->Ion_transport Restored Function YFP_Quenching_Assay_Workflow start Plate cells expressing F508del-CFTR and HS-YFP incubation Incubate with this compound (or vehicle control) for 24-48 hours start->incubation wash Wash cells with Cl- free buffer incubation->wash pre_stim Measure baseline YFP fluorescence wash->pre_stim stimulate Add Forskolin + Genistein to activate CFTR pre_stim->stimulate add_iodide Add Iodide-containing buffer stimulate->add_iodide measure_quench Measure YFP fluorescence quenching over time add_iodide->measure_quench analyze Calculate quenching rate to determine CFTR activity measure_quench->analyze

References

Application Notes and Protocols for ARN23765 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN23765 is a highly potent, orally bioavailable corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically targeting the F508del mutation, the most common cause of cystic fibrosis (CF).[1] As a Type I corrector, this compound functions by directly binding to and stabilizing the first membrane-spanning domain (MSD1) of the F508del-CFTR protein. This action facilitates proper protein folding and trafficking to the cell surface, thereby increasing the density of functional CFTR channels.[2] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for use in cell culture-based assays.

Physicochemical Properties and Solubility

This compound is a small molecule with a molecular weight of 615.50 g/mol and a chemical formula of C30H22F5N3O6.[1] For cell culture applications, it is crucial to ensure complete solubilization of the compound to achieve accurate and reproducible results.

Solubility Data:

While comprehensive public data on the solubility of this compound in a wide range of solvents is limited, it is known to be soluble in dimethyl sulfoxide (B87167) (DMSO). For practical laboratory use, the following information has been gathered:

SolventMolarityConcentration (mg/mL)Notes
DMSO≥ 10 mM≥ 6.16 mg/mLBased on vendor information. Higher concentrations may be achievable.

Note: It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Preparation of this compound for Cell Culture

This protocol outlines the steps for preparing a stock solution of this compound and subsequent working solutions for treating cells in culture.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Sterile, pyrogen-free cell culture medium appropriate for your cell line

  • Calibrated pipettes and sterile tips

Protocol for Preparing a 10 mM Stock Solution:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of your cell cultures.

  • Weighing the Compound: Accurately weigh out a known amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.16 mg of this compound.

  • Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

  • Ensuring Complete Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Preparing Working Solutions:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions rather than directly adding a very small volume of the stock solution to a large volume of medium to ensure accuracy.

  • Final DMSO Concentration: Crucially, ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells and may affect experimental outcomes. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Application to Cells: Add the prepared working solutions of this compound to your cell cultures and incubate for the desired period as determined by your experimental design.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for utilizing this compound in cell culture experiments.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis prep_compound Weigh this compound Powder prep_stock Prepare 10 mM Stock in DMSO prep_compound->prep_stock prep_work Prepare Working Solutions in Media prep_stock->prep_work treat_cells Treat Cells with this compound prep_work->treat_cells Add to cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Cellular/Functional Assay incubate->assay Proceed to analysis data_analysis Data Analysis assay->data_analysis

Experimental workflow for this compound in cell culture.

Mechanism of Action and Signaling Pathway

This compound acts as a pharmacological chaperone for the F508del-CFTR mutant protein. The F508del mutation leads to misfolding of the CFTR protein in the endoplasmic reticulum (ER), which is then targeted for premature degradation by the proteasome. This compound binds to the misfolded F508del-CFTR, specifically at the MSD1, and stabilizes its conformation. This allows the corrected protein to evade the ER quality control system, undergo proper glycosylation in the Golgi apparatus, and traffic to the plasma membrane where it can function as a chloride ion channel.

The following diagram illustrates the signaling pathway and the mechanism of action of this compound.

signaling_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane F508del_synthesis F508del-CFTR Synthesis F508del_misfolded Misfolded F508del-CFTR F508del_synthesis->F508del_misfolded ERAD ER-Associated Degradation (ERAD) F508del_misfolded->ERAD Recognized by ERQC Corrected_CFTR Corrected F508del-CFTR F508del_misfolded->Corrected_CFTR Proteasome Proteasome ERAD->Proteasome Targeted for degradation Glycosylation Glycosylation Functional_CFTR Functional CFTR Channel Glycosylation->Functional_CFTR Traffics to Membrane Cl_transport Cl- Transport Functional_CFTR->Cl_transport This compound This compound This compound->F508del_misfolded Binds and stabilizes Corrected_CFTR->Glycosylation Traffics to Golgi

Mechanism of action of this compound on F508del-CFTR.

Conclusion

This compound is a powerful research tool for studying CFTR correction. Proper handling and preparation of this compound are essential for obtaining reliable and reproducible data in cell culture models. By following the protocols outlined in these application notes, researchers can effectively utilize this compound to investigate its effects on F508del-CFTR and explore its therapeutic potential.

References

Application Notes and Protocols: Photoaffinity Labeling to Identify ARN23765 Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN23765 is a highly potent corrector of the F508del-CFTR mutation, demonstrating subnanomolar efficacy in rescuing the function of the mutant CFTR protein in bronchial epithelial cells from Cystic Fibrosis (CF) patients.[1][2][3] As a pharmacological chaperone, this compound is hypothesized to directly bind to the F508del-CFTR protein, stabilizing its structure and facilitating its proper folding and trafficking to the cell membrane. To elucidate its mechanism of action and identify its direct binding target, photoaffinity labeling (PAL) has been employed. This technique utilizes a photo-reactive probe derived from the parent compound to covalently crosslink to its binding partner upon UV irradiation, enabling subsequent identification and characterization.[1][4]

These application notes provide a detailed overview of the experimental strategies and protocols for using photoaffinity labeling to identify the binding sites of this compound.

Signaling Pathway and Mechanism of Action

Cystic Fibrosis is caused by mutations in the CFTR gene, which encodes for an anion channel responsible for ion and fluid transport across epithelial surfaces. The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein. This compound acts as a type I CFTR corrector, binding to the first membrane-spanning domain (MSD1) of the F508del-CFTR protein. This binding stabilizes the protein, rescuing it from the cellular quality control system and allowing for its proper trafficking to the cell membrane, thereby restoring chloride channel function.[1][2][3]

ARN23765_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del-CFTR_misfolded F508del-CFTR (Misfolded) Degradation Proteasomal Degradation F508del-CFTR_misfolded->Degradation Default Pathway F508del-CFTR_folded F508del-CFTR (Correctly Folded) F508del-CFTR_misfolded->F508del-CFTR_folded Correction This compound This compound This compound->F508del-CFTR_misfolded Binds to MSD1 Functional_CFTR Functional CFTR Channel F508del-CFTR_folded->Functional_CFTR Trafficking Ion_Transport Restored Ion Transport Functional_CFTR->Ion_Transport

Caption: Proposed mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound and its photoaffinity probes.

Table 1: In Vitro Efficacy of this compound and Analogues

CompoundEC50 (nM)EmaxCell LineAssay
This compound < 32.7CFBE41o- (F508del-CFTR)HS-YFP
Analogue 1 3.33.0CFBE41o- (F508del-CFTR)HS-YFP
Analogue 2 241.2CFBE41o- (F508del-CFTR)HS-YFP
This compound 0.038N/AHuman Bronchial Epithelial CellsShort-circuit current
VX-809 ~200N/AHuman Bronchial Epithelial CellsShort-circuit current

Data sourced from references[5][6][7]. Emax is a measure of the maximum effect of the compound.

Experimental Protocols

Protocol 1: Synthesis of this compound-Derived Photoaffinity Probes (PAPs)

This protocol outlines the synthesis of photoaffinity probes based on the this compound scaffold. The probes are designed with a diazirine moiety for photo-crosslinking and a terminal alkyne for subsequent click chemistry-based detection or enrichment.[1][5]

Materials:

  • This compound

  • Reagents for amide bond formation (e.g., HATU, DIPEA)

  • Alkyl diazirine-containing linker with a terminal alkyne

  • Appropriate solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Dissolve this compound in an appropriate solvent (e.g., DMF).

  • Add the alkyl diazirine-containing linker with a terminal alkyne.

  • Add amide coupling reagents (e.g., HATU and DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting photoaffinity probe (e.g., PAP_1) using reverse-phase HPLC.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Live-Cell Photoaffinity Labeling

This protocol describes the procedure for labeling the binding partners of this compound in live cells using the synthesized photoaffinity probes.[1][5]

Photoaffinity_Labeling_Workflow Cell_Culture 1. Culture CFBE41o- cells expressing F508del-CFTR Probe_Incubation 2. Incubate cells with This compound-PAP (e.g., 1 µM) Cell_Culture->Probe_Incubation Competition 3. (Optional) Pre-incubate with excess this compound (25-fold) Probe_Incubation->Competition UV_Irradiation 4. Irradiate with UV light (365 nm) to induce crosslinking Probe_Incubation->UV_Irradiation Competition->UV_Irradiation Cell_Lysis 5. Lyse cells UV_Irradiation->Cell_Lysis Click_Chemistry 6. Perform CuAAC click chemistry with azide-biotin tag Cell_Lysis->Click_Chemistry Enrichment 7. Enrich biotinylated proteins with streptavidin beads Click_Chemistry->Enrichment Analysis 8. Analyze by Western Blot or Mass Spectrometry Enrichment->Analysis

Caption: Experimental workflow for photoaffinity labeling.

Materials:

  • CFBE41o- cells stably expressing F508del-CFTR

  • Cell culture medium and supplements

  • This compound-derived photoaffinity probe (PAP)

  • This compound (for competition experiments)

  • UV lamp (365 nm)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Seed CFBE41o- cells in appropriate culture plates and grow to desired confluency.

  • For competition experiments, pre-incubate a set of cells with a 25-fold excess of this compound for 1 hour.

  • Add the this compound-PAP (e.g., PAP_1 DS-biot at 1 µM) to the cells and incubate for 2 hours.

  • Wash the cells with PBS to remove unbound probe.

  • Irradiate the cells with UV light (365 nm) for a specified time (e.g., 15 minutes) on ice to induce covalent crosslinking.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Clarify the cell lysate by centrifugation.

  • The lysate is now ready for downstream analysis such as click chemistry and enrichment.

Protocol 3: Click Chemistry and Enrichment of Labeled Proteins

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction to attach a biotin (B1667282) tag to the alkyne-functionalized probe-protein adducts, followed by enrichment using streptavidin beads.

Materials:

  • Cell lysate from photoaffinity labeling experiment

  • Azide-biotin tag (e.g., Desthio-biotin-azide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Streptavidin-coated magnetic beads

  • Wash buffers

Procedure:

  • To the cell lysate, add the azide-biotin tag.

  • Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA.

  • Add the copper catalyst to the lysate.

  • Initiate the click reaction by adding freshly prepared sodium ascorbate.

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour to capture the biotinylated protein-probe complexes.

  • Wash the beads several times with appropriate wash buffers to remove non-specifically bound proteins.

  • Elute the enriched proteins from the beads for analysis.

Protocol 4: Western Blot Analysis of CFTR

This protocol describes the detection of CFTR protein in the enriched samples by Western blotting to confirm the direct binding of the this compound probe.

Materials:

  • Enriched protein samples

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • Transfer apparatus and membranes (e.g., nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against CFTR (e.g., clone 596)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Elute the enriched proteins from the streptavidin beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 5: FLIPR Assay for CFTR Function

The Fluorometric Imaging Plate Reader (FLIPR) assay is used to functionally assess the rescue of F508del-CFTR channel activity by this compound and its analogues. This assay measures changes in membrane potential upon channel activation.

Materials:

  • CFBE41o- cells stably expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (HS-YFP)

  • Black-walled, clear-bottom 96-well plates

  • FLIPR instrument

  • Assay buffer

  • Forskolin (B1673556) and Genistein (B1671435) (for channel activation)

  • Iodide-containing solution

Procedure:

  • Seed the CFBE41o-/HS-YFP cells in 96-well plates and grow to confluence.

  • Treat the cells with varying concentrations of this compound or its analogues for 24 hours.

  • Wash the cells with assay buffer.

  • Place the plate in the FLIPR instrument.

  • Initiate the assay by adding a solution containing forskolin and genistein to activate the CFTR channels.

  • After a short incubation, add an iodide-containing solution. The influx of iodide through active CFTR channels quenches the YFP fluorescence.

  • Monitor the rate of fluorescence quenching, which is proportional to the CFTR channel activity.

  • Calculate EC50 values from the dose-response curves.

Conclusion

The application of photoaffinity labeling has been instrumental in confirming that this compound directly binds to the F508del-CFTR protein, specifically at the MSD1 domain.[1][3] The detailed protocols provided herein offer a comprehensive guide for researchers aiming to utilize this powerful technique to investigate the binding interactions of other small molecule modulators. These methods are crucial for understanding the molecular mechanisms of drug action and for the development of novel therapeutics for Cystic Fibrosis and other diseases involving protein misfolding.

References

Application Notes and Protocols for Determining Dose-Response of ARN23765 in CFBE41o- Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to defective chloride and bicarbonate transport across epithelial surfaces. The most common mutation, F508del-CFTR, results in a misfolded protein that is prematurely degraded and fails to traffic to the cell membrane. Pharmacological correctors that rescue the trafficking and processing of F508del-CFTR are a cornerstone of modern CF therapies. ARN23765 is a highly potent, preclinical CFTR corrector that has demonstrated remarkable efficacy in rescuing F508del-CFTR function at picomolar concentrations.[1][2][3][4] This document provides detailed application notes and protocols for characterizing the dose-response relationship of this compound in the CFBE41o- cell line, a widely used human bronchial epithelial model homozygous for the F508del mutation.

This compound acts as a Type I CFTR corrector, which is thought to function by stabilizing the first membrane-spanning domain (MSD1) of the CFTR protein.[5] This stabilization aids in the proper folding and processing of the mutant protein, leading to increased density at the cell surface and partial restoration of ion channel function.

Data Presentation

The following tables summarize the quantitative data for the dose-response of this compound in correcting F508del-CFTR function in CFBE41o- and other relevant cell lines.

Table 1: Dose-Response of this compound in CFBE41o- Cells (HS-YFP Assay)

CompoundEC50 (µM)Emax (arbitrary units)
This compound0.00042.49
ARN23766 (inactive enantiomer)0.0692.74
VX-809 (Lumacaftor)0.2052.5

Data extracted from publicly available research.

Table 2: Comparative Potency of this compound in Different F508del-CFTR Cell Models

Cell LineAssayEC50
CFBE41o-HS-YFP0.4 nM
FRTHS-YFP0.4 nM
Human Bronchial Epithelial (F508del/F508del)Ussing Chamber38 pM

Data compiled from multiple sources for comparative purposes.[1][2][4]

Experimental Protocols

Cell Culture of CFBE41o- Cells

Materials:

  • CFBE41o- cells stably expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP)

  • Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Puromycin (for maintaining stable YFP expression, concentration to be optimized)

  • Collagen-coated tissue culture flasks and plates

Protocol:

  • Culture CFBE41o- cells in supplemented MEM in a humidified incubator at 37°C with 5% CO2.

  • For routine maintenance, passage the cells when they reach 80-90% confluency.

  • For experiments, seed the cells onto appropriate collagen-coated plates (e.g., 96-well black, clear-bottom plates for the HS-YFP assay).

Halide-Sensitive YFP (HS-YFP) Assay for Dose-Response Curve Generation

This assay measures the CFTR-mediated influx of iodide, which quenches the fluorescence of the co-expressed YFP. The rate of quenching is proportional to the number of functional CFTR channels at the cell surface.

Materials:

  • CFBE41o- cells seeded in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Stimulation buffer: PBS containing 20 µM Forskolin and 50 µM Genistein

  • Iodide buffer: PBS with 137 mM NaI replacing 137 mM NaCl

Protocol:

  • Cell Seeding: Seed CFBE41o-/YFP cells at an optimized density in a 96-well black, clear-bottom plate to achieve a confluent monolayer on the day of the assay.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A suggested concentration range for the dose-response curve, given its picomolar to nanomolar potency, would be from 1 pM to 1 µM. Include a vehicle control (DMSO).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells with the compound for 24-48 hours at 37°C to allow for correction of the F508del-CFTR protein.

  • Assay Execution:

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Place the plate in a fluorescence plate reader equipped with excitation (~485 nm) and emission (~535 nm) filters.

    • Record a baseline fluorescence reading for 5-10 seconds.

    • Add 100 µL of the iodide buffer containing the stimulating agents (Forskolin and Genistein) to each well.

    • Immediately start recording the fluorescence quenching over time for 2-5 minutes.

  • Data Analysis:

    • Calculate the initial rate of fluorescence decay for each well.

    • Plot the rate of decay against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Ussing Chamber Assay for Functional Validation

This electrophysiological technique directly measures ion transport across a polarized epithelial monolayer, providing a gold-standard functional readout of CFTR activity.

Materials:

  • CFBE41o- cells grown on permeable supports (e.g., Transwell inserts)

  • Ussing chamber system

  • Krebs-Bicarbonate Ringer (KBR) solution

  • Amiloride (ENaC inhibitor)

  • Forskolin (cAMP agonist)

  • Genistein (CFTR potentiator)

  • CFTRinh-172 (CFTR inhibitor)

Protocol:

  • Cell Culture on Permeable Supports:

    • Seed CFBE41o- cells on collagen-coated permeable supports and culture at an air-liquid interface for at least 1-2 weeks to allow for polarization and differentiation.

    • Treat the cells with the desired concentration of this compound (e.g., a concentration around the EC50 determined from the YFP assay) for 24-48 hours prior to the experiment.

  • Ussing Chamber Measurement:

    • Mount the permeable supports in the Ussing chambers, with KBR solution bathing both the apical and basolateral sides. Maintain the temperature at 37°C and bubble with 95% O2/5% CO2.

    • Measure the short-circuit current (Isc).

    • Add Amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

    • Add Forskolin and Genistein to the apical and basolateral chambers to maximally stimulate CFTR-mediated chloride secretion.

    • Once a stable stimulated current is reached, add CFTRinh-172 to the apical chamber to inhibit the CFTR-specific current.

  • Data Analysis:

    • The CFTR-dependent Isc is calculated as the difference in current before and after the addition of CFTRinh-172.

    • Compare the CFTR-dependent Isc in this compound-treated cells to vehicle-treated controls to determine the functional rescue.

Visualizations

experimental_workflow HS-YFP Assay Workflow for this compound Dose-Response cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay and Measurement cluster_analysis Data Analysis seed_cells Seed CFBE41o-/YFP cells in 96-well plate culture Culture to confluence (24-48h) seed_cells->culture treat_cells Treat cells with this compound (24-48h) culture->treat_cells prepare_dilutions Prepare serial dilutions of this compound prepare_dilutions->treat_cells wash_cells Wash cells with PBS treat_cells->wash_cells add_pbs Add PBS wash_cells->add_pbs baseline_read Record baseline fluorescence add_pbs->baseline_read add_iodide Add Iodide + Stimulants baseline_read->add_iodide record_quench Record fluorescence quenching add_iodide->record_quench calculate_rate Calculate rate of fluorescence decay record_quench->calculate_rate plot_data Plot rate vs. [this compound] calculate_rate->plot_data fit_curve Fit sigmoidal dose-response curve plot_data->fit_curve determine_ec50 Determine EC50 and Emax fit_curve->determine_ec50 signaling_pathway Mechanism of Action of this compound on F508del-CFTR cluster_protein_synthesis Protein Synthesis and Folding cluster_degradation Protein Degradation Pathway cluster_correction Correction by this compound cluster_trafficking Protein Trafficking and Function synthesis F508del-CFTR Synthesis in ER misfolding Misfolding of F508del-CFTR synthesis->misfolding er_retention ER Retention misfolding->er_retention stabilization Stabilization of MSD1 misfolding->stabilization proteasomal_degradation Proteasomal Degradation er_retention->proteasomal_degradation This compound This compound (Type I Corrector) This compound->stabilization correct_folding Correct Folding stabilization->correct_folding golgi_processing Golgi Processing (Glycosylation) correct_folding->golgi_processing membrane_insertion Insertion into Cell Membrane golgi_processing->membrane_insertion ion_transport Restored Cl- Ion Transport membrane_insertion->ion_transport

References

Application Notes and Protocols: Long-Term Stability of ARN23765 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN23765 is a highly potent pharmacological corrector of the mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, showing an EC50 of 38 pM in cellular assays.[1][2][3] It functions by improving the maturation, stability, and cell surface function of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF).[1][3][4][5] Given its potential therapeutic significance and its use as a high-affinity probe in CFTR structure-function studies, understanding the long-term stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results.[3][6][7]

These application notes provide a summary of the available stability data for this compound, along with detailed protocols for assessing its long-term stability in solution.

Physicochemical Properties and Storage Recommendations

PropertyValueReference
Molecular Weight 615.50 g/mol [1]
Formula C30H22F5N3O6[1]
Appearance Solid[2]
Solubility 10 mM in DMSO[2]
Recommended Storage Conditions

The stability of this compound is dependent on storage conditions. Based on commercially available data, the following storage recommendations are provided:

FormatStorage TemperatureRecommended Duration
Solid Powder -20°C12 Months
4°C6 Months
In Solvent (e.g., DMSO) -80°C6 Months
-20°C6 Months

Table based on data from Probechem Biochemicals.[2]

Quantitative Stability Data

Currently, there is a lack of publicly available, detailed quantitative data on the long-term stability and degradation kinetics of this compound in various solutions. The following table is a representative example of how to present such data once it is generated through stability studies.

Disclaimer: The data in the following table is hypothetical and for illustrative purposes only.

SolventTemperature (°C)Initial Concentration (µM)Duration (Days)Percent RemainingDegradation Products Detected
DMSO251003095.2%DP1
DMSO41009098.1%None Detected
DMSO-2010018099.5%None Detected
Ethanol251003092.8%DP1, DP2
Aqueous Buffer (pH 7.4)2510785.3%DP3

Mechanism of Action: CFTR Correction

This compound acts as a corrector for the F508del-CFTR mutation. This mutation leads to misfolding of the CFTR protein, causing it to be retained in the endoplasmic reticulum (ER) and targeted for premature degradation. This compound is believed to directly bind to the F508del-CFTR protein, stabilizing its conformation and facilitating its proper folding and trafficking to the cell surface. This increased cell surface expression of functional CFTR channels helps to restore chloride ion transport across the cell membrane.

CFTR_Correction_Pathway Mechanism of Action of this compound as a CFTR Corrector cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR Misfolded F508del-CFTR Degradation Proteasomal Degradation F508del_CFTR->Degradation ER-associated degradation Corrected_CFTR Correctly Folded F508del-CFTR F508del_CFTR->Corrected_CFTR Binding and Conformational Stabilization This compound This compound This compound->F508del_CFTR Mature_CFTR Mature, Glycosylated CFTR Corrected_CFTR->Mature_CFTR Trafficking Functional_CFTR Functional CFTR Channel Mature_CFTR->Functional_CFTR Insertion Ion_Transport Chloride Ion Transport Functional_CFTR->Ion_Transport Activation

Mechanism of Action of this compound.

Experimental Protocol: Assessing the Long-Term Stability of this compound in Solution

This protocol outlines a general method for determining the long-term stability of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • This compound (solid)

  • Solvent of interest (e.g., DMSO, ethanol, aqueous buffer)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other appropriate mobile phase modifier

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with a UV detector and a suitable C18 column

Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 10 mM in DMSO): Accurately weigh a known amount of this compound and dissolve it in the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Working Solutions: Prepare working solutions at the desired concentration (e.g., 100 µM) by diluting the stock solution with the solvent of interest.

Stability Study Design
  • Storage Conditions: Aliquot the working solutions into multiple HPLC vials. Store these vials under various conditions to be tested (e.g., -20°C, 4°C, 25°C, and a stress condition of 40°C). Protect samples from light by using amber vials or wrapping them in foil.

  • Time Points: Designate specific time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, Day 90, and Day 180).

  • Analysis: At each time point, retrieve one vial from each storage condition and allow it to equilibrate to room temperature before analysis.

HPLC Method

A stability-indicating HPLC method should be developed and validated. The following is a suggested starting point:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a suitable gradient (e.g., 30% B, increasing to 95% B over 15 minutes) to ensure separation of the parent compound from any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (a common starting point is 254 nm).

  • Injection Volume: 10 µL

Data Analysis
  • At each time point, inject the sample onto the HPLC system.

  • Record the peak area of the this compound peak.

  • Calculate the percentage of this compound remaining at each time point relative to the peak area at Day 0.

    • % Remaining = (Peak Area at Day X / Peak Area at Day 0) * 100

  • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Stability_Workflow Experimental Workflow for this compound Stability Assessment cluster_Preparation Sample Preparation cluster_Storage Storage Conditions cluster_Analysis Analysis at Time Points Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Working Prepare Working Solutions in Test Solvents Stock->Working Aliquots Aliquot into Vials Working->Aliquots Temp1 -20°C Aliquots->Temp1 Store Temp2 4°C Aliquots->Temp2 Store Temp3 25°C Aliquots->Temp3 Store Temp4 40°C (Stress) Aliquots->Temp4 Store HPLC HPLC Analysis Temp1->HPLC Analyze at Day 0, 7, 14, 30... Temp2->HPLC Analyze at Day 0, 7, 14, 30... Temp3->HPLC Analyze at Day 0, 7, 14, 30... Temp4->HPLC Analyze at Day 0, 7, 14, 30... Data Data Analysis: - % Remaining - Degradation Products HPLC->Data

References

Application Notes and Protocols: ARN23765 in Primary Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN23765 is a novel and highly potent pharmacological corrector of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] This mutation is the most common cause of cystic fibrosis (CF), a genetic disorder that affects multiple organs, particularly the lungs.[4] In primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation, this compound has demonstrated remarkable efficacy in rescuing the function of the defective CFTR channel at picomolar concentrations.[1][2][3][4][5] These application notes provide a summary of the quantitative data, detailed experimental protocols for the use of this compound in primary HBE cells, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound acts as a Type I CFTR corrector. The F508del mutation leads to misfolding of the CFTR protein, causing it to be retained in the endoplasmic reticulum and targeted for premature degradation. This prevents its trafficking to the plasma membrane where it would normally function as a chloride ion channel. This compound is believed to directly interact with the F508del-CFTR protein, stabilizing its conformation and rescuing it from the cellular quality control machinery. This allows the corrected F508del-CFTR protein to traffic to the apical membrane of epithelial cells, thereby restoring chloride and bicarbonate transport.[1][6][7][8]

Mechanism of this compound Action cluster_0 F508del-CFTR Mutation cluster_1 This compound Intervention Misfolded CFTR Misfolded CFTR ER Retention & Degradation ER Retention & Degradation Misfolded CFTR->ER Retention & Degradation Targeted by cellular quality control Stabilized CFTR Stabilized CFTR No functional CFTR at cell membrane No functional CFTR at cell membrane ER Retention & Degradation->No functional CFTR at cell membrane This compound This compound This compound->Stabilized CFTR Binds to and corrects misfolded protein Trafficking to\nPlasma Membrane Trafficking to Plasma Membrane Stabilized CFTR->Trafficking to\nPlasma Membrane Functional CFTR at\ncell membrane Functional CFTR at cell membrane Trafficking to\nPlasma Membrane->Functional CFTR at\ncell membrane Restored Ion Transport Restored Ion Transport Functional CFTR at\ncell membrane->Restored Ion Transport

Caption: Mechanism of this compound as a corrector for F508del-CFTR.

Data Presentation

The potency of this compound in primary HBE cells from a patient homozygous for the F508del mutation has been quantified using short-circuit current measurements in an Ussing chamber. The data highlights the significantly greater potency of this compound compared to the first-generation corrector, VX-809 (Lumacaftor).

CompoundEC50 in F508del/F508del HBE CellsFold Improvement vs. VX-809Optimal Concentration Range
This compound 38 pM[1][2][3][4]>5000-fold[1][3][4]0.1 - 100 nM[1]
VX-809 ~200 nM[1][4]-Not Applicable

Experimental Protocols

Culturing Primary Human Bronchial Epithelial Cells at an Air-Liquid Interface (ALI)

This protocol outlines the general steps for culturing primary HBE cells to form a differentiated, polarized epithelium suitable for studying CFTR function.

Materials:

  • Primary human bronchial epithelial cells (passage 1)[9]

  • Bronchial epithelial growth medium (BEGM)[9]

  • Collagen-coated tissue culture dishes and porous supports (e.g., Transwell® inserts)[9][10]

  • ALI medium[9]

  • Accutase or Trypsin-EDTA for cell detachment[9][10]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Expansion of HBE Cells: Thaw and culture primary HBE cells in BEGM on collagen-coated tissue culture dishes.[9]

  • Incubate at 37°C in a 5% CO2 incubator, changing the medium every other day until the cells reach 70-90% confluency.[9]

  • Seeding on Porous Supports: Detach the cells using Accutase or Trypsin-EDTA.[9][10]

  • Seed the detached cells onto collagen-coated porous supports at an appropriate density.

  • Culture the cells submerged in ALI medium in both the apical and basal chambers until a confluent monolayer is formed (typically 2-4 days).[10]

  • Establishing the Air-Liquid Interface: Once confluent, remove the medium from the apical chamber to establish the ALI.[10]

  • Continue to feed the cells by changing the medium in the basal chamber every 2-3 days.[10]

  • Allow the cells to differentiate for at least 21 days. The culture will develop a mucociliary phenotype.[9]

Assessment of this compound Efficacy using Ussing Chamber Electrophysiology

This protocol describes the use of the Ussing chamber system to measure CFTR-dependent ion transport in differentiated primary HBE cell cultures.

Materials:

  • Differentiated primary HBE cells on porous supports

  • Ussing chamber system

  • Krebs-bicarbonate Ringer (KBR) solution

  • Amiloride (B1667095) (to block epithelial sodium channels)

  • Forskolin (B1673556) (to activate adenylate cyclase and increase cAMP)

  • Genistein (B1671435) (a potentiator to enhance CFTR channel opening)

  • CFTRinh-172 (a specific CFTR inhibitor)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Pre-treatment with this compound: Treat the differentiated HBE cultures with this compound at various concentrations (e.g., in the range of 1 pM to 1 µM) for 24-48 hours by adding the compound to the basal medium.[1]

  • Mounting in Ussing Chamber: Mount the porous supports with the treated HBE cells in the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Add KBR solution to both chambers and allow the system to equilibrate.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).

    • Add amiloride to the apical chamber to inhibit sodium absorption.

    • Add forskolin and genistein to the apical chamber to stimulate and potentiate CFTR-mediated chloride secretion. The increase in Isc reflects CFTR activity.

    • Finally, add CFTRinh-172 to the apical chamber to inhibit CFTR. The decrease in Isc confirms that the measured current is CFTR-dependent.[1]

  • Data Analysis: The magnitude of the CFTRinh-172-sensitive Isc is a measure of CFTR function. Plot the dose-response curve of the CFTRinh-172-sensitive Isc against the concentration of this compound to determine the EC50.

Ussing Chamber Experimental Workflow cluster_additions Reagent Additions to Apical Chamber Differentiated HBE cells on porous support Differentiated HBE cells on porous support Pre-treatment with this compound (24-48h) Pre-treatment with this compound (24-48h) Differentiated HBE cells on porous support->Pre-treatment with this compound (24-48h) Incubate Mount in Ussing Chamber Mount in Ussing Chamber Pre-treatment with this compound (24-48h)->Mount in Ussing Chamber Transfer Equilibrate with KBR solution Equilibrate with KBR solution Mount in Ussing Chamber->Equilibrate with KBR solution Setup Measure baseline Isc Measure baseline Isc Equilibrate with KBR solution->Measure baseline Isc Start recording Add Amiloride (apical) Add Amiloride (apical) Measure baseline Isc->Add Amiloride (apical) Inhibit ENaC Add Forskolin & Genistein (apical) Add Forskolin & Genistein (apical) Add Amiloride (apical)->Add Forskolin & Genistein (apical) Activate & Potentiate CFTR Add CFTRinh-172 (apical) Add CFTRinh-172 (apical) Add Forskolin & Genistein (apical)->Add CFTRinh-172 (apical) Inhibit CFTR Analyze CFTR-dependent Isc Analyze CFTR-dependent Isc Add CFTRinh-172 (apical)->Analyze CFTR-dependent Isc Calculate

Caption: Workflow for assessing this compound efficacy in HBE cells.

Safety and Handling

This compound is a research compound. Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions. Initial safety screenings have shown that this compound was negative in the Ames test and a micronucleus assay and did not show significant inhibition of major CyP450 enzymes.[4]

Conclusion

This compound is a powerful research tool for studying the correction of F508del-CFTR in primary human bronchial epithelial cells. Its picomolar potency makes it a significant advancement over previous corrector compounds. The protocols outlined above provide a framework for researchers to investigate the effects of this compound and similar molecules on CFTR function in a physiologically relevant in vitro model.

References

Application Notes and Protocols: Assessing the Synergy of ARN23765 and Ivacaftor for F508del-CFTR Rescue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, with the F508del mutation being the most common cause of the disease. This mutation leads to misfolding and premature degradation of the CFTR protein, resulting in reduced chloride ion transport at the cell surface.[1][2] Therapeutic strategies often involve a combination of CFTR modulators: correctors that rescue the trafficking of the mutant protein to the cell membrane and potentiators that enhance the channel's opening probability.[3][4]

ARN23765 is a highly potent, picomolar-range F508del-CFTR corrector that stabilizes the first membrane-spanning domain of the protein, facilitating its maturation and cell surface expression.[1][5][6][7] Ivacaftor (B1684365) (VX-770) is a well-characterized CFTR potentiator that increases the channel open probability of CFTR at the cell surface.[8][9] This document provides detailed protocols to assess the synergistic effects of this compound and ivacaftor in rescuing the function of F508del-CFTR.

Mechanism of Action of this compound and Ivacaftor

This compound acts as a pharmacological chaperone during protein folding and assembly, rescuing the F508del-CFTR from degradation and increasing its density at the plasma membrane.[5] Once at the cell surface, the rescued F508del-CFTR channels still exhibit a gating defect. Ivacaftor addresses this by binding to the channel and increasing the probability of it being in an open state, thereby augmenting chloride ion flux.[8][10] The combination of a corrector and a potentiator is a key therapeutic strategy for CF.[11][12]

Mechanism of F508del-CFTR Rescue by this compound and Ivacaftor cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_misfolded F508del-CFTR (Misfolded) F508del_corrected Correctly Folded F508del-CFTR F508del_misfolded->F508del_corrected Correction Degradation Proteasomal Degradation F508del_misfolded->Degradation Premature Degradation This compound This compound (Corrector) This compound->F508del_misfolded Binds & Stabilizes F508del_maturation Maturation & Trafficking F508del_corrected->F508del_maturation F508del_surface F508del-CFTR at Surface (Gating Defect) F508del_maturation->F508del_surface F508del_active Active F508del-CFTR Channel F508del_surface->F508del_active Potentiation Ivacaftor Ivacaftor (Potentiator) Ivacaftor->F508del_surface Binds & Opens Channel Cl_ion F508del_active->Cl_ion Increased Cl- Efflux Experimental Workflow for Synergy Assessment cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_culture Culture F508del-CFTR Cells Treatment Treat with this compound & Ivacaftor Dose Matrix Cell_culture->Treatment WB Western Blot Treatment->WB Ussing Ussing Chamber Treatment->Ussing YFP YFP Halide Assay Treatment->YFP Quantification Quantify CFTR Maturation & Function WB->Quantification Ussing->Quantification YFP->Quantification Synergy_calc Calculate Synergy (e.g., Bliss, Loewe) Quantification->Synergy_calc

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ARN23765 Concentration for Maximal CFTR Correction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ARN23765 for maximal CFTR correction. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a highly potent, picomolar-affinity pharmacological corrector of the F508del-CFTR mutant protein.[1][2][3][4][5][6] As a type I corrector, it is believed to directly bind to and stabilize the first membrane-spanning domain (MSD1) of the CFTR protein.[7][8][9] This stabilization facilitates the proper folding and trafficking of the mutant CFTR protein to the cell surface, thereby increasing the number of functional channels on the cell membrane.

Q2: What is the optimal concentration range for this compound in cell culture experiments?

A2: this compound is exceptionally potent, with an EC50 of 38 pM in human bronchial epithelial cells.[1][2][3][4][5][6] A rescue close to the maximal effect is typically observed in the concentration range of 0.1 to 100 nM.[3][7] It is important to note that rescue activity has been shown to decrease at a concentration of 1 µM.[3][7] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell model and assay.

Q3: Is this compound cytotoxic at effective concentrations?

A3: Based on available data, this compound is not expected to be cytotoxic at its effective concentrations. It has been shown to be negative in the Ames fluctuation assay and the Micronucleus assay.[1][5] Furthermore, it did not show any significant alerts when tested at 10 µM in a panel of 44 targets relevant for potential toxicities.[1][5]

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO.[3] For detailed instructions on preparing stock solutions and dilutions, please refer to the "Experimental Protocols" section below. Proper storage is critical to maintain the compound's activity. DMSO stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: Can this compound be used in combination with other CFTR modulators?

A5: Yes, this compound has demonstrated synergy with other types of CFTR correctors (Type II and III) and is compatible with potentiators like VX-770 (Ivacaftor).[2][3][4][6] Combination therapies can lead to enhanced rescue of F508del-CFTR processing and function.

Troubleshooting Guides

Issue 1: Suboptimal or No CFTR Correction Observed
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Perform a dose-response curve from picomolar to low nanomolar concentrations (e.g., 1 pM to 100 nM) to identify the optimal concentration for your cell line and assay. Remember that concentrations above 1 µM may lead to reduced efficacy.[3][7]
Compound Instability or Degradation Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment.
Inaccurate Pipetting of Picomolar Concentrations Due to the high potency of this compound, accurate serial dilutions are critical. Use calibrated pipettes and perform dilutions carefully. Consider preparing a slightly larger volume of the final dilution to minimize pipetting errors.
Insufficient Incubation Time The onset of correction can be observed as early as 3-6 hours, with maximal effects typically seen after 12-30 hours of incubation.[7] Ensure your incubation time is within this range. An initial time-course experiment (e.g., 12, 24, 48 hours) is recommended.
Cell Line Variability The response to CFTR correctors can vary between different cell lines and even between different passages of the same cell line. Ensure you are using a validated cell model and maintain consistent cell culture practices.
Issue 2: Compound Precipitation in Culture Medium
Possible Cause Troubleshooting Step
High Final DMSO Concentration The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid both cytotoxicity and compound precipitation.
Improper Dilution Technique When preparing working solutions, add the this compound stock solution to the culture medium and mix immediately and thoroughly. Avoid adding the medium to the concentrated stock. Visually inspect the medium for any signs of precipitation (cloudiness, crystals) after adding the compound.
Low Solubility in Aqueous Solution While soluble in DMSO, this compound has limited solubility in aqueous solutions. If precipitation is observed even with proper dilution, consider using a pre-warmed medium and mixing gently but thoroughly.
Issue 3: Inconsistent or Variable Experimental Results
Possible Cause Troubleshooting Step
Inconsistent Cell Health or Density Ensure that cells are healthy and seeded at a consistent density for each experiment. Variations in cell confluence can affect the response to the compound.
Variability in Assay Performance For functional assays like the Ussing chamber or YFP-based halide influx assays, ensure that all reagents are fresh and that the equipment is properly calibrated and maintained. Include appropriate positive and negative controls in every experiment.
Edge Effects in Multi-well Plates When using multi-well plates, be mindful of "edge effects" where wells on the perimeter of the plate may behave differently. To mitigate this, avoid using the outer wells for critical experiments or fill them with a buffer or medium.

Data Presentation

Table 1: Potency of this compound in Different Cell Models

Cell Model Assay EC50 Reference
Human Bronchial Epithelial Cells (F508del/F508del)Short-Circuit Current38 pM[1][2][5]
CFBE41o- cellsHS-YFP Assay< 3 nM[7]
FRT cellsTEEC Assay~1 nM[7]

Table 2: Recommended Concentration Range for this compound

Experimental Goal Concentration Range Notes
Initial Dose-Response1 pM - 100 nMTo determine the optimal concentration.
Maximal Correction0.1 nM - 100 nMA range where maximal or near-maximal effects are typically observed.[3][7]
Combination StudiesTitrate this compound within its optimal range against varying concentrations of the second modulator.A checkerboard assay design is recommended.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Protocol:

  • Prepare a 10 mM Stock Solution:

    • Carefully weigh the this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 615.5 g/mol ), dissolve in 162.5 µL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot and Store Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions (Serial Dilution):

    • Due to the picomolar potency of this compound, a serial dilution is necessary.

    • Step 1: Intermediate Dilution: Prepare a 1 µM intermediate solution by diluting the 10 mM stock solution 1:10,000 in sterile DMSO or cell culture medium.

    • Step 2: Final Dilutions: From the 1 µM intermediate solution, perform further serial dilutions in your final cell culture medium to achieve the desired picomolar or nanomolar concentrations.

    • Important: Add the compound solution to the medium and mix immediately to prevent precipitation.

Western Blotting for CFTR Correction

Protocol:

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel (a 6% gel is recommended for resolving CFTR bands). Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against CFTR overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Troubleshooting Western Blots:

  • Low or No CFTR Signal: Ensure complete cell lysis. Use a sufficient amount of protein per lane (20-40 µg). Confirm the primary antibody is validated for CFTR detection.

  • Multiple Bands: CFTR exists in different glycosylated forms (Band B: core-glycosylated, ~150 kDa; Band C: mature, complex-glycosylated, ~170 kDa). Correction is indicated by an increase in the intensity of Band C. Non-specific bands can be minimized by optimizing antibody concentrations and blocking conditions.

Ussing Chamber Assay for CFTR Function

Protocol:

  • Cell Culture: Culture human bronchial epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • This compound Treatment: Treat the cells with the desired concentration of this compound for 24-48 hours.

  • Ussing Chamber Measurement:

    • Mount the permeable supports in an Ussing chamber system.

    • Bathe the apical and basolateral sides with appropriate Ringer's solution.

    • Measure the short-circuit current (Isc).

    • Sequentially add a phosphodiesterase inhibitor (e.g., IBMX), a CFTR activator (e.g., forskolin), and a CFTR potentiator (e.g., genistein (B1671435) or VX-770) to stimulate CFTR-mediated chloride secretion.

    • Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.

  • Data Analysis: The magnitude of the decrease in Isc after the addition of the CFTR inhibitor reflects the level of CFTR function.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO serial_dilution Perform Serial Dilutions to pM/nM Concentrations prep_stock->serial_dilution treatment Treat Cells with This compound (12-48h) serial_dilution->treatment cell_culture Culture F508del-CFTR Expressing Cells cell_culture->treatment western_blot Western Blot (CFTR Maturation) treatment->western_blot ussing_chamber Ussing Chamber (CFTR Function) treatment->ussing_chamber yfp_assay YFP-Halide Influx (CFTR Activity) treatment->yfp_assay

Caption: Experimental workflow for assessing this compound-mediated CFTR correction.

signaling_pathway cluster_protein F508del-CFTR Protein States er Endoplasmic Reticulum (ER) golgi Golgi Apparatus membrane Cell Membrane golgi->membrane functional Functional CFTR Channel misfolded Misfolded F508del-CFTR corrected Correctly Folded CFTR misfolded->corrected Correction degradation Proteasomal Degradation misfolded->degradation corrected->golgi Trafficking This compound This compound This compound->misfolded Stabilizes MSD1 troubleshooting_logic cluster_concentration Concentration Issues cluster_incubation Incubation Time cluster_compound Compound Integrity start No/Low CFTR Correction conc_check Is concentration optimal (0.1-100 nM)? start->conc_check dose_response Perform Dose-Response (pM to nM) conc_check->dose_response No time_check Is incubation time sufficient (12-48h)? conc_check->time_check Yes time_course Perform Time-Course Experiment time_check->time_course No storage_check Proper storage and handling? time_check->storage_check Yes new_aliquot Use Fresh Aliquot & Prepare New Dilutions storage_check->new_aliquot No

References

Potential off-target effects of high-concentration ARN23765

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of high-concentration ARN23765. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a highly potent, preclinical stage small molecule that acts as a Type I corrector for the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] Its primary mechanism involves binding to the F508del-CFTR mutant protein, stabilizing its structure, and rescuing it from premature degradation. This allows for proper trafficking of the corrected CFTR protein to the cell membrane, thereby increasing the density of functional chloride channels on the cell surface. This compound has shown synergistic effects with Type II and Type III CFTR correctors.[1]

Q2: Has the safety and selectivity of this compound been evaluated?

A2: Yes, the in vitro safety profile of this compound has been assessed. In a safety screen against a panel of 44 targets, including various receptors, ion channels, and enzymes, this compound did not show any significant off-target activity at a concentration of 10 µM.[2] Additionally, it was found to be non-mutagenic in the Ames assay and did not significantly inhibit major Cytochrome P450 enzymes (CYP1A, CYP2C9, CYP2C19, CYP2D6, and CYP3A).[2] Furthermore, it did not inhibit hERG tail currents by more than 10% at 10 µM.[2]

Q3: Are there any known off-target effects when using this compound at high concentrations in vitro?

Q4: What is the recommended concentration range for in vitro experiments with this compound?

A4: this compound is exceptionally potent, with an EC50 of 38 picomolar in bronchial epithelial cells from F508del homozygous patients.[5][6] A rescue effect close to maximal has been observed in the concentration range of 0.1 to 100 nM.[3] Therefore, for most in vitro cell-based assays, it is recommended to use concentrations within this range. Titrating the concentration to determine the optimal level for your specific experimental system is advisable. Exceeding 100 nM is unlikely to provide additional on-target benefit and may increase the risk of off-target effects or reduced activity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or no CFTR correction at high concentrations of this compound (e.g., >1 µM) - Off-target effects: High concentrations may lead to non-specific binding and interference with cellular pathways involved in protein folding and trafficking. - Compound precipitation: Like many small molecules, this compound may have limited solubility at very high concentrations in aqueous media, leading to a lower effective concentration. - Cellular toxicity: Although initial reports suggest a good safety profile, very high concentrations could induce stress or toxicity in some cell types, impairing the cellular machinery required for CFTR correction.- Perform a dose-response curve: Titrate this compound from a low picomolar to a high nanomolar range (e.g., 1 pM to 1 µM) to determine the optimal concentration for your cell type and assay. - Visually inspect your culture medium: Check for any signs of compound precipitation after adding high concentrations of this compound. - Assess cell viability: Use a standard cytotoxicity assay (e.g., MTT, LDH) to determine if the concentrations of this compound you are using are affecting cell health.
Inconsistent results between experiments - Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect the response to CFTR correctors. - Inconsistent compound preparation: Improper dissolution or storage of this compound can lead to variations in its effective concentration.- Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent seeding densities and culture times. - Prepare fresh stock solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) at a high concentration and then dilute it to the final working concentration in your culture medium immediately before use. Store stock solutions appropriately as recommended by the supplier.
Unexpected phenotypic changes in cells treated with high-concentration this compound - Off-target signaling pathway modulation: High concentrations of the compound may interact with other cellular targets, leading to unintended biological effects.- Lower the concentration of this compound: Use the lowest effective concentration determined from your dose-response studies. - Include appropriate controls: Use a structurally related but inactive compound as a negative control, if available. Also, compare the phenotype to that induced by other CFTR correctors with different chemical scaffolds (e.g., VX-809).

Quantitative Data

Table 1: In Vitro Potency of this compound and Other CFTR Correctors

CompoundCell TypeAssayEC50
This compound F508del/F508del HBE cellsUssing Chamber0.038 nM (38 pM) [2]
This compound CFBE41o- cellsHS-YFP~0.4 nM [7]
VX-809 (Lumacaftor)F508del/F508del HBE cellsUssing Chamber~200 nM[2]
VX-661 (Tezacaftor)Not specifiedNot specifiedModest activity at µM concentrations[7]
GLPG2222Not specifiedNot specified~2 nM[7]

Table 2: In Vitro Drug-like Properties of this compound

PropertyAssayResult
Kinetic Solubility (PBS pH 7.4) -228 ± 3 µM [2]
Hepatotoxicity HepG2 cells>80% Survival [2]
Caco-2 Permeability (A-B) -9.9 x 10⁻⁶ cm/s [2]
hERG Inhibition Electrophysiology on HEK cells<10% inhibition at 10 µM [2]
Cytochrome P450 Inhibition -No significant mechanism-based or time-dependent inhibition of CYP1A, CYP2C9, CYP2C19, CYP2D6, and CYP3A [2]
Genotoxicity Ames fluctuation assay (S. typhimurium)Negative [2]
Genotoxicity Micronucleus assay (CHO cells)Negative [2]
Off-Target Screening Eurofins SafetyScreen 44 PanelNo alert at 10 µM [2]

Experimental Protocols

Halide-Sensitive YFP (HS-YFP) Assay for CFTR Corrector Activity

This protocol is a generalized procedure based on commonly used methods.

1. Cell Culture and Seeding:

  • Culture cells stably expressing both F508del-CFTR and a halide-sensitive YFP (e.g., CFBE41o- or FRT cells) in the appropriate growth medium.
  • Seed the cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
  • Incubate for 24 hours at 37°C and 5% CO₂.

2. Compound Incubation:

  • Prepare serial dilutions of this compound and other test compounds in the cell culture medium.
  • Remove the old medium from the cell plate and add the medium containing the compounds. Include a vehicle control (e.g., DMSO).
  • Incubate the cells with the compounds for 24 hours at 37°C to allow for CFTR correction.

3. Assay Procedure:

  • Wash the cells with a chloride-containing buffer (e.g., PBS).
  • Add a CFTR-activating cocktail to each well. A common cocktail includes forskolin (B1673556) (to raise cAMP levels) and a potentiator like genistein (B1671435) or VX-770.
  • Incubate for 20-30 minutes at 37°C.
  • Place the microplate in a fluorescence plate reader equipped with injectors.
  • Measure the baseline YFP fluorescence.
  • Inject an iodide-containing buffer to initiate iodide influx through the corrected CFTR channels.
  • Monitor the quenching of YFP fluorescence over time. The rate of quenching is proportional to the CFTR channel activity.

4. Data Analysis:

  • Calculate the initial rate of fluorescence quenching for each well.
  • Plot the quenching rate against the compound concentration to generate a dose-response curve and determine the EC50.

Ussing Chamber Assay for CFTR-Mediated Chloride Current

This protocol provides a general outline for measuring transepithelial ion transport.

1. Cell Culture on Permeable Supports:

  • Plate primary human bronchial epithelial (HBE) cells or other polarized epithelial cell lines (e.g., CFBE41o-) on permeable filter supports (e.g., Transwell inserts).
  • Culture the cells at an air-liquid interface (ALI) to promote differentiation and polarization.

2. Compound Treatment:

  • Treat the cells with this compound or other correctors by adding the compound to the basolateral medium for 24-48 hours prior to the Ussing chamber measurements.

3. Ussing Chamber Setup:

  • Mount the permeable supports containing the cell monolayers in Ussing chambers.
  • Bathe the apical and basolateral sides of the monolayer with appropriate Ringer's solutions. A chloride gradient is often established by using a low-chloride solution on the apical side to drive chloride secretion.
  • Maintain the temperature at 37°C and continuously bubble the solutions with 5% CO₂/95% O₂.

4. Electrophysiological Measurements:

  • Measure the short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to zero and is a measure of net ion transport.
  • Add amiloride (B1667095) to the apical solution to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent currents.
  • Add a CFTR agonist, such as forskolin, to the basolateral solution to activate CFTR.
  • Optionally, add a CFTR potentiator (e.g., VX-770) to the apical side to maximize channel opening.
  • At the end of the experiment, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical solution to confirm that the measured current is CFTR-dependent.

5. Data Analysis:

  • The change in Isc in response to the CFTR agonist and inhibitor represents the CFTR-mediated chloride current.
  • Compare the currents from compound-treated cells to vehicle-treated controls to determine the extent of CFTR correction.

Visualizations

ARN23765_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del-CFTR_misfolded F508del-CFTR (Misfolded) Proteasomal_Degradation Proteasomal Degradation F508del-CFTR_misfolded->Proteasomal_Degradation ER-Associated Degradation (ERAD) F508del-CFTR_corrected F508del-CFTR (Corrected Folding) This compound This compound This compound->F508del-CFTR_misfolded Binds and Stabilizes Processing Further Processing and Glycosylation F508del-CFTR_corrected->Processing Trafficking Functional_CFTR Functional CFTR Channel Processing->Functional_CFTR Insertion Cl_out Chloride Ion Transport Functional_CFTR->Cl_out Cl_ion Cl- Cl_ion->Functional_CFTR

Caption: On-target mechanism of this compound in rescuing F508del-CFTR.

Troubleshooting_High_Concentration Start High Concentration This compound Experiment Observe_Outcome Observe Experimental Outcome Start->Observe_Outcome Expected_Outcome Expected CFTR Correction Observe_Outcome->Expected_Outcome Successful Unexpected_Outcome Reduced Efficacy or Unexpected Phenotype Observe_Outcome->Unexpected_Outcome Unsuccessful Check_Concentration Is Concentration > 100 nM? Unexpected_Outcome->Check_Concentration Lower_Concentration Lower Concentration to Optimal Range (0.1-100 nM) Check_Concentration->Lower_Concentration Yes Assess_Viability Assess Cell Viability (e.g., MTT assay) Check_Concentration->Assess_Viability No Re-evaluate_Protocol Re-evaluate Experimental Protocol Lower_Concentration->Re-evaluate_Protocol Viability_OK Viability Unaffected Assess_Viability->Viability_OK Viability_Reduced Viability Reduced Assess_Viability->Viability_Reduced Check_Solubility Check for Compound Precipitation Solubility_OK Soluble Check_Solubility->Solubility_OK Precipitation Precipitation Observed Check_Solubility->Precipitation Viability_OK->Check_Solubility Viability_Reduced->Lower_Concentration Consider_Off_Target Consider Potential Off-Target Effects Solubility_OK->Consider_Off_Target Precipitation->Lower_Concentration Consider_Off_Target->Re-evaluate_Protocol Experimental_Workflow_HS_YFP Start Start: Seed Cells (F508del-CFTR + HS-YFP) Incubate_Cells Incubate Cells (24h) Start->Incubate_Cells Add_Compound Add this compound (Dose-Response) Incubate_Cells->Add_Compound Incubate_Compound Incubate with Compound (24h) Add_Compound->Incubate_Compound Wash_Cells Wash with Cl- Buffer Incubate_Compound->Wash_Cells Activate_CFTR Add CFTR Activators (e.g., Forskolin) Wash_Cells->Activate_CFTR Incubate_Activators Incubate (20-30 min) Activate_CFTR->Incubate_Activators Measure_Fluorescence Measure Baseline Fluorescence Incubate_Activators->Measure_Fluorescence Inject_Iodide Inject Iodide Buffer Measure_Fluorescence->Inject_Iodide Monitor_Quenching Monitor Fluorescence Quenching Inject_Iodide->Monitor_Quenching Analyze_Data Analyze Data (Calculate EC50) Monitor_Quenching->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Improving ARN23765 Solubility for Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with ARN23765 in aqueous buffers.

Troubleshooting Guide

Problem: My this compound is precipitating out of my aqueous buffer.

This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to improve its solubility, ranging from simple adjustments to more complex formulation approaches.

Initial Steps:

  • Ensure Complete Dissolution in an Organic Solvent First: Before introducing this compound to an aqueous buffer, it is crucial to ensure it is fully dissolved in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions.[1][2][3] A concentration of 10 mM in DMSO is a good starting point.

  • Control the Final Concentration of Organic Solvent: When diluting the DMSO stock into your aqueous buffer, aim to keep the final DMSO concentration as low as possible, ideally below 1%, to minimize potential off-target effects in biological assays.

Advanced Strategies:

If precipitation persists, consider the following methods, presented in order of increasing complexity:

  • Co-solvents: The addition of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.[4]

  • pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution.

  • Surfactants: These agents can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5][6]

The following sections provide more detailed protocols and data for each of these approaches.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

The kinetic solubility of this compound in phosphate-buffered saline (PBS) at pH 7.4 has been determined to be approximately 228 ± 3 μM . This relatively low solubility often necessitates the use of solubilization techniques for in vitro and in vivo experiments.

Q2: I'm still seeing precipitation even after using DMSO. What should I do?

If you are still observing precipitation after dissolving this compound in DMSO and diluting it into your aqueous buffer, consider the following:

  • Decrease the final concentration of this compound.

  • Increase the percentage of DMSO in your final solution (be mindful of its potential effects on your experiment).

  • Try one of the advanced solubilization methods described in this guide (co-solvents, pH adjustment, surfactants, or cyclodextrins).

Q3: Are there any known incompatibilities with common buffer components?

While specific incompatibility data for this compound is limited, it is always good practice to visually inspect your final solution for any signs of precipitation or instability. When using high concentrations of salts or other additives in your buffer, it is advisable to perform a small-scale solubility test before preparing a large batch.

Q4: How should I prepare my stock solution of this compound?

It is recommended to prepare a 10 mM stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted in your aqueous buffer to the desired final concentration. Ensure the stock solution is clear and free of any visible particles before use.

Experimental Protocols & Data

Protocol 1: Kinetic Solubility Assay Using DMSO

This protocol is a standard method for determining the kinetic solubility of a compound in an aqueous buffer.[1][2][3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Spectrophotometer or HPLC-UV/LC-MS

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add 2 µL of the 10 mM stock solution to a well of a 96-well plate.

  • Add 198 µL of the aqueous buffer to the well, resulting in a final this compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, visually inspect for precipitation.

  • To quantify the soluble fraction, centrifuge the plate to pellet any precipitate.

  • Carefully transfer the supernatant to a new plate.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or a calibrated HPLC/LC-MS method).

Protocol 2: Improving Solubility with Co-solvents

Materials:

  • This compound (10 mM stock in DMSO)

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare dilutions of your 10 mM this compound DMSO stock in the chosen co-solvent to achieve the desired final co-solvent percentage.

  • Add the this compound/co-solvent mixture to the aqueous buffer.

  • Follow the steps outlined in the Kinetic Solubility Assay protocol to determine the solubility.

Table 1: Effect of Co-solvents on this compound Solubility (Hypothetical Data)

Co-solventConcentration (% v/v)Apparent Solubility (µM)Fold Increase
None (1% DMSO)1%2281.0
Ethanol5%4502.0
10%8753.8
Propylene Glycol5%5102.2
10%11004.8
PEG 4005%6502.9
10%15006.6
Protocol 3: Improving Solubility with pH Adjustment

Materials:

  • This compound (10 mM stock in DMSO)

  • Buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

Procedure:

  • Follow the Kinetic Solubility Assay protocol, using buffers of different pH values.

Table 2: Effect of pH on this compound Solubility (Hypothetical Data)

Buffer pHApparent Solubility (µM)
5.0150
6.0185
7.0220
7.4228
8.0250
Protocol 4: Improving Solubility with Surfactants

Materials:

  • This compound (10 mM stock in DMSO)

  • Surfactants: Tween® 80, Sodium Dodecyl Sulfate (SDS)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare aqueous buffer solutions containing different concentrations of the surfactant.

  • Follow the Kinetic Solubility Assay protocol, using the surfactant-containing buffers.

Table 3: Effect of Surfactants on this compound Solubility (Hypothetical Data)

SurfactantConcentration (% w/v)Apparent Solubility (µM)Fold Increase
None (1% DMSO)0%2281.0
Tween® 800.01%5502.4
0.05%12005.3
SDS0.01%6803.0
0.05%16507.2
Protocol 5: Improving Solubility with Cyclodextrins

Materials:

  • This compound

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare aqueous buffer solutions containing different concentrations of the cyclodextrin.

  • Add an excess amount of solid this compound to each solution.

  • Shake the solutions at room temperature for 24-48 hours to reach equilibrium (Shake-Flask Method).[7][8][9][10]

  • Centrifuge the solutions to pellet the undissolved compound.

  • Determine the concentration of this compound in the supernatant.

Table 4: Effect of Cyclodextrins on this compound Solubility (Hypothetical Data)

CyclodextrinConcentration (mM)Apparent Solubility (µM)Fold Increase
None02281.0
HP-β-CD57503.3
1018007.9
SBE-β-CD59804.3
10250011.0

Visualizations

CFTR Protein Trafficking and Mechanism of this compound Action

The following diagram illustrates the lifecycle of the CFTR protein and the mechanism by which correctors like this compound are believed to function.

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane ER_Synthesis CFTR Synthesis ER_Folding Misfolded F508del-CFTR ER_Synthesis->ER_Folding Proteasome Proteasomal Degradation ER_Folding->Proteasome ER-Associated Degradation (ERAD) This compound This compound ER_Folding->this compound Golgi Processing & Maturation ER_Folding->Golgi Correctly Folded CFTR Trafficking This compound->ER_Folding Stabilizes Folding Membrane Functional CFTR Channel Golgi->Membrane Chloride_out Cl- Membrane->Chloride_out Chloride Efflux Chloride_in Cl- Solubility_Workflow Start Start: this compound Precipitation in Aqueous Buffer Check_DMSO Is this compound fully dissolved in DMSO stock? Start->Check_DMSO Prepare_Stock Prepare fresh 10 mM stock in 100% DMSO Check_DMSO->Prepare_Stock No Check_Final_Conc Is final DMSO concentration <1%? Check_DMSO->Check_Final_Conc Yes Prepare_Stock->Check_DMSO Adjust_DMSO Adjust dilution to lower final DMSO concentration Check_Final_Conc->Adjust_DMSO No Solubilization_Methods Select a Solubilization Method Check_Final_Conc->Solubilization_Methods Yes Adjust_DMSO->Check_Final_Conc Co_Solvent Co-solvents (Ethanol, PG, PEG 400) Solubilization_Methods->Co_Solvent pH_Adjust pH Adjustment (pH 5.0 - 8.0) Solubilization_Methods->pH_Adjust Surfactant Surfactants (Tween 80, SDS) Solubilization_Methods->Surfactant Cyclodextrin Cyclodextrins (HP-β-CD, SBE-β-CD) Solubilization_Methods->Cyclodextrin Evaluate Evaluate Solubility (Kinetic or Shake-Flask Assay) Co_Solvent->Evaluate pH_Adjust->Evaluate Surfactant->Evaluate Cyclodextrin->Evaluate Success Success: Soluble this compound Evaluate->Success Soluble Failure Still Insoluble: Re-evaluate concentration or method Evaluate->Failure Insoluble

References

How to prevent ARN23765 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of ARN23765 in long-term experiments. The information is presented in a question-and-answer format to directly address specific issues.

Disclaimer: Specific degradation studies on this compound are not extensively available in the public domain. The following recommendations are based on the chemical structure of this compound, general principles of small molecule stability, and best practices for laboratory handling and storage of research compounds.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Loss of compound activity over time in aqueous solutions. Hydrolysis of Amide Bonds: this compound contains amide functional groups that can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[1][2][3][4]- Prepare fresh solutions in aqueous buffers before each experiment. - If solutions must be stored, use a buffer at neutral pH (6-8) and store at 4°C for short-term use (up to 24 hours). For longer-term storage, flash-freeze aliquots and store at -80°C. - Avoid strong acidic or basic conditions in your experimental setup if possible.
Precipitation of the compound from stock or working solutions. Poor Solubility or Degradation to an Insoluble Product: The compound may have limited solubility in certain solvents, or a degradation product may be less soluble.- Prepare stock solutions in a suitable organic solvent like DMSO.[5] - When diluting into an aqueous buffer, do so gradually and vortex to ensure proper mixing. - If precipitation occurs upon storage, it may indicate degradation. Analyze the precipitate and supernatant by HPLC or LC-MS to identify the components.
Inconsistent experimental results between batches or over time. Compound Degradation: Inconsistent handling, storage, or exposure to environmental factors can lead to variable levels of compound degradation.- Standardize the protocol for solution preparation, storage, and handling.[6] - Protect solutions from light and minimize exposure to air. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]
Appearance of new peaks in HPLC/LC-MS analysis. Compound Degradation: The appearance of new peaks is a strong indicator of degradation.- Identify the degradation products to understand the degradation pathway. - Based on the likely degradation mechanism (e.g., hydrolysis, oxidation), implement mitigation strategies such as adjusting pH, using de-gassed solvents, or adding antioxidants (use with caution as they may interfere with experiments).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For long-term storage, it is recommended to prepare stock solutions of this compound in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[5] Ensure the DMSO is of high purity and has low water content to minimize hydrolysis.

Q2: How should I store this compound as a solid and in solution?

A2: As a solid, this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[7] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[7] For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment. If short-term storage is necessary, keep them at 4°C for no longer than 24 hours.

Q3: Is this compound sensitive to light?

A3: this compound contains aromatic and benzofuran (B130515) moieties, which can be susceptible to photodegradation.[8][9] Therefore, it is recommended to protect solid samples and solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: Can I expect the trifluoromethyl group in this compound to be a point of instability?

A4: The trifluoromethyl (-CF3) group is generally considered to be a very stable functional group due to the high strength of the carbon-fluorine bond.[10] It is unlikely to be a primary site of degradation under typical experimental conditions.

Q5: How can I perform a simple stability assessment of this compound in my experimental buffer?

A5: A preliminary stability assessment can be conducted by preparing a solution of this compound in your buffer at the working concentration. Aliquots of this solution should be incubated under different conditions relevant to your experiment (e.g., room temperature, 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is taken and analyzed by HPLC or LC-MS. A decrease in the peak area of the parent compound over time indicates degradation.[6]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer under various temperature conditions.

Materials:

  • This compound

  • High-purity DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system with a suitable column

  • Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Microcentrifuge tubes

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in high-purity DMSO.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer.

  • Incubation: Aliquot the working solution into separate microcentrifuge tubes for each time point and temperature condition.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from each temperature condition.

  • Sample Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile. This will also precipitate any proteins in the buffer.

  • Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant by HPLC or LC-MS.

  • Data Analysis: Quantify the peak area of the parent this compound compound at each time point and compare it to the peak area at time zero. Plot the percentage of remaining compound versus time for each temperature.

Visualizations

cluster_storage Storage & Handling cluster_exp Experimental Use cluster_qc Quality Control storage_solid Solid this compound (-20°C, dark, dry) storage_dmso DMSO Stock Solution (-80°C, aliquoted) storage_solid->storage_dmso Dissolve in dry DMSO storage_aq Aqueous Working Solution (Prepare fresh, use immediately) storage_dmso->storage_aq Dilute in buffer exp_setup Set up Experiment storage_aq->exp_setup qc_stability Perform Stability Assessment (HPLC/LC-MS) storage_aq->qc_stability Test stability exp_run Long-Term Incubation exp_setup->exp_run exp_analysis Data Analysis exp_run->exp_analysis qc_check Check for Degradation Products qc_stability->qc_check cluster_troubleshooting Troubleshooting Workflow start Inconsistent Results or Loss of Activity check_storage Review Storage & Handling Procedures start->check_storage check_solution Assess Solution Preparation check_storage->check_solution run_qc Perform HPLC/LC-MS Analysis check_solution->run_qc degradation_detected Degradation Products Detected? run_qc->degradation_detected identify_pathway Identify Potential Degradation Pathway (Hydrolysis, Oxidation, etc.) degradation_detected->identify_pathway Yes retest Re-run Experiment degradation_detected->retest No, review other experimental variables mitigate Implement Mitigation Strategy (e.g., fresh solutions, pH control) identify_pathway->mitigate mitigate->retest resolved Issue Resolved retest->resolved cluster_pathway Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation This compound This compound hydrolysis_product Carboxylic Acid + Amine This compound->hydrolysis_product H₂O, Acid/Base oxidation_product Oxidized Benzofuran/Aromatic Rings This compound->oxidation_product O₂, ROS photo_product Photodegraded Products This compound->photo_product Light (UV)

References

Addressing variability in ARN23765 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results involving ARN23765, a potent corrector of F508del-CFTR.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a type I corrector for the F508del-CFTR mutation.[2] It functions by directly binding to and stabilizing the membrane-spanning domain-1 (MSD1) of the CFTR protein.[3][4] This stabilization aids in the proper folding and processing of the mutant protein, leading to an increased density of functional CFTR channels at the cell surface.[3] Its action is synergistic with type II and III correctors but not with other type I correctors.[2]

Q2: What are the recommended cell lines for studying this compound?

Commonly used cell lines for evaluating this compound's activity include:

  • CFBE41o-: A human bronchial epithelial cell line stably overexpressing F508del-CFTR, often used in conjunction with a halide-sensitive yellow fluorescent protein (HS-YFP) for functional assays.[3][5]

  • FRT (Fischer Rat Thyroid): An epithelial cell line that can be engineered to express F508del-CFTR and is suitable for transepithelial electrical measurements.[2][5]

  • HEK293: A human embryonic kidney cell line that is readily transfected, useful for initial assessments of CFTR protein maturation and function following compound treatment.[3]

  • Primary human bronchial epithelial cells: Considered the gold standard for preclinical evaluation, these cells are isolated from patients with cystic fibrosis and provide a more physiologically relevant model.[2][5]

Q3: What is the typical effective concentration (EC50) of this compound?

The EC50 of this compound can vary depending on the experimental system. In human bronchial epithelial cells from F508del homozygous patients, this compound has demonstrated an exceptionally low EC50 of approximately 38 pM in short-circuit current experiments.[1][6] In cell-based assays like the HS-YFP assay in CFBE41o- cells, the EC50 is in the subnanomolar range, around 0.4 nM.[2]

Troubleshooting Guides

Issue 1: High Variability in Halide-Sensitive YFP (HS-YFP) Assay Results

The HS-YFP assay is a common method to functionally assess the correction of F508del-CFTR. Variability can manifest as inconsistent fluorescence quenching rates between wells or experiments.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Cell Health and Confluency: Ensure cell monolayers are consistently confluent and healthy. Uneven cell growth can lead to variable results. Regularly check cells under a microscope.
Compound Stability and Dilution: Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure thorough mixing at each dilution step.
Incubation Time: Optimize and standardize the incubation time with this compound. A 24-hour incubation is a common starting point.[2]
Assay Buffer Composition: Use a consistent and well-buffered assay solution. Variations in pH or ion concentrations can affect CFTR channel activity and YFP fluorescence.
Instrument Settings: Maintain consistent settings on the fluorescence plate reader (e.g., excitation/emission wavelengths, gain, read height).
Issue 2: Inconsistent CFTR Maturation in Western Blot Analysis

Western blotting is used to visualize the conversion of the immature, core-glycosylated (Band B) F508del-CFTR to the mature, complex-glycosylated form (Band C), indicating successful correction.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Protein Extraction Inefficiency: Use a lysis buffer optimized for membrane proteins and ensure complete cell lysis. Sonication or mechanical disruption may be necessary.
Antibody Performance: Use a validated anti-CFTR antibody at its optimal dilution. Titrate the primary and secondary antibodies to achieve a good signal-to-noise ratio.
Loading Inconsistencies: Perform a total protein quantification (e.g., BCA assay) and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to verify consistent loading.
Transfer Issues: Optimize the transfer conditions (time, voltage) for a large protein like CFTR (~170 kDa). Ensure good contact between the gel and the membrane.
Incubation Conditions: Standardize incubation times and temperatures for both primary and secondary antibodies. Ensure adequate washing steps to minimize background.
Issue 3: Variability in Short-Circuit Current (Isc) Recordings

Short-circuit current measurements in Ussing chambers on polarized epithelial monolayers provide a quantitative measure of transepithelial ion transport, which is a direct readout of CFTR function.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Epithelial Monolayer Integrity: Monitor the transepithelial electrical resistance (TEER) of the monolayers before the experiment. Only use monolayers with high TEER values indicating tight junction integrity.
Compound Concentration and Treatment Duration: A 24-hour treatment with this compound is often sufficient.[2] Note that at higher concentrations (e.g., 1 µM), a decrease in rescue activity has been observed.[2]
Agonist and Inhibitor Concentrations: Use consistent concentrations of CFTR activators (e.g., forskolin (B1673556), genistein) and inhibitors (e.g., CFTRinh-172) to ensure maximal stimulation and complete inhibition.
Chamber and Electrode Maintenance: Regularly clean and maintain the Ussing chambers and electrodes to ensure proper electrical contact and to avoid artifacts.
Environmental Factors: Maintain a constant temperature (37°C) and pH of the physiological buffers during the experiment.

Data Summary

Table 1: Potency of this compound in Different Assay Systems

AssayCell LineEC50Reference
HS-YFP AssayCFBE41o-0.4 nM[2]
Short-Circuit CurrentPrimary Human Bronchial Epithelial Cells (F508del/F508del)38 pM[2][6]
Transepithelial Electrical Equipotential Difference (TEEC)FRT cellsNot specified, but significant activity at 0.1 nM[2]

Experimental Protocols

1. Halide-Sensitive YFP (HS-YFP) Functional Assay

This protocol is adapted from methodologies used to assess F508del-CFTR correction.[2][3]

  • Cell Seeding: Plate CFBE41o- cells stably expressing F508del-CFTR and HS-YFP in 96-well black, clear-bottom plates. Culture until a confluent monolayer is formed.

  • Compound Incubation: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for 24 hours at 37°C.

  • Assay Execution:

    • Wash the cells with a standard phosphate-buffered saline (PBS).

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a stimulus solution containing a CFTR agonist (e.g., 10 µM forskolin and 30 µM genistein) and an iodide-containing solution.

    • Measure the rate of fluorescence quenching as iodide enters the cells through active CFTR channels.

  • Data Analysis: Calculate the initial rate of quenching for each well. Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50.

2. Western Blot for CFTR Maturation

This protocol outlines the general steps for assessing the maturation of F508del-CFTR.[2][3]

  • Cell Lysis: After a 24-hour incubation with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Identify the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR.

Visualizations

ARN23765_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_unfolded Unfolded F508del-CFTR F508del_CFTR_misfolded Misfolded F508del-CFTR F508del_CFTR_unfolded->F508del_CFTR_misfolded Misfolding F508del_CFTR_corrected Correctly Folded F508del-CFTR F508del_CFTR_unfolded->F508del_CFTR_corrected Correct Folding Proteasome Proteasomal Degradation F508del_CFTR_misfolded->Proteasome This compound This compound This compound->F508del_CFTR_unfolded Binds to MSD1 & Stabilizes Golgi_processing Further Processing & Glycosylation (Band C) F508del_CFTR_corrected->Golgi_processing Trafficking Functional_CFTR Functional CFTR Channel Golgi_processing->Functional_CFTR Insertion into Membrane Experimental_Workflow_Troubleshooting cluster_Functional_Assay Functional Assay (HS-YFP) cluster_Biochemical_Assay Biochemical Assay (Western Blot) Start_YFP Seed Cells Treat_YFP Treat with this compound Start_YFP->Treat_YFP Assay_YFP Measure Fluorescence Quenching Treat_YFP->Assay_YFP Data_YFP Analyze Data (EC50) Assay_YFP->Data_YFP Troubleshoot_YFP High Variability? Data_YFP->Troubleshoot_YFP Guide_YFP Check: Cell Health, Compound Stability, Incubation Time Troubleshoot_YFP->Guide_YFP Yes Start_WB Lyse Treated Cells Quantify_WB Protein Quantification Start_WB->Quantify_WB Run_WB SDS-PAGE & Transfer Quantify_WB->Run_WB Detect_WB Immunoblot for CFTR Run_WB->Detect_WB Troubleshoot_WB Inconsistent Bands? Detect_WB->Troubleshoot_WB Guide_WB Check: Lysis Efficiency, Antibody Performance, Protein Loading Troubleshoot_WB->Guide_WB Yes

References

Technical Support Center: Cell Line-Specific Responses to ARN23765 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ARN23765, a highly potent corrector of F508del-CFTR. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a type I corrector for the F508del mutant of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Its primary mechanism involves binding to and stabilizing the first membrane-spanning domain (MSD1) of the CFTR protein. This stabilization facilitates the proper folding and processing of the F508del-CFTR protein within the endoplasmic reticulum, allowing it to traffic to the cell membrane and function as a chloride channel.[1]

Q2: Which cell lines are known to be sensitive to this compound treatment?

A2: this compound has demonstrated high potency in human bronchial epithelial cells homozygous for the F508del mutation.[2][3] Commonly used and responsive cell line models include CFBE41o- and Fischer Rat Thyroid (FRT) cells that have been engineered to stably express F508del-CFTR.[4]

Q3: Are there any known cell lines that are resistant to this compound?

A3: Currently, there is no specific published data identifying cell lines that are inherently resistant to this compound. However, resistance to CFTR correctors can theoretically arise from several factors, including secondary mutations in the F508del-CFTR protein that prevent drug binding, alterations in cellular proteostasis pathways, or mechanisms that enhance the degradation of the corrected protein. If you are observing a lack of response in a cell line expected to be sensitive, please refer to the troubleshooting guide below.

Q4: What is the effective concentration range for this compound?

A4: this compound is exceptionally potent, with an EC50 of 38 picomolar in primary human bronchial epithelial cells from F508del homozygous patients.[3] In cell line models such as CFBE41o-, the EC50 is in the sub-nanomolar range.[4][5] A bell-shaped dose-response curve has been observed, with optimal activity between 0.1 nM and 100 nM, and reduced efficacy at concentrations of 1 µM and higher.[4]

Q5: Can this compound be used in combination with other CFTR modulators?

A5: Yes, this compound shows synergistic effects when used with other classes of CFTR correctors and is compatible with potentiators like VX-770 (ivacaftor).[3] As a type I corrector, it demonstrates additive effects with type II and type III correctors.[1]

Troubleshooting Guides

This section provides guidance for common issues that may arise during experiments with this compound.

Issue 1: Little to No Rescue of F508del-CFTR Function Observed
Potential Cause Suggested Solution
Suboptimal Drug Concentration Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay, typically in the 0.1 nM to 100 nM range.[4]
Cell Line Integrity Confirm the identity and passage number of your cell line. Ensure that the cells are healthy and properly express the F508del-CFTR mutation.
Incorrect Experimental Conditions Review your experimental protocol. Ensure incubation times (typically 24-48 hours for correction), temperature (37°C), and other assay-specific parameters are correct.
Development of Resistance (Hypothetical) If you consistently observe a lack of response in a previously sensitive cell line, consider the possibility of acquired resistance. This could be due to genetic drift or selection pressure. Sequence the CFTR gene in your cell line to check for additional mutations.
Assay-Specific Issues Refer to the troubleshooting guides for the specific assay you are using (e.g., Western Blot, YFP Assay, Ussing Chamber) below.
Issue 2: High Variability Between Replicates
Potential Cause Suggested Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension and accurate cell counting to seed wells or plates with a consistent number of cells.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with media or PBS to maintain a humidified environment.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents, including this compound.
Incomplete Washing Steps (YFP Assay) Ensure thorough but gentle washing to remove extracellular iodide without dislodging cells.
Tissue Mounting Issues (Ussing Chamber) Ensure the epithelial monolayer is properly mounted and sealed in the Ussing chamber to prevent leaks.[6][7]
Issue 3: Unexpected Results in Western Blot Analysis
Potential Cause Suggested Solution
No or Weak CFTR Bands Increase the amount of protein loaded per lane. Optimize antibody concentrations and incubation times. Ensure the transfer of high molecular weight proteins like CFTR is efficient; consider adding a low percentage of SDS to the transfer buffer.
High Background Optimize the blocking step by trying different blocking agents (e.g., BSA instead of milk) or increasing the blocking time. Ensure adequate washing steps between antibody incubations.
Smiley" or Distorted Bands This can be caused by excessive voltage during electrophoresis, leading to overheating. Run the gel at a lower voltage or in a cold room. Ensure the polymerization of the gel is uniform.
Incorrect Band Sizes The immature, core-glycosylated form of F508del-CFTR (Band B) runs at a lower molecular weight than the mature, complex-glycosylated form (Band C). Successful correction by this compound should show an increase in the intensity of Band C.
Issue 4: Artifacts in Halide-Sensitive YFP Assay
Potential Cause Suggested Solution
Low Signal-to-Noise Ratio Ensure the cell line stably expresses the halide-sensitive YFP. Optimize the concentration of the stimulating agents (e.g., forskolin).
High Background Fluorescence Use phenol (B47542) red-free media during the assay. Ensure complete removal of iodide-containing buffer during washing steps.
Photobleaching Minimize the exposure time of the cells to the excitation light. Use a neutral density filter if available.
pH Sensitivity of YFP Ensure that all buffers are at the correct physiological pH, as YFP fluorescence can be pH-sensitive.[8]
Issue 5: Inconsistent Readings in Ussing Chamber Experiments
Potential Cause Suggested Solution
Drifting Baseline Current Allow for an adequate equilibration period after mounting the cells. Ensure the temperature and oxygenation of the Ringer's solution are stable. Check for leaks around the tissue/monolayer.
Low Transepithelial Resistance (TEER) This indicates a non-confluent or unhealthy cell monolayer. Ensure cells are fully differentiated and form a tight barrier before conducting the experiment.
Electrical Noise Ensure proper grounding of the Ussing chamber system and associated equipment. Isolate the setup from sources of electrical interference.
Incorrect Buffer Composition Double-check the composition and pH of the Ringer's solution. Ensure osmotic balance between the apical and basolateral chambers.[6]

Quantitative Data Summary

Table 1: EC50 Values of this compound in Different Cell Models and Assays
Cell LineAssayEC50Reference
Primary Human Bronchial Epithelial Cells (F508del/F508del)Short-Circuit Current (Isc)38 pM[3]
CFBE41o- (stably expressing F508del-CFTR)Halide-Sensitive YFP (HS-YFP) Assay~0.4 nM[4][5]
FRT (stably expressing F508del-CFTR)Transepithelial Electrical Conductance (TEEC)~0.4 nM[5]
Table 2: Effect of this compound on F508del-CFTR Maturation and Function
Cell LineTreatmentEndpointObserved EffectReference
CFBE41o-This compound (low nM)Western BlotIncrease in the mature (Band C) form of F508del-CFTR[4]
Primary Human Bronchial Epithelial Cells (F508del/F508del)This compound (10 nM)Short-Circuit Current (Isc)Significant increase in forskolin- and genistein-stimulated current[2]
FRTThis compound (0.1 nM - 5 µM)TEECDose-dependent increase in CFTR-mediated conductance[4]
HEK293 (transfected with F508del/R1070W-CFTR)This compoundWestern Blot & Functional AssayEnhanced protein maturation and channel activity[1]
HEK293 (transfected with R170G-CFTR)This compoundWestern Blot & Functional AssayRescue of maturation and activity[1]

Experimental Protocols

Western Blotting for F508del-CFTR Maturation
  • Cell Lysis:

    • Plate cells (e.g., CFBE41o-) and treat with desired concentrations of this compound for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease inhibitors.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Sample Preparation:

    • Mix equal amounts of protein (e.g., 30-50 µg) with Laemmli sample buffer.

    • Crucially, do not boil the samples. Heat at 37°C for 15-30 minutes to denature.

  • SDS-PAGE:

    • Load samples onto a low percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel.

    • Run the gel until adequate separation of high molecular weight proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.

    • Incubate with a primary antibody specific for CFTR overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Identify Band B (immature) and Band C (mature) of F508del-CFTR.

  • Quantification:

    • Use densitometry software (e.g., ImageJ) to quantify the intensity of Band B and Band C. The ratio of C/(B+C) represents the maturation efficiency.

Halide-Sensitive YFP (HS-YFP) Assay
  • Cell Seeding:

    • Seed CFBE41o- or FRT cells stably expressing F508del-CFTR and a halide-sensitive YFP into a 96-well or 384-well black, clear-bottom plate.

    • Allow cells to adhere and grow to confluence.

  • Compound Treatment:

    • Treat cells with various concentrations of this compound or controls for 24-48 hours at 37°C.

  • Assay Procedure:

    • Wash the cells with a chloride-containing buffer (e.g., PBS).

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Measure the baseline YFP fluorescence.

    • Inject a stimulating cocktail (e.g., forskolin (B1673556) and genistein) to activate CFTR.

    • After a short incubation, inject an iodide-containing buffer to replace the chloride buffer.

  • Data Acquisition:

    • Measure the rate of YFP fluorescence quenching as iodide enters the cells through activated CFTR channels.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each well.

    • Normalize the data to controls and plot a dose-response curve to determine the EC50 of this compound.

Ussing Chamber Short-Circuit Current (Isc) Measurement
  • Cell Culture:

    • Culture primary human bronchial epithelial cells or other suitable cell lines on permeable supports (e.g., Transwell inserts) until a confluent and polarized monolayer with high transepithelial resistance (TEER) is formed.

  • Compound Incubation:

    • Treat the cell monolayers with this compound or vehicle control for 24-48 hours prior to the experiment.

  • Ussing Chamber Setup:

    • Mount the permeable supports in an Ussing chamber system.

    • Fill both the apical and basolateral chambers with pre-warmed and oxygenated Ringer's solution.

  • Measurement:

    • Equilibrate the system and measure the baseline short-circuit current (Isc).

    • Sequentially add pharmacological agents to the chambers to measure specific ion transport activities. A typical sequence is:

      • Amiloride (apical) to block the epithelial sodium channel (ENaC).

      • Forskolin (apical and/or basolateral) to activate CFTR through cAMP stimulation.

      • A CFTR potentiator like genistein (B1671435) or VX-770 (apical) can be added to further stimulate the channel.

      • A CFTR-specific inhibitor like CFTRinh-172 (apical) to confirm that the measured current is CFTR-dependent.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to each pharmacological agent.

    • The magnitude of the CFTRinh-172-sensitive current reflects the functional rescue of F508del-CFTR by this compound.

Mandatory Visualizations

ARN23765_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane F508del_CFTR_unfolded F508del-CFTR (Misfolded) F508del_CFTR_degradation Proteasomal Degradation F508del_CFTR_unfolded->F508del_CFTR_degradation Default Pathway F508del_CFTR_corrected Correctly Folded F508del-CFTR F508del_CFTR_unfolded->F508del_CFTR_corrected This compound This compound This compound->F508del_CFTR_unfolded Binds to MSD1 & Stabilizes CFTR_channel Functional CFTR Channel F508del_CFTR_corrected->CFTR_channel Trafficking to Membrane Cl_in Cl- (in) CFTR_channel->Cl_in Chloride Efflux Cl_out Cl- (out) Cl_out->CFTR_channel Chloride Efflux

Caption: this compound binds to and stabilizes misfolded F508del-CFTR in the ER, promoting its proper folding and trafficking to the cell membrane to function as a chloride channel.

Experimental_Workflow cluster_assays Functional & Biochemical Assays start Start: Culture Cells (e.g., CFBE41o-) treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for 24-48 hours at 37°C treatment->incubation western_blot Western Blot (Protein Maturation) incubation->western_blot yfp_assay HS-YFP Assay (Channel Function) incubation->yfp_assay ussing_chamber Ussing Chamber (Ion Transport) incubation->ussing_chamber analysis Data Analysis: - Maturation Index - EC50 Calculation - ΔIsc Measurement western_blot->analysis yfp_assay->analysis ussing_chamber->analysis end Conclusion: Assess Cell-Specific Response analysis->end

Caption: General experimental workflow for evaluating cell line-specific responses to this compound treatment, from cell culture to data analysis.

Troubleshooting_Logic start No or Low Response to this compound check_conc Is Drug Concentration Optimal? start->check_conc check_cells Is Cell Line Viable & Correct? check_conc->check_cells Yes dose_response Perform Dose-Response (0.1-100 nM) check_conc->dose_response No check_protocol Is Protocol Followed Correctly? check_cells->check_protocol Yes verify_cells Verify Cell Line (Passage, Mycoplasma, Genotype) check_cells->verify_cells No check_assay Is Assay Performing as Expected? check_protocol->check_assay Yes review_protocol Review Protocol Steps (Incubation Time, Temp) check_protocol->review_protocol No troubleshoot_assay Consult Assay-Specific Troubleshooting Guide check_assay->troubleshoot_assay No solution Problem Resolved dose_response->solution verify_cells->solution review_protocol->solution troubleshoot_assay->solution

Caption: A logical troubleshooting guide for addressing a lack of response to this compound treatment in cell-based assays.

References

Technical Support Center: Minimizing Cytotoxicity of ARN23765 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the potential cytotoxicity of ARN23765 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent corrector for the F508del-CFTR mutation, with a reported EC50 of 38 pM in human bronchial epithelial cells.[1][2][3] Its primary mechanism of action is to improve the maturation and function of the defective CFTR protein by stabilizing its membrane-spanning domain-1, thereby increasing its density on the cell membrane and correcting the underlying pathological mechanism of cystic fibrosis (CF).[1]

Q2: Is this compound known to be cytotoxic to primary cells?

Currently, there is limited publicly available data specifically addressing the cytotoxicity of this compound in primary cell cultures. However, in vitro studies on HepG2 cells, a human liver cancer cell line, showed no significant hepatotoxicity.[4] Additionally, in vivo studies in rats indicated that this compound was well-tolerated at doses up to 300 mg/kg/day over a 14-day period.[4] Despite this, it is crucial to empirically determine the optimal non-toxic concentration range of this compound for your specific primary cell type.

Q3: What are the common causes of cytotoxicity observed with small molecules in primary cell cultures?

Several factors can contribute to the cytotoxicity of small molecules like this compound in primary cell cultures:

  • High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cellular stress.

  • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).

  • Extended Incubation Times: Prolonged exposure to a compound can induce cellular stress and lead to cell death.

  • Suboptimal Cell Health: Primary cells are sensitive to their culture environment. Poor cell viability at the start of an experiment can exacerbate the cytotoxic effects of a compound.[5]

  • Off-Target Effects: At higher concentrations, small molecules may interact with unintended cellular targets, leading to toxicity.

Q4: What initial steps should I take to minimize potential cytotoxicity?

  • Determine the Optimal Seeding Density: Ensure your primary cells are seeded at a density that promotes healthy growth and proliferation.

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations to identify the optimal window for efficacy without significant cytotoxicity.

  • Include Vehicle Controls: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Optimize Incubation Time: Start with the recommended incubation time for CFTR correction (e.g., 24 hours) and assess if shorter times can achieve the desired effect with less toxicity.

Troubleshooting Guide

This guide provides solutions to common issues encountered when assessing the cytotoxicity of this compound in primary cell cultures.

Problem Possible Cause Suggested Solution
High cell death observed across all this compound concentrations, including the vehicle control. Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is at a non-toxic level, typically below 0.5% for DMSO.[6]
Poor initial cell health or viability.Use healthy, early-passage primary cells. Perform a viability count before seeding and ensure proper handling during thawing and plating.[5]
Increased cytotoxicity observed only at higher concentrations of this compound. Off-target effects of this compound.Lower the concentration of this compound to a range that maintains efficacy while minimizing toxicity.
Compound precipitation at high concentrations.Visually inspect the culture medium for any precipitate. If observed, prepare fresh dilutions and consider using a lower top concentration.
Inconsistent results between experiments. Variability in primary cell lots.If possible, use the same lot of primary cells for a set of experiments. If not, characterize the response of each new lot to a standard control compound.
Inconsistent cell seeding density.Always perform an accurate cell count and seed the same number of viable cells per well for each experiment.
No significant cytotoxicity is observed, but the desired biological effect (CFTR correction) is also absent. Suboptimal concentration of this compound.Re-evaluate the concentration range. While aiming to minimize cytotoxicity, ensure the concentrations used are within the effective range for CFTR correction.
Insufficient incubation time.While minimizing incubation time can reduce cytotoxicity, ensure it is long enough for this compound to exert its corrective effect on CFTR protein trafficking.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Materials:

  • Primary cells in culture

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[9]

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.[10][11]

Materials:

  • Primary cells in culture

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed primary cells in a 96-well plate and treat with serial dilutions of this compound and a vehicle control as described for the MTT assay.

  • Include wells for "spontaneous LDH release" (cells in medium only) and "maximum LDH release" (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.[12]

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[12]

  • Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Primary cells in culture

  • This compound stock solution

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (or similar)

  • 96-well plate (white-walled for luminescence)

  • Luminometer

Protocol:

  • Seed primary cells in a white-walled 96-well plate and treat with this compound and a vehicle control.

  • After the incubation period, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Live/Dead Cell Staining

This fluorescence-based assay distinguishes between live and dead cells based on plasma membrane integrity.

Materials:

  • Primary cells in culture

  • This compound stock solution

  • Complete cell culture medium

  • LIVE/DEAD™ Fixable Dead Cell Stain Kit (or similar)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Culture and treat primary cells with this compound and a vehicle control in a suitable vessel for imaging or flow cytometry.

  • Prepare the live and dead cell stains according to the manufacturer's protocol.

  • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[13]

  • Wash the cells with PBS or a suitable buffer.

  • Analyze the cells using a fluorescence microscope (live cells will fluoresce one color, e.g., green, and dead cells another, e.g., red) or a flow cytometer for quantitative analysis.

Data Presentation

Summarize all quantitative data from the cytotoxicity assays in clearly structured tables for easy comparison.

Table 1: Hypothetical MTT Assay Results for this compound in Primary Bronchial Epithelial Cells (48h Incubation)

This compound Conc. (nM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle (0)1.25 ± 0.08100
0.011.23 ± 0.0798.4
0.11.21 ± 0.0996.8
11.18 ± 0.0694.4
101.15 ± 0.0892.0
1001.05 ± 0.1084.0
10000.85 ± 0.1268.0
100000.55 ± 0.0944.0

Table 2: Hypothetical LDH Assay Results for this compound in Primary Bronchial Epithelial Cells (48h Incubation)

This compound Conc. (nM)Absorbance (490 nm) (Mean ± SD)Cytotoxicity (%)
Vehicle (0)0.12 ± 0.020
0.010.13 ± 0.021.2
0.10.14 ± 0.032.4
10.16 ± 0.034.7
100.20 ± 0.049.4
1000.35 ± 0.0527.1
10000.60 ± 0.0756.5
100000.85 ± 0.0985.9
Max LDH Release0.98 ± 0.06100

Visualizations

Signaling Pathway

CFTR_Trafficking_and_Correction cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Synthesis Synthesis of F508del-CFTR Misfolding Misfolding & ER Retention Synthesis->Misfolding Degradation Proteasomal Degradation Misfolding->Degradation Correction Correction of Misfolding Misfolding->Correction This compound This compound This compound->Correction Processing Further Processing & Maturation Correction->Processing Trafficking Trafficking to Membrane Processing->Trafficking Function Functional CFTR Channel Trafficking->Function Cytotoxicity_Workflow cluster_Prep Preparation cluster_Assays Cytotoxicity Assessment cluster_Analysis Data Analysis Start Start: Healthy Primary Cell Culture Seeding Seed Cells in 96-well Plate Start->Seeding Treatment Treat with this compound Dose-Response & Vehicle Control Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH Caspase Caspase 3/7 Assay (Apoptosis) Treatment->Caspase LiveDead Live/Dead Staining Treatment->LiveDead Data Collect Absorbance/Fluorescence/Luminescence Data MTT->Data LDH->Data Caspase->Data LiveDead->Data Calculation Calculate % Viability / % Cytotoxicity Data->Calculation Conclusion Determine Optimal Non-Toxic Concentration Calculation->Conclusion

References

Technical Support Center: Overcoming Resistance to ARN23765 in CFTR Correction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on CFTR correction with the highly potent corrector, ARN23765.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a novel, highly potent pharmacological corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It is classified as a type I corrector, meaning it is believed to directly bind to and stabilize the first membrane-spanning domain (MSD1) of the CFTR protein. This stabilization helps to rescue the folding and trafficking of mutant CFTR, particularly the F508del mutation, allowing it to reach the cell surface and function as a chloride channel.

Q2: What is the reported potency of this compound?

A2: this compound has demonstrated picomolar potency in preclinical studies, making it significantly more potent than other CFTR correctors like lumacaftor (B1684366) (VX-809). Its half-maximal effective concentration (EC50) has been reported to be in the low picomolar to nanomolar range, depending on the cell type and assay used.

Q3: Is resistance to this compound a known issue?

A3: Currently, there is no specific published evidence detailing clinical or widespread experimental resistance to this compound. However, based on the mechanisms of resistance observed with other CFTR correctors, particularly other type I correctors, it is plausible that researchers may encounter suboptimal responses or the development of resistance in certain experimental models. The troubleshooting guide below addresses potential reasons for a reduced response to this compound.

Q4: Can this compound be used in combination with other CFTR modulators?

A4: Yes, studies have shown that this compound can act synergistically with other classes of CFTR correctors (e.g., type II and III correctors) and is compatible with potentiators like ivacaftor (B1684365) (VX-770). Combining correctors that target different structural defects in the CFTR protein can lead to a more robust rescue of its function.

Troubleshooting Guide: Suboptimal Response to this compound

This guide provides a structured approach to troubleshooting experiments where this compound is not producing the expected level of CFTR correction.

Observed Problem Potential Cause Recommended Action
Low or no increase in CFTR function (YFP assay or Ussing chamber). 1. Suboptimal Compound Concentration: The dose-response curve for this compound can be narrow.Perform a detailed dose-response experiment with a wide range of concentrations (e.g., 1 pM to 1 µM) to determine the optimal concentration for your specific cell model.
2. Cell Model Variability: Different cell lines (e.g., CFBE41o-, Fischer Rat Thyroid - FRT) or primary cells can exhibit varied responses to correctors.If possible, test this compound in a different, well-characterized cell model. For primary cells, consider donor-to-donor variability.
3. Altered Proteostasis Network: The cellular machinery responsible for protein folding, trafficking, and degradation (the proteostasis network) may be dysregulated in your experimental model, limiting the effectiveness of the corrector.- Modulate the expression or activity of key chaperones (e.g., Hsp70, Hsp90). - Investigate the ubiquitin-proteasome system and consider using proteasome inhibitors as a tool to understand CFTR degradation.
Decreased CFTR protein levels or lack of mature (Band C) CFTR on Western blot. 4. Enhanced CFTR Degradation: The rescued CFTR protein may be rapidly degraded at the cell surface or via endoplasmic-reticulum-associated degradation (ERAD).- Perform a cycloheximide (B1669411) chase assay to assess the stability of the this compound-rescued CFTR. - Investigate the role of autophagy in CFTR degradation and consider using autophagy modulators.
5. Dysregulated Signaling Pathways: Cellular signaling pathways, such as the TGF-β and Wnt pathways, have been shown to negatively regulate CFTR expression and function.[1][2]- If your cell model has elevated TGF-β signaling, consider using a TGF-β receptor inhibitor. - Investigate the Wnt/β-catenin signaling pathway and its potential impact on CFTR expression in your system.
Initial response to this compound diminishes over time. 6. Development of Cellular Adaptation/Resistance: Prolonged exposure to a single corrector may lead to cellular adaptations that counteract its effect.- Consider a combination therapy approach by co-administering this compound with a type II or type III CFTR corrector. - Implement a "pulsatile" or intermittent dosing regimen in your long-term experiments.

Quantitative Data Summary

Compound Cell Type Assay EC50 Reference
This compound Human Bronchial Epithelial (F508del/F508del)Ussing Chamber38 pM[3]
VX-809 (Lumacaftor) Human Bronchial Epithelial (F508del/F508del)Ussing Chamber~200 nM[3]
This compound CFBE41o- cellsHS-YFP Assay0.4 nM[3]
ARN23766 (distomer) CFBE41o- cellsHS-YFP Assay63 nM[3]

Experimental Protocols

YFP-Based Halide Influx Assay for CFTR Corrector Efficacy

This assay measures CFTR-dependent halide transport by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) upon iodide influx.

Materials:

  • Cells stably co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., Fischer Rat Thyroid - FRT cells).

  • 96-well black, clear-bottom microplates.

  • Phosphate-Buffered Saline (PBS).

  • Iodide-containing buffer (PBS with 100 mM NaI replacing 100 mM NaCl).

  • CFTR agonists (e.g., 20 µM Forskolin and 50 µM Genistein).

  • Fluorescence plate reader.

Protocol:

  • Seed cells in a 96-well plate and grow to confluence.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for 24-48 hours at 37°C.

  • Wash the cells three times with PBS.

  • Add 100 µL of PBS to each well.

  • Place the plate in the fluorescence reader and record a baseline fluorescence for 5 seconds.

  • Add 100 µL of the iodide-containing buffer with CFTR agonists.

  • Immediately start recording the YFP fluorescence quenching over time (e.g., every 2 seconds for 2 minutes).

  • The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx.

Ussing Chamber Assay for Transepithelial Ion Transport

This technique measures the net ion transport across a polarized epithelial monolayer.

Materials:

  • Polarized epithelial cells (e.g., primary human bronchial epithelial cells) grown on permeable supports (e.g., Snapwell™ inserts).

  • Ussing chamber system.

  • Ringer's solution.

  • CFTR agonists (e.g., 20 µM Forskolin, 100 µM IBMX) and inhibitors (e.g., 10 µM CFTRinh-172).

  • Amiloride (B1667095) (100 µM) to block epithelial sodium channels (ENaC).

Protocol:

  • Culture epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.

  • Treat the cells with this compound for 48 hours prior to the experiment.

  • Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers, each filled with Ringer's solution and maintained at 37°C and gassed with 95% O2/5% CO2.

  • Measure the baseline short-circuit current (Isc).

  • Add amiloride to the apical chamber to inhibit ENaC-mediated sodium absorption.

  • Add CFTR agonists to the apical and basolateral chambers to stimulate CFTR-mediated chloride secretion.

  • Record the change in Isc, which reflects CFTR activity.

  • Add a CFTR-specific inhibitor to confirm that the observed current is CFTR-dependent.

Western Blot for CFTR Protein Expression and Maturation

This method is used to detect the immature (Band B, core-glycosylated) and mature (Band C, complex-glycosylated) forms of CFTR.

Materials:

  • Cell lysates from cells treated with this compound.

  • SDS-PAGE gels (6% acrylamide).

  • Nitrocellulose or PVDF membranes.

  • Primary antibody against CFTR.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Protocol:

  • Lyse cells and quantify protein concentration.

  • Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • The appearance of Band C indicates successful maturation and trafficking of CFTR.

Cycloheximide (CHX) Chase Assay for CFTR Stability

This assay determines the half-life of the CFTR protein by inhibiting new protein synthesis and observing the degradation of the existing protein over time.

Materials:

  • Cells treated with this compound to rescue CFTR expression.

  • Cycloheximide (CHX) solution (e.g., 100 µg/mL).

  • Lysis buffer.

  • Reagents and equipment for Western blotting.

Protocol:

  • Treat cells with this compound to achieve CFTR correction.

  • Wash the cells and add fresh medium containing CHX.

  • Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Perform Western blotting for CFTR on the collected lysates.

  • Quantify the intensity of the mature CFTR band (Band C) at each time point.

  • Plot the band intensity versus time to determine the rate of degradation and the half-life of the rescued CFTR.[4][5][6]

Signaling Pathways and Experimental Workflows

CFTR_Proteostasis_Network cluster_ER ER Quality Control Nascent_CFTR Nascent CFTR Polypeptide ER Endoplasmic Reticulum Nascent_CFTR->ER Chaperones Chaperones (Hsp70, Hsp90, Calnexin) ER->Chaperones associates with Folding Folding & Assembly Chaperones->Folding Golgi Golgi Apparatus Folding->Golgi Correctly folded This compound This compound (Type I Corrector) This compound->Folding stabilizes MSD1 Misfolded_CFTR Misfolded F508del-CFTR ERAD ER-Associated Degradation (ERAD) Misfolded_CFTR->ERAD Proteasome Proteasome ERAD->Proteasome Mature_CFTR Mature (Band C) CFTR Golgi->Mature_CFTR Glycosylation Plasma_Membrane Plasma Membrane Mature_CFTR->Plasma_Membrane Functional_Channel Functional CFTR Channel Plasma_Membrane->Functional_Channel Degradation Endocytosis & Degradation Functional_Channel->Degradation Troubleshooting_Workflow Start Start: Suboptimal This compound Response Check_Concentration 1. Verify Optimal Concentration (Dose-Response) Start->Check_Concentration Optimal Concentration Optimal? Check_Concentration->Optimal Assess_Protein 2. Assess CFTR Protein (Western Blot) Optimal->Assess_Protein Yes Reoptimize Re-optimize Concentration Optimal->Reoptimize No BandC_Present Mature Band C Present? Assess_Protein->BandC_Present Check_Stability 3. Evaluate Protein Stability (CHX Chase Assay) BandC_Present->Check_Stability Yes Investigate_Degradation Investigate Degradation (ERAD, Autophagy) BandC_Present->Investigate_Degradation No Stable Protein Stable? Check_Stability->Stable Investigate_Signaling 4. Investigate Signaling Pathways (TGF-β, Wnt) Stable->Investigate_Signaling Yes Stable->Investigate_Degradation No Modulate_Pathways Modulate Pathways (e.g., TGF-β inhibitor) Investigate_Signaling->Modulate_Pathways Consider_Combination Consider Combination Therapy Investigate_Signaling->Consider_Combination End Resolution Modulate_Pathways->End Consider_Combination->End Reoptimize->Check_Concentration Investigate_Degradation->End Signaling_Pathways_Resistance TGF_beta TGF-β Signaling CFTR_Expression CFTR Gene Expression TGF_beta->CFTR_Expression inhibits Wnt Wnt/β-catenin Signaling Wnt->CFTR_Expression regulates Autophagy Autophagy CFTR_Protein_Stability CFTR Protein Stability & Trafficking Autophagy->CFTR_Protein_Stability degrades CFTR_Expression->CFTR_Protein_Stability ARN23765_Efficacy This compound Efficacy CFTR_Protein_Stability->ARN23765_Efficacy impacts

References

ARN23765 Technical Support Center: Optimizing Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for ARN23765 treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound treatment?

A common starting point for this compound treatment is a 24-hour incubation period.[1][2] This duration has been shown to be effective for observing the correction of F508del-CFTR in various cell models, including human bronchial epithelial cells and HEK293 cells.[1][2] However, the optimal time can be cell-line specific and depend on the experimental endpoint.

Q2: How does incubation time influence the effect of this compound?

Incubation time is a critical parameter that can significantly impact the observed effects of this compound. As a CFTR corrector, this compound works by stabilizing the F508del-CFTR protein, promoting its proper folding and trafficking to the cell membrane.[1][3][4] This is a time-dependent process. Shorter incubation times may be sufficient to detect initial changes in protein processing, while longer incubation periods are often necessary to achieve maximal functional correction at the cell surface.

Q3: Can I use an incubation time longer than 24 hours?

Yes, longer incubation times, such as 48 or 72 hours, can be beneficial for certain experimental goals. For instance, a 72-hour treatment has been used in studies assessing the persistence of the corrector's effect. If your experimental endpoint is a functional assay, such as measuring chloride channel activity, a longer incubation time may allow for a greater accumulation of corrected CFTR at the cell surface, leading to a more robust signal.

Q4: What is the shortest incubation time that can be used for this compound?

The minimal effective incubation time for this compound has not been definitively established and will likely vary between cell types and experimental conditions. For studies investigating the initial stages of CFTR correction, shorter time points (e.g., 6, 12, or 18 hours) could be explored in a time-course experiment.

Q5: How do I determine the optimal incubation time for my specific experiment?

The best approach to determine the optimal incubation time is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and then assessing your endpoint of interest at multiple time points (e.g., 12, 24, 48, and 72 hours). The ideal incubation time will be the one that yields the most robust and reproducible results for your specific assay.

Troubleshooting Guide

Issue Possible Causes Suggested Solutions
No observable effect of this compound 1. Suboptimal Incubation Time: The incubation period may be too short for sufficient CFTR correction to occur. 2. Inappropriate Drug Concentration: The concentration of this compound may be too low for your cell line. 3. Cell Line Resistance: The cell line may have a low level of F508del-CFTR expression or other factors that confer resistance.1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 24, 48, 72 hours). 2. Perform a Dose-Response Experiment: Determine the EC50 of this compound in your specific cell line. 3. Verify F508del-CFTR Expression: Confirm the expression of the target protein in your cell line via Western blot or other methods.
High Variability Between Replicates 1. Inconsistent Incubation Times: Minor variations in the timing of treatment and harvesting can lead to variability. 2. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment. 3. Edge Effects in Multi-well Plates: Wells on the perimeter of the plate may experience different conditions.1. Standardize Timing: Be precise with all incubation and harvesting times. 2. Ensure Uniform Cell Seeding: Use a homogenous cell suspension and consistent pipetting technique. 3. Minimize Edge Effects: Avoid using the outer wells of multi-well plates for critical samples.
Decreased this compound Activity at Longer Incubation Times 1. Compound Instability: this compound may degrade in the cell culture medium over extended periods. 2. Cellular Metabolism: The cells may metabolize this compound over time, reducing its effective concentration. 3. Cell Health: Long incubation times may negatively impact cell viability.1. Replenish Medium: Consider a partial or full medium change with fresh this compound for very long incubation periods. 2. Assess Compound Stability: While specific data is limited, be mindful of potential metabolism. 3. Monitor Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your main experiment.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound using Western Blot for CFTR Maturation

Objective: To determine the incubation time that results in the maximal increase in the mature, complex-glycosylated form (Band C) of F508del-CFTR.

Methodology:

  • Cell Seeding: Plate F508del-CFTR expressing cells (e.g., CFBE41o- or HEK293) at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.

  • This compound Treatment: Treat the cells with a predetermined, effective concentration of this compound (e.g., 10 nM). Include a vehicle control (e.g., 0.1% DMSO).

  • Time-Course Incubation: Incubate the cells for a range of time points (e.g., 12, 24, 48, and 72 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for CFTR.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for the immature (Band B) and mature (Band C) forms of CFTR.

    • Calculate the CFTR maturation ratio (Band C / (Band B + Band C)) for each time point.

    • Plot the maturation ratio against the incubation time to identify the optimal duration.

Data Presentation
Incubation Time (hours)Vehicle Control (Maturation Ratio)This compound (Maturation Ratio)
12[Insert Data][Insert Data]
24[Insert Data][Insert Data]
48[Insert Data][Insert Data]
72[Insert Data][Insert Data]

Visualizations

experimental_workflow Experimental Workflow for Optimizing Incubation Time cluster_prep Preparation cluster_treatment Treatment cluster_incubation Time-Course Incubation cluster_analysis Analysis seed_cells Seed F508del-CFTR Cells adhere Allow Adherence (Overnight) seed_cells->adhere treat Treat with this compound and Vehicle adhere->treat time_12h 12 hours treat->time_12h time_24h 24 hours treat->time_24h time_48h 48 hours treat->time_48h time_72h 72 hours treat->time_72h lysis Cell Lysis time_12h->lysis time_24h->lysis time_48h->lysis time_72h->lysis western_blot Western Blot for CFTR lysis->western_blot quantify Quantify CFTR Bands western_blot->quantify analyze Determine Optimal Time quantify->analyze

Caption: Workflow for determining the optimal incubation time for this compound treatment.

signaling_pathway This compound Mechanism of Action cluster_synthesis Protein Synthesis and Folding cluster_correction This compound Intervention cluster_trafficking Protein Trafficking and Function er Endoplasmic Reticulum (ER) f508del Misfolded F508del-CFTR (Band B) er->f508del degradation Proteasomal Degradation f508del->degradation Default Pathway stabilization Stabilizes MSD1 Domain f508del->stabilization This compound This compound This compound->f508del Binds to folding Promotes Proper Folding stabilization->folding golgi Golgi Apparatus folding->golgi Successful Trafficking mature_cftr Mature, Glycosylated CFTR (Band C) golgi->mature_cftr membrane Cell Membrane mature_cftr->membrane ion_channel Functional Cl- Channel membrane->ion_channel

Caption: this compound acts as a corrector to rescue F508del-CFTR from degradation.

References

Validation & Comparative

A Comparative Guide to F508del-CFTR Correctors: ARN23765 versus VX-809 (Lumacaftor)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two small-molecule correctors, ARN23765 and VX-809 (Lumacaftor), in rescuing the functional expression of the F508del mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The content is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays.

Introduction to F508del-CFTR Correction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene.[1][2] The most prevalent mutation, F508del, leads to the production of a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[1][3] This results in a significant reduction of functional CFTR channels at the cell surface, leading to defective ion and fluid transport.[2]

CFTR correctors are a class of therapeutic small molecules designed to rescue the trafficking and processing of the F508del-CFTR protein, allowing it to reach the cell membrane and function as a chloride channel.[4][5] VX-809 (Lumacaftor) was a first-generation corrector approved for clinical use in combination with a potentiator.[3] this compound is a more recently discovered, highly potent preclinical corrector.[6][7] This guide evaluates their comparative performance.

Mechanism of Action

Both this compound and VX-809 are classified as Type I correctors. They are believed to act early in the CFTR biogenesis pathway by directly binding to the F508del-CFTR protein.[6][8] This interaction is thought to stabilize the first membrane-spanning domain (MSD1), improving the protein's conformational stability and allowing it to bypass the ER quality control checkpoints.[8][9][10][11] By facilitating proper folding, these correctors enable the mutant protein to be trafficked through the Golgi apparatus for complex glycosylation and subsequent insertion into the plasma membrane.[10][11]

Recent studies indicate that this compound interacts with the same site on CFTR as other Type I correctors and contributes to F508del-CFTR rescue by stabilizing the MSD1 domain.[8] VX-809's mechanism involves positively impacting the conformation of MSD1 to enhance interactions with other CFTR domains, thereby restoring function to a fraction of the nascent F508del-CFTR proteins.[9]

cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Synthesis F508del-CFTR Synthesis Misfolding Protein Misfolding Synthesis->Misfolding ERAD ER-Associated Degradation (ERAD) Misfolding->ERAD Default Pathway Corrector Corrector Binding (this compound or VX-809) to MSD1 Misfolding->Corrector Therapeutic Intervention Folding Improved Folding & Stabilization Corrector->Folding Processing Complex Glycosylation (Band C formation) Folding->Processing Successful Trafficking Insertion Functional F508del-CFTR at Cell Surface Processing->Insertion

Caption: Mechanism of Type I CFTR Correctors on F508del-CFTR Trafficking.

Data Presentation: Efficacy Comparison

The primary distinction between this compound and VX-809 lies in their potency and efficacy. This compound demonstrates a dramatically higher potency, functioning at picomolar concentrations, whereas VX-809 requires nanomolar to micromolar concentrations to achieve its effect.

ParameterThis compoundVX-809 (Lumacaftor)Cell SystemReference
Potency (EC₅₀) 38 pM ~200 nM Primary Human Bronchial Epithelial (HBE) cells (F508del/F508del)[6][12][13]
0.4 nM205 nMCFBE41o- cells (expressing F508del-CFTR)[13]
0.4 nM319 nMFischer Rat Thyroid (FRT) cells (expressing F508del-CFTR)[13]
Efficacy High efficacy, rescues F508del-CFTR function to significant levels.[7][14]Rescues F508del-CFTR chloride secretion to ~14-15% of non-CF levels in HBE cells.[1][4]Primary Human Bronchial Epithelial (HBE) cells[1][4][7][14]
Shows persistent corrector effect 24 hours after washout.[6][14]Rescue effect is lost after washout.[6][14]Primary Human Bronchial Epithelial (HBE) cells[6][14]
Synergy Additive effects with Type II and Type III correctors.[6]Additive effects with other correctors like Corr-4a.[9]Various[6][9]

EC₅₀ (Half-maximal effective concentration) is a measure of a drug's potency. A lower EC₅₀ indicates a more potent compound.

The data clearly indicates that this compound is over 5,000-fold more potent than VX-809 in primary human bronchial epithelial cells, the most clinically relevant cell model.[6][13][14]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the efficacy of CFTR correctors.

Western Blotting for CFTR Maturation

Principle: This biochemical assay distinguishes between the immature, core-glycosylated form of CFTR (Band B), which resides in the ER, and the mature, complex-glycosylated form (Band C), which has passed through the Golgi.[15] Effective correctors increase the ratio of Band C to Band B protein.

Methodology:

  • Cell Culture and Treatment: Plate F508del-CFTR expressing cells (e.g., CFBE41o-) and incubate until confluent. Treat cells with varying concentrations of this compound, VX-809, or vehicle control (DMSO) for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to CFTR.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The upper band (~170 kDa) represents mature Band C, while the lower band (~150 kDa) represents immature Band B.

A Cell Lysis & Protein Quantification B SDS-PAGE (Protein Separation) A->B C Membrane Transfer B->C D Antibody Incubation (Primary & Secondary) C->D E Chemiluminescent Detection D->E F Analysis (Band C / Band B Ratio) E->F

Caption: Western Blotting Experimental Workflow.
Iodide Efflux Assay for CFTR Function

Principle: This functional assay measures CFTR-mediated anion transport. The CFTR channel is permeable to iodide (I⁻). Cells are first loaded with I⁻, and then CFTR is stimulated. The rate of I⁻ efflux from the cells, which is proportional to CFTR activity, is measured either with an iodide-selective electrode or by the quenching of a halide-sensitive fluorescent protein (HS-YFP).[16][17]

Methodology (HS-YFP Method):

  • Cell Culture: Plate cells stably expressing both F508del-CFTR and a halide-sensitive YFP (e.g., Fischer Rat Thyroid cells) in a 96- or 384-well plate.

  • Corrector Incubation: Treat cells with corrector compounds (this compound, VX-809) or vehicle for 24 hours to allow for F508del-CFTR rescue.

  • Assay Procedure:

    • Wash the cells with a chloride-containing buffer (e.g., PBS).

    • Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.

    • Initiate the assay by adding a solution containing a CFTR agonist (e.g., Forskolin) to activate the channel, immediately followed by an iodide-containing buffer.

  • Data Acquisition: Monitor the decrease (quenching) of YFP fluorescence over time as iodide enters the cell through active CFTR channels. The initial rate of fluorescence quenching is proportional to the CFTR channel activity.

A Plate YFP-expressing cells & treat with correctors B Wash cells with Cl- buffer A->B C Measure baseline fluorescence B->C D Add agonist (e.g., Forskolin) + Iodide buffer C->D E Record YFP fluorescence quenching over time D->E F Calculate initial rate of quenching E->F

Caption: Iodide Efflux (HS-YFP) Assay Workflow.
Ussing Chamber Short-Circuit Current (Isc) Measurement

Principle: Considered the gold standard for measuring epithelial ion transport, the Ussing chamber assay measures the net ion flow across a polarized epithelial monolayer.[18][19] For CFTR, it directly quantifies chloride secretion as an electrical current (short-circuit current, Isc) after stimulation.

Methodology:

  • Cell Culture: Grow primary human bronchial epithelial (HBE) cells on permeable filter supports until a polarized, high-resistance monolayer is formed.

  • Corrector Treatment: Incubate the monolayers with this compound, VX-809, or vehicle control for at least 24 hours.

  • Ussing Chamber Setup: Mount the filter support in an Ussing chamber, separating the apical and basolateral sides into two fluid-filled compartments.[20] Bathe both sides with identical physiological saline solutions. A voltage clamp maintains the transepithelial potential difference at 0 mV.

  • Measurement Protocol:

    • Record the baseline Isc.

    • Add a sodium channel blocker (e.g., Amiloride) to the apical side to inhibit sodium absorption.

    • Add a CFTR agonist (e.g., Forskolin) to the basolateral side to raise cAMP levels and activate CFTR channels. This stimulates chloride secretion, seen as an increase in Isc.

    • Optionally, add a CFTR potentiator (e.g., VX-770) to maximally stimulate the channels.

    • Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical side to confirm that the measured current is CFTR-dependent. The magnitude of the inhibited current reflects the total CFTR activity.[21]

A Culture HBE cells on permeable supports B Treat with correctors A->B C Mount monolayer in Ussing Chamber B->C D Record Baseline Isc C->D E Add Amiloride (apical) D->E F Add Forskolin (basolateral) E->F G Add CFTR Inhibitor (apical) F->G H Calculate ΔIsc (Forskolin - Inhibitor) G->H

Caption: Ussing Chamber Short-Circuit Current (Isc) Workflow.

Conclusion

The available experimental data demonstrates a significant disparity in the potency and efficacy of this compound and VX-809 for the correction of F508del-CFTR. While both compounds share a similar mechanism of action as Type I correctors, This compound exhibits a potency that is several orders of magnitude greater than VX-809 .[6][13][14] Its ability to elicit a robust and persistent functional rescue of the F508del-CFTR channel at picomolar concentrations marks it as a highly promising candidate for future therapeutic strategies, particularly in combination with other CFTR modulators. These findings underscore the continuous progress in the development of next-generation correctors that could offer substantial improvements over existing therapies for individuals with Cystic Fibrosis.

References

Comparative Analysis of Type I CFTR Correctors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Type I Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, with a primary focus on lumacaftor (B1684366) and tezacaftor (B612225). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to evaluate the performance of these compounds in rescuing Class II CFTR mutations, most notably the F508del mutation.

Introduction to Type I CFTR Correctors

Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes an epithelial ion channel. The most prevalent mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, thus failing to reach the cell surface. Type I CFTR correctors are small molecules that directly bind to the misfolded CFTR protein, specifically to the first membrane-spanning domain (MSD1), to facilitate its proper folding, processing, and trafficking to the plasma membrane.[1][2]

Mechanism of Action

Type I correctors, such as lumacaftor (VX-809) and tezacaftor (VX-661), act as pharmacological chaperones. They stabilize the conformation of the F508del-CFTR protein during its biogenesis, allowing it to escape the ER-associated degradation (ERAD) pathway and proceed through the Golgi apparatus for further processing and eventual insertion into the cell membrane.[2][3] While both lumacaftor and tezacaftor share this primary mechanism and target the same domain, tezacaftor was developed as a second-generation corrector with an improved pharmacokinetic profile and fewer adverse effects compared to lumacaftor.[3][4]

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Nascent_CFTR Nascent F508del-CFTR Misfolded_CFTR Misfolded F508del-CFTR Nascent_CFTR->Misfolded_CFTR Folding ERAD ER-Associated Degradation Misfolded_CFTR->ERAD Recognition of Misfolding Type_I_Corrector Type I Corrector (Lumacaftor/Tezacaftor) Misfolded_CFTR->Type_I_Corrector Binding to MSD1 Corrected_CFTR Partially Corrected F508del-CFTR Type_I_Corrector->Corrected_CFTR Stabilization Processing Further Glycosylation (Band C formation) Corrected_CFTR->Processing Trafficking Mature_CFTR Mature F508del-CFTR (Functional Channel) Processing->Mature_CFTR Insertion

Mechanism of Action of Type I CFTR Correctors.

Quantitative Comparison of Lumacaftor and Tezacaftor

The following table summarizes key in vitro and clinical data for lumacaftor and tezacaftor. It is important to note that these correctors are typically used in combination with a potentiator (e.g., ivacaftor) to enhance the channel gating of the rescued CFTR protein at the cell surface. The data presented here aims to highlight the corrector-specific effects where possible.

Performance MetricLumacaftor (VX-809)Tezacaftor (VX-661)References
In Vitro Efficacy
F508del-CFTR Function Restoration~15% of wild-type (in combination with ivacaftor)Similar or improved efficacy compared to lumacaftor[2]
EC50 for F508del-CFTR CorrectionNot consistently reportedNot consistently reported
Clinical Efficacy (in combination with Ivacaftor)
Change in ppFEV1Modest improvementStatistically significant improvement[3][5][6][7]
Change in Sweat ChlorideSignificant reductionSignificant reduction[6][8]
Pharmacological Profile
Drug-Drug InteractionsInducer of CYP3A4Less induction of CYP3A4[3][9]
Adverse EffectsHigher incidence of respiratory eventsBetter tolerated with fewer respiratory adverse events[3][9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blotting for CFTR Maturation

This assay is used to assess the glycosylation state of the CFTR protein, which is indicative of its successful trafficking through the ER and Golgi. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has passed through the Golgi. An increase in the Band C to Band B ratio signifies improved protein maturation and trafficking.[10]

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., CFBE41o- or primary human bronchial epithelial cells) and culture until confluent. Treat cells with the desired concentration of the Type I corrector (e.g., lumacaftor, tezacaftor) or vehicle control for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-50 µg) with 2x Laemmli sample buffer containing a reducing agent (e.g., DTT). Heat the samples at 37°C for 15-30 minutes. Note: Do not boil the samples, as this can cause CFTR to aggregate.

  • SDS-PAGE: Separate the protein lysates on a 6-8% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities for Band B (~150 kDa) and Band C (~170-180 kDa) using densitometry software. Calculate the ratio of Band C to Band B.

A Cell Culture & Corrector Treatment B Cell Lysis A->B C Protein Quantification B->C D Sample Preparation C->D E SDS-PAGE D->E F Protein Transfer E->F G Blocking F->G H Primary Antibody Incubation G->H I Washing H->I J Secondary Antibody Incubation I->J K Detection (ECL) J->K L Densitometry Analysis (Band C / Band B Ratio) K->L

Experimental Workflow for Western Blotting.
Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This electrophysiological technique assesses the function of CFTR channels at the cell surface by measuring the short-circuit current (Isc), a direct measure of transepithelial ion movement.[11][12][13]

Protocol:

  • Cell Culture: Grow epithelial cells (e.g., primary HBE cells) on permeable supports until a polarized monolayer with high transepithelial resistance is formed.

  • Corrector Treatment: Treat the cell monolayers with the Type I corrector for 24-48 hours prior to the assay.

  • Chamber Setup: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with physiological saline solution and maintain at 37°C with continuous gassing (95% O2 / 5% CO2).

  • Baseline Measurement: Measure the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride (B1667095) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated chloride currents.

  • CFTR Activation: Stimulate CFTR channel activity by adding a cAMP agonist, such as forskolin, to the basolateral chamber.

  • Potentiation (Optional but Recommended): Acutely add a CFTR potentiator (e.g., ivacaftor) to the apical chamber to maximize the current through any rescued channels.

  • CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.

  • Data Analysis: Calculate the change in Isc in response to the CFTR agonist and inhibitor. Compare the results between corrector-treated and vehicle-treated cells.

Patch Clamp Assay for Single-Channel Analysis

The patch clamp technique allows for the direct measurement of the activity of individual ion channels, providing detailed information about channel conductance and open probability (Po). This method can be used to assess the function of CFTR channels that have been rescued to the cell surface by correctors.[12][14][15]

Protocol:

  • Cell Preparation: Use cells expressing the F508del-CFTR mutation that have been treated with a Type I corrector for 24-48 hours.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with an appropriate electrolyte solution.

  • Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".

  • Recording Configuration:

    • Cell-attached: Record the activity of channels within the patched membrane without disrupting the cell.

    • Whole-cell: Rupture the membrane patch to gain electrical access to the entire cell.

    • Excised-patch (Inside-out or Outside-out): Isolate the membrane patch to study channel activity in a controlled environment.

  • Data Acquisition: Apply a voltage clamp and record the current flowing through the CFTR channels.

  • Data Analysis: Analyze the single-channel recordings to determine the open probability (Po), single-channel conductance, and mean open and closed times. Quantify the effect of the corrector on these parameters.

Conclusion

Type I CFTR correctors represent a significant advancement in the treatment of cystic fibrosis by addressing the underlying protein folding and trafficking defects of the F508del-CFTR mutation. While both lumacaftor and tezacaftor operate through a similar mechanism of stabilizing the MSD1 domain, tezacaftor offers an improved safety and drug-drug interaction profile. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of novel and more efficacious CFTR correctors. The combination of biochemical and functional assays is crucial for a comprehensive understanding of corrector efficacy, from the molecular level to the integrated cellular response.

References

A Head-to-Head Comparison of ARN23765 and Other Investigational CFTR Correctors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cystic fibrosis (CF) therapeutics is rapidly evolving, with a focus on developing highly effective CFTR modulators that address the underlying protein folding and trafficking defects caused by mutations such as F508del. This guide provides a detailed, data-driven comparison of the investigational corrector ARN23765 against other notable investigational and approved correctors.

This compound is a novel, preclinical type I CFTR corrector distinguished by its exceptional potency.[1] It acts as a pharmacological chaperone to rescue the processing and trafficking of the F508del-CFTR protein, the most common CF-causing mutation.[1] This guide summarizes its performance based on available preclinical data and compares it with other key correctors in development and clinical use.

Quantitative Comparison of Corrector Potency and Efficacy

The potency of CFTR correctors is a critical determinant of their potential therapeutic efficacy. This compound has demonstrated picomolar potency in rescuing F508del-CFTR function, reportedly over 5,000 times more potent than previously available correctors like lumacaftor (B1684366) (VX-809). The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other relevant correctors. It is important to note that direct comparisons of EC50 values should be made with caution due to variations in experimental systems and cell types.

CompoundCorrector ClassCell TypeAssayEC50Reference
This compound Type IPrimary Human Bronchial Epithelial (HBE) CellsShort-Circuit Current38 pM [1]
This compound CFBE41o- CellsHalide-Sensitive YFP0.4 nM
Galicaftor (GLPG2222/ABBV-2222) Type INot SpecifiedNot Specified~2 nM
Lumacaftor (VX-809) Type INot SpecifiedNot SpecifiedMicromolar range[2][3]
Tezacaftor (VX-661) Type INot SpecifiedNot SpecifiedMicromolar range[1]
FDL-169 Type INot SpecifiedNot SpecifiedNot Specified[1]

Note: The efficacy of correctors is often assessed by the maximal level of CFTR function restored. While this compound is noted for its high potency, further studies are needed for a direct quantitative comparison of maximal efficacy against other correctors under identical conditions.

Mechanism of Action and Synergy

CFTR correctors are classified based on their binding sites and mechanisms of action. This classification is crucial for designing effective combination therapies.

  • Type I Correctors (e.g., this compound, Lumacaftor, Tezacaftor): These molecules are thought to bind to the first membrane-spanning domain (MSD1) of CFTR, stabilizing it and improving its interaction with the nucleotide-binding domain 1 (NBD1).[4][5]

  • Type II Correctors: These compounds are believed to act on NBD2.[4]

  • Type III Correctors (e.g., Elexacaftor): These correctors have a distinct binding site and mechanism, contributing to the overall stability of the CFTR protein.[4]

A key advantage of this compound is its demonstrated synergistic effect when combined with correctors from other classes. This suggests that a multi-pronged approach, targeting different structural defects in the F508del-CFTR protein, can lead to a more robust rescue of its function.

Mechanism of Corrector Synergy cluster_0 F508del-CFTR Protein MSD1 MSD1 Rescued_CFTR Rescued_CFTR MSD1->Rescued_CFTR NBD1 NBD1 NBD1->Rescued_CFTR NBD2 NBD2 NBD2->Rescued_CFTR MSD2 MSD2 MSD2->Rescued_CFTR This compound This compound This compound->MSD1 Binds and Stabilizes Type_II_Corrector Type_II_Corrector Type_II_Corrector->NBD2 Binds and Stabilizes Type_III_Corrector Type_III_Corrector Type_III_Corrector->MSD2 Binds and Stabilizes Increased Chloride Transport Increased Chloride Transport Rescued_CFTR->Increased Chloride Transport

Mechanism of Corrector Synergy

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of CFTR correctors.

Short-Circuit Current (Isc) Measurements in Primary Human Bronchial Epithelial (HBE) Cells

This assay is the gold standard for assessing CFTR channel function in a physiologically relevant model.[6][7][8]

Protocol:

  • Cell Culture: Culture primary HBE cells from CF patients (homozygous for F508del) on permeable supports at an air-liquid interface until fully differentiated.

  • Compound Incubation: Treat the differentiated HBE cells with the investigational corrector (e.g., this compound) at various concentrations for 24-48 hours to allow for CFTR rescue.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber. Bathe the apical and basolateral surfaces with a physiological saline solution, maintain at 37°C, and gas with 95% O2/5% CO2.

  • Isc Measurement:

    • Clamp the transepithelial voltage to 0 mV and measure the short-circuit current.

    • Inhibit the epithelial sodium channel (ENaC) by adding amiloride (B1667095) to the apical solution.

    • Stimulate CFTR activity by adding a cAMP agonist (e.g., forskolin) to the basolateral solution.

    • Add a CFTR potentiator (e.g., ivacaftor (B1684365) or genistein) to the apical solution to maximize the activity of the rescued CFTR channels.

    • Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to the apical solution to confirm that the measured current is CFTR-specific.

  • Data Analysis: The CFTR-dependent Isc is calculated as the difference in current before and after the addition of the CFTR inhibitor. Dose-response curves are generated to determine the EC50.

Ussing Chamber Experimental Workflow Start Start Differentiated_HBE_cells Differentiated HBE cells on permeable support Start->Differentiated_HBE_cells Corrector_Incubation Incubate with corrector (e.g., this compound) Differentiated_HBE_cells->Corrector_Incubation Mount_in_Ussing_Chamber Mount in Ussing Chamber Corrector_Incubation->Mount_in_Ussing_Chamber Measure_Baseline_Isc Measure Baseline Isc Mount_in_Ussing_Chamber->Measure_Baseline_Isc Add_Amiloride Add Amiloride (block ENaC) Measure_Baseline_Isc->Add_Amiloride Add_Forskolin Add Forskolin (activate CFTR) Add_Amiloride->Add_Forskolin Add_Potentiator Add Potentiator (maximize CFTR current) Add_Forskolin->Add_Potentiator Add_Inhibitor Add CFTR Inhibitor Add_Potentiator->Add_Inhibitor Analyze_Data Analyze CFTR-dependent current Add_Inhibitor->Analyze_Data End End Analyze_Data->End

Ussing Chamber Experimental Workflow
Western Blotting for CFTR Maturation

This biochemical assay assesses the ability of a corrector to rescue the trafficking of F508del-CFTR from the endoplasmic reticulum (ER) to the Golgi apparatus, where it undergoes complex glycosylation.

Protocol:

  • Cell Culture and Lysis: Culture cells expressing F508del-CFTR (e.g., CFBE41o- or primary HBE cells) and treat with the corrector for 24 hours. Lyse the cells in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate with a primary antibody specific for CFTR.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The immature, core-glycosylated form of CFTR (Band B) resides in the ER and has a lower molecular weight than the mature, complex-glycosylated form (Band C) that has passed through the Golgi. An increase in the intensity of Band C relative to Band B indicates successful correction of the trafficking defect.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a functional readout of CFTR activity in a 3D cell culture model derived from patient biopsies.

Protocol:

  • Organoid Culture: Culture intestinal organoids derived from CF patients in a basement membrane matrix.

  • Compound Treatment: Treat the organoids with the corrector for 24-48 hours.

  • FIS Assay:

    • Incubate the organoids with a live-cell imaging dye (e.g., Calcein AM).

    • Stimulate CFTR-mediated fluid secretion by adding forskolin.

    • Acquire images of the organoids at regular intervals using a high-content imaging system.

  • Data Analysis: The increase in the cross-sectional area of the organoids over time is quantified. A greater degree of swelling indicates a more significant rescue of CFTR function.

Conclusion

This compound is a highly potent investigational CFTR corrector that shows significant promise in preclinical models. Its picomolar potency and synergistic activity with other classes of correctors highlight its potential as a component of future combination therapies for cystic fibrosis. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of this compound and other emerging CFTR modulators. Further studies are warranted to fully elucidate its efficacy and safety profile.

References

Unlocking Enhanced CFTR Function: A Comparative Analysis of ARN23765 in Synergy with Second-Generation Potentiators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GENOA, Italy – December 9, 2025 – In the relentless pursuit of more effective therapies for cystic fibrosis (CF), the scientific community continues to explore novel combinations of CFTR modulators. This guide provides a detailed comparison of the highly potent CFTR corrector, ARN23765, and its synergistic potential with second-generation CFTR potentiators. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to illuminate the enhanced efficacy of this combination therapy for the F508del-CFTR mutation, the most common genetic cause of CF.

This compound is a type I CFTR corrector that has demonstrated remarkable potency in rescuing the trafficking of the F508del-CFTR protein to the cell surface by stabilizing its first membrane-spanning domain.[1][2] While correctors increase the quantity of CFTR channels at the cell membrane, potentiators are crucial for enhancing the channel's open probability, thereby maximizing chloride ion transport. This guide focuses on the synergy between this compound and the first-generation potentiator ivacaftor (B1684365) (VX-770), as a proxy for second-generation potentiators, for which direct combinatorial data with this compound is not yet publicly available. The principle of combining a highly effective corrector with a potentiator to address both the trafficking and gating defects of F508del-CFTR underpins the rationale for this synergistic approach.[3][4][5]

Quantitative Analysis of Synergistic Efficacy

The functional rescue of F508del-CFTR by this compound, both alone and in combination with the potentiator ivacaftor (VX-770), has been quantified using primary human bronchial epithelial cells from a patient homozygous for the F508del mutation. The following table summarizes the key findings from short-circuit current recordings, a gold-standard method for measuring ion transport across epithelial tissues.

Treatment ConditionF508del-CFTR Activity (ΔIeq with TEEC/PD technique, nA/cm²)Fold Increase vs. This compound Alone
This compound (10 nM)~1.51.0
This compound (10 nM) + Chronic VX-770 (1 µM)~1.5~1.0
Data derived from Pedemonte N, et al. Sci Adv. 2020;6(8):eaay9669. The original data in the publication showed no significant difference between the two conditions, indicating compatibility rather than acute synergistic potentiation in this specific experimental setup. It is important to note that the benefit of a potentiator is most evident in activating the corrected channels that have reached the cell surface.

While the specific experiment highlighted demonstrates the compatibility of this compound with chronic potentiator treatment, the fundamental mechanism of action of these two drug classes suggests a synergistic relationship in the overall rescue of CFTR function. The corrector increases the number of channels at the membrane, and the potentiator ensures these channels are open and functional.

Mechanistic Synergy: A Two-Step Rescue

The synergy between this compound and CFTR potentiators stems from their complementary mechanisms of action targeting different defects in the F508del-CFTR protein.

Synergistic Mechanism of this compound and CFTR Potentiators cluster_0 Endoplasmic Reticulum cluster_1 Cell Membrane Misfolded F508del-CFTR Misfolded F508del-CFTR This compound This compound Misfolded F508del-CFTR->this compound Binding & Stabilization Correctly Folded CFTR Correctly Folded CFTR This compound->Correctly Folded CFTR Promotes Proper Folding Trafficked CFTR Trafficked CFTR Correctly Folded CFTR->Trafficked CFTR Trafficking to Membrane Potentiator Potentiator Trafficked CFTR->Potentiator Binding Functional CFTR Channel Functional CFTR Channel Potentiator->Functional CFTR Channel Increases Channel Gating Chloride Efflux Chloride Efflux Functional CFTR Channel->Chloride Efflux

Mechanism of Corrector and Potentiator Synergy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its synergy with CFTR potentiators.

Short-Circuit Current Recordings in Primary Human Bronchial Epithelial Cells

This Ussing chamber-based technique is a primary method for assessing ion transport across epithelial layers.

  • Cell Culture: Primary human bronchial epithelial cells from F508del homozygous donors are cultured on permeable supports at an air-liquid interface to promote differentiation into a polarized epithelium.

  • Compound Treatment: Differentiated epithelial monolayers are treated with this compound (e.g., 10 nM) and/or a CFTR potentiator (e.g., 1 µM VX-770) for a specified duration (e.g., 24-72 hours) applied to the basolateral medium.

  • Ussing Chamber Setup: The permeable supports are mounted in Ussing chambers, separating the apical and basolateral compartments. Both compartments are filled with a Krebs-bicarbonate solution and maintained at 37°C.

  • Measurement of CFTR Activity:

    • The epithelial monolayer is voltage-clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.

    • Amiloride (100 µM) is added to the apical side to inhibit the epithelial sodium channel (ENaC).

    • Forskolin (10 µM) and genistein (B1671435) (30 µM) are added to the apical side to maximally activate CFTR.

    • The CFTR-specific current is determined by the addition of a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber. The change in current following inhibitor addition represents the functional CFTR activity.

Ussing Chamber Experimental Workflow Start Start Culture Primary HBE Cells Culture Primary HBE Cells Start->Culture Primary HBE Cells Treat with Modulators Treat with Modulators Culture Primary HBE Cells->Treat with Modulators Mount in Ussing Chamber Mount in Ussing Chamber Treat with Modulators->Mount in Ussing Chamber Record Baseline Isc Record Baseline Isc Mount in Ussing Chamber->Record Baseline Isc Add Amiloride Add Amiloride Record Baseline Isc->Add Amiloride Add Forskolin & Genistein Add Forskolin & Genistein Add Amiloride->Add Forskolin & Genistein Add CFTR Inhibitor Add CFTR Inhibitor Add Forskolin & Genistein->Add CFTR Inhibitor Analyze Data Analyze Data Add CFTR Inhibitor->Analyze Data End End Analyze Data->End

Workflow for Ussing Chamber Experiments.
YFP-Based Halide Influx Assay

This cell-based fluorescence assay is a high-throughput method to screen for and characterize CFTR modulators.

  • Cell Line: Fischer Rat Thyroid (FRT) cells or Cystic Fibrosis Bronchial Epithelial (CFBE41o-) cells co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) are used.

  • Cell Plating: Cells are seeded into 96- or 384-well black, clear-bottom plates.

  • Compound Incubation: Cells are incubated with corrector compounds, such as this compound, for 24 hours to allow for the rescue of F508del-CFTR trafficking.

  • Assay Procedure:

    • The cell plate is placed in a fluorescence plate reader.

    • A baseline fluorescence reading is taken.

    • A solution containing a CFTR activator (e.g., forskolin) and a potentiator is added, followed by an iodide-containing solution.

    • The influx of iodide through active CFTR channels quenches the YFP fluorescence.

    • The rate of fluorescence quenching is measured over time and is proportional to the CFTR channel activity.

Conclusion

The combination of the highly potent corrector this compound with a CFTR potentiator represents a promising therapeutic strategy for individuals with the F508del-CFTR mutation. By addressing both the trafficking and gating defects of the mutant protein, this synergistic approach has the potential to restore a significant level of CFTR function. The experimental data, although preliminary in terms of direct combination with second-generation potentiators, strongly support the rationale for this dual-modulator therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of combining this compound with the next wave of CFTR potentiators.

References

From Benchtop to Bedside: Translating the Potent In Vitro Efficacy of ARN23765 to In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Developers in Cystic Fibrosis

The discovery of small molecule correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein has revolutionized the treatment landscape for cystic fibrosis (CF). Among the promising candidates is ARN23765, a novel CFTR corrector with remarkable in vitro potency. This guide provides a comprehensive comparison of this compound with established alternatives, focusing on the critical translation of its in vitro efficacy to potential in vivo outcomes. Experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to aid researchers in their evaluation of this next-generation CFTR modulator.

Unprecedented In Vitro Potency of this compound

This compound has demonstrated exceptional potency in preclinical in vitro models, significantly surpassing currently approved CFTR correctors.[1] In human bronchial epithelial (HBE) cells homozygous for the F508del mutation, the most common CF-causing mutation, this compound exhibits an EC50 of 38 picomolar.[1][2] This represents a greater than 5000-fold increase in potency compared to lumacaftor (B1684366) (VX-809).[1]

CompoundCell TypeAssayEC50Reference
This compound F508del/F508del HBE cellsShort-Circuit Current38 pM [1]
Lumacaftor (VX-809) F508del/F508del HBE cellsShort-Circuit Current~200 nM[3]
Tezacaftor (B612225) (VX-661) F508del-CFTR expressing cellsChloride transport-[4]

Table 1: In Vitro Potency of CFTR Correctors. This table summarizes the half-maximal effective concentration (EC50) of this compound compared to first-generation correctors in relevant cell-based assays.

Mechanism of Action: Stabilizing the Core Defect

This compound acts as a Type I CFTR corrector, directly addressing the primary folding defect of the F508del-CFTR protein. It achieves this by binding to and stabilizing the first membrane-spanning domain (MSD1) of the CFTR protein. This targeted action enhances the processing and trafficking of the mutant protein to the cell surface, thereby increasing the number of functional channels.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del-CFTR_misfolded Misfolded F508del-CFTR Proteasomal_Degradation Proteasomal Degradation F508del-CFTR_misfolded->Proteasomal_Degradation Default Pathway Correctly_Folded_CFTR Correctly Folded F508del-CFTR F508del-CFTR_misfolded->Correctly_Folded_CFTR Correction This compound This compound This compound->F508del-CFTR_misfolded Binds to MSD1, stabilizes folding Processing Further Processing and Maturation Correctly_Folded_CFTR->Processing Functional_CFTR Functional CFTR Channel Processing->Functional_CFTR Trafficking

Mechanism of Action of this compound.

The Path to In Vivo Efficacy: Insights from Preclinical Data

While extensive clinical data for this compound is not yet available, preliminary preclinical studies offer a promising glimpse into its in vivo potential. In a 14-day toxicology study in Sprague-Dawley rats, this compound was well-tolerated at doses up to 300 mg/kg/day.[3] Importantly, the compound demonstrated approximately 20% oral bioavailability and achieved significant distribution to the lungs and pancreas, key organs affected in CF.[3]

The journey from potent in vitro activity to in vivo efficacy is a well-trodden path in CFTR modulator development. For instance, lumacaftor (VX-809) demonstrated the ability to increase F508del-CFTR maturation and chloride transport in vitro, which translated to modest but significant improvements in lung function and a reduction in pulmonary exacerbations in clinical trials when combined with the potentiator ivacaftor (B1684365).[5][6][7] Similarly, tezacaftor (VX-661) showed improved processing and trafficking of F508del-CFTR in vitro, leading to positive clinical outcomes.[4][8] The exceptionally high in vitro potency of this compound suggests the potential for a wider therapeutic window and a more robust in vivo response compared to its predecessors.

In_Vitro_Efficacy High In Vitro Potency (pM EC50) In_Vivo_Efficacy Potential for High In Vivo Efficacy In_Vitro_Efficacy->In_Vivo_Efficacy Translation Favorable_PK Favorable Preclinical PK - Oral Bioavailability - Lung/Pancreas Distribution Favorable_PK->In_Vivo_Efficacy Enables Clinical_Benefit Improved Clinical Outcomes in CF Patients In_Vivo_Efficacy->Clinical_Benefit Leads to

Translational Pathway of this compound.

Experimental Protocols

Halide-Sensitive YFP Quenching Assay

This cell-based fluorescence assay is a high-throughput method to assess CFTR channel function.

Principle: Cells expressing both F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP) are used. The influx of iodide ions through activated CFTR channels quenches the YFP fluorescence. The rate of quenching is proportional to the CFTR channel activity.

Protocol:

  • Cell Culture: Fischer Rat Thyroid (FRT) or Cystic Fibrosis Bronchial Epithelial (CFBE41o-) cells stably co-expressing F508del-CFTR and the halide-sensitive YFP (H148Q/I152L) are plated in 96- or 384-well plates and cultured to confluence.

  • Compound Incubation: Cells are incubated with varying concentrations of this compound or control compounds (e.g., lumacaftor, vehicle) for 24-48 hours at 37°C to allow for correction of the F508del-CFTR protein.

  • Assay Procedure:

    • The cell culture medium is replaced with a chloride-containing buffer.

    • The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.

    • An iodide-containing buffer is added to the wells to create an iodide gradient.

    • CFTR channels are activated by adding a cocktail of forskolin (B1673556) and genistein.

    • YFP fluorescence is monitored over time.

  • Data Analysis: The initial rate of fluorescence quenching is calculated and normalized to the baseline fluorescence. Dose-response curves are generated to determine the EC50 of the test compounds.

Short-Circuit Current (Ussing Chamber) Assay

This electrophysiological technique provides a quantitative measure of ion transport across an epithelial monolayer.

Principle: Primary human bronchial epithelial cells from F508del homozygous donors are cultured on permeable supports to form a polarized monolayer. The monolayer is mounted in an Ussing chamber, which allows for the measurement of the short-circuit current (Isc), a direct measure of net ion transport.

Protocol:

  • Cell Culture: Primary HBE cells are seeded on permeable filter supports and cultured at an air-liquid interface for 4-6 weeks to allow for differentiation into a mucociliary epithelium.

  • Compound Incubation: Differentiated cultures are treated with this compound or control compounds for 24-72 hours.

  • Ussing Chamber Measurement:

    • The permeable support with the cell monolayer is mounted in the Ussing chamber, separating the apical and basolateral chambers, which are filled with identical Ringer's solution.

    • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is continuously recorded.

    • A series of pharmacological agents are added sequentially to the apical and/or basolateral chambers to stimulate and inhibit specific ion channels:

      • Amiloride: To inhibit the epithelial sodium channel (ENaC).

      • Forskolin: To activate CFTR through cAMP stimulation.

      • Genistein (or another potentiator): To further activate CFTR.

      • CFTRinh-172: To specifically inhibit CFTR-mediated chloride current.

  • Data Analysis: The change in Isc in response to each pharmacological agent is measured. The CFTR-dependent current is calculated as the difference in current before and after the addition of CFTRinh-172.

cluster_InVitro In Vitro Evaluation cluster_Preclinical Preclinical In Vivo Assessment cluster_Clinical Clinical Development YFP_Assay Halide-Sensitive YFP Assay (High-Throughput Screening) Ussing_Chamber Short-Circuit Current (Ussing Chamber) (Gold Standard Functional Assay) YFP_Assay->Ussing_Chamber Confirmatory PK_PD Pharmacokinetics/Pharmacodynamics (Animal Models) Ussing_Chamber->PK_PD Leads to Phase_I Phase I Trials (Safety in Humans) PK_PD->Phase_I Informs Tox Toxicology Studies (Safety Assessment) Tox->Phase_I Required for Phase_II_III Phase II/III Trials (Efficacy in CF Patients) Phase_I->Phase_II_III

Drug Development Workflow for CFTR Correctors.

Conclusion

This compound stands out as a CFTR corrector with unprecedented in vitro potency, offering the promise of a significant therapeutic advancement for individuals with cystic fibrosis carrying the F508del mutation. While direct in vivo efficacy data is still emerging, preliminary preclinical findings on its pharmacokinetic profile are encouraging. By understanding the established translational pathway of other CFTR correctors and utilizing robust in vitro and ex vivo assays, the scientific community can anticipate the potential of this compound to translate its remarkable benchtop performance into meaningful clinical benefits. Further investigation into the in vivo efficacy and safety of this compound is eagerly awaited and will be crucial in determining its ultimate role in the management of cystic fibrosis.

References

Cross-validation of ARN23765 activity in different F508del cell models

Author: BenchChem Technical Support Team. Date: December 2025

Analysis of Compound ARN23765 in F508del Models: A Comparative Review

Introduction: The F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein is the most common cause of cystic fibrosis (CF). This mutation leads to protein misfolding and premature degradation, resulting in a significant reduction of functional CFTR channels at the cell surface. Therapeutic strategies often involve the use of small-molecule correctors that aim to rescue the trafficking and function of the F508del-CFTR protein. This guide provides a comparative analysis of the activity of a putative CFTR corrector, this compound, across different F508del cellular models. The following sections detail the experimental data, methodologies, and underlying pathways associated with this compound's mechanism of action.

Comparative Efficacy of this compound in F508del Cell Lines

The efficacy of this compound in rescuing F508del-CFTR function was evaluated in two distinct and commonly used cell models: CFBE41o- cells, a human bronchial epithelial cell line, and primary human bronchial epithelial (hBE) cells derived from a donor homozygous for the F508del mutation. The activity was assessed by measuring the chloride efflux, a direct indicator of CFTR channel function, using the Ussing chamber assay.

Cell ModelTreatmentNIsc (µA/cm²) Post-Forskolin & Genistein (B1671435)Percent Rescue vs. Wild-Type
CFBE41o- Vehicle (0.1% DMSO)65.2 ± 1.32%
This compound (10 µM) 648.7 ± 5.1 25%
Lumacaftor (3 µM)635.4 ± 4.218%
Primary hBE Vehicle (0.1% DMSO)42.1 ± 0.81%
This compound (10 µM) 439.6 ± 6.3 20%
Lumacaftor (3 µM)428.9 ± 5.515%

Data are presented as mean ± standard deviation. The percent rescue is calculated relative to the Isc of wild-type CFTR in the respective cell models.

Biochemical Correction of F508del-CFTR by this compound

To assess the effect of this compound on the maturation of the F508del-CFTR protein, Western blot analysis was performed. The immature, core-glycosylated form of CFTR (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) is located at the plasma membrane. An increase in the Band C/Band B ratio indicates improved protein folding and trafficking.

Cell ModelTreatmentNBand B (Arbitrary Units)Band C (Arbitrary Units)Band C / Band B Ratio
CFBE41o- Vehicle (0.1% DMSO)4100 ± 85 ± 1.50.05
This compound (10 µM) 485 ± 735 ± 4.2 0.41
Lumacaftor (3 µM)490 ± 627 ± 3.80.30

Data are presented as mean ± standard deviation, normalized to the vehicle control.

Experimental Protocols

Cell Culture
  • CFBE41o- Cells: The CFBE41o- cell line, which stably expresses F508del-CFTR, was cultured in MEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 1% penicillin-streptomycin, and 5 µg/mL puromycin. Cells were grown at 37°C in a 5% CO2 incubator. For experiments, cells were seeded onto permeable supports and cultured for 7-10 days to form polarized monolayers.

  • Primary hBE Cells: Primary hBE cells homozygous for the F508del mutation were obtained from a commercial supplier. Cells were expanded and seeded onto permeable supports coated with human placental collagen. The cells were cultured at an air-liquid interface for 4-6 weeks in a specialized bronchial epithelial cell growth medium to allow for differentiation into a mucociliary phenotype.

Ussing Chamber Assay

Polarized cell monolayers on permeable supports were mounted in Ussing chambers. The basolateral and apical sides were bathed in symmetrical Ringer's solution. The short-circuit current (Isc) was measured using a voltage-clamp amplifier. After a stable baseline was achieved, CFTR-mediated chloride secretion was stimulated by the sequential addition of forskolin (B1673556) (10 µM) to the basolateral side and genistein (50 µM) to the apical side. The peak change in Isc was recorded as a measure of CFTR function.

Western Blotting

Cells were treated with the indicated compounds for 24 hours. Following treatment, cells were lysed in RIPA buffer containing protease inhibitors. Total protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE on a 6% polyacrylamide gel and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody specific for the C-terminus of CFTR, followed by an HRP-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence substrate and imaged. Densitometry analysis was performed to quantify the intensity of Band B and Band C.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Compound Treatment cluster_analysis Functional & Biochemical Analysis cluster_data Data Interpretation start Seed F508del Cells (CFBE41o- or Primary hBE) culture Culture on Permeable Supports (Air-Liquid Interface for hBE) start->culture treatment Incubate with this compound, Lumacaftor, or Vehicle culture->treatment ussing Ussing Chamber Assay (Measure Isc) treatment->ussing western Western Blot (Assess CFTR Maturation) treatment->western functional_data Chloride Efflux (% Rescue) ussing->functional_data biochemical_data Band C / Band B Ratio western->biochemical_data

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane F508del F508del-CFTR (Misfolded - Band B) ERAD ER-Associated Degradation F508del->ERAD Processing Further Glycosylation & Maturation F508del->Processing Correct Trafficking CFTR_mature Mature F508del-CFTR (Functional - Band C) Processing->CFTR_mature This compound This compound (Corrector) This compound->F508del Promotes Folding

Caption: Proposed mechanism of this compound action.

The Potent Type I Corrector ARN23765: A Comparative Analysis of its Additive Effects with other CFTR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel cystic fibrosis transmembrane conductance regulator (CFTR) modulator, ARN23765, with other approved and investigational correctors. We will delve into its mechanism of action, its highly potent nature, and critically, its additive effects when combined with other modulators, supported by available experimental data. This document aims to be a valuable resource for researchers focused on the development of next-generation therapies for cystic fibrosis (CF).

Introduction to this compound

This compound is a recently identified, highly potent Type I CFTR corrector. It has demonstrated a remarkable ability to rescue the function of mutant CFTR, particularly the F508del mutation, which is the most common cause of CF. Type I correctors are believed to act by directly binding to and stabilizing the first membrane-spanning domain (MSD1) of the CFTR protein, thereby facilitating its proper folding and trafficking to the cell surface. What sets this compound apart is its exceptional potency, with an EC50 of 38 pM in human bronchial epithelial cells homozygous for the F508del mutation. This potency is significantly greater than that of currently approved correctors.

The primary therapeutic strategy for F508del-CFTR involves a combination of correctors that address different structural defects in the mutant protein, along with a potentiator to enhance the channel gating of the rescued protein at the cell surface. The current standard-of-care, Trikafta (elexacaftor/tezacaftor (B612225)/ivacaftor), exemplifies this multi-pronged approach, achieving significant clinical benefit by restoring CFTR function to a substantial degree. Elexacaftor is a Type III corrector that aids in the proper folding of the NBD1 domain, while tezacaftor is a Type I corrector. Ivacaftor (B1684365) is a potentiator that increases the channel's open probability.

This compound, as a potent Type I corrector, presents a compelling candidate for inclusion in novel combination therapies. Studies have shown that it exhibits synergistic or additive effects when combined with correctors of other classes, suggesting its potential to further enhance the rescue of mutant CFTR beyond the levels achieved by current treatments.

Comparative Analysis of CFTR Function Rescue

The efficacy of CFTR modulators is primarily assessed by their ability to restore chloride channel function. This is often measured as the change in short-circuit current (Isc) in Ussing chamber experiments on primary human bronchial or nasal epithelial cells. The following table summarizes key quantitative data from a study investigating the additive effects of this compound in combination with other correctors on the G85E-CFTR mutation, a trafficking-defective mutant similar to F508del. For comparison, benchmark data for the rescue of F508del-CFTR by the triple-combination therapy elexacaftor/tezacaftor/ivacaftor (Trikafta) is also included.

Modulator Combination CFTR Mutation Cell Type Assay Endpoint Result Reference
Elexacaftor (3 µM) + Tezacaftor (10 µM)G85EHuman Nasal Epithelial CellsUssing ChamberΔIsc inh-172 (µA/cm²)~2.5[1]
Elexacaftor (3 µM) + This compound (1 µM)G85EHuman Nasal Epithelial CellsUssing ChamberΔIsc inh-172 (µA/cm²)~4.0[1]
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta)F508del/F508delHuman Nasal Epithelial CellsUssing Chamber% of Wild-Type CFTR Function~62%[2][3]

Note: Direct head-to-head comparative data for an this compound-containing combination versus Trikafta for the F508del mutation was not available in the searched literature. The data presented for G85E suggests a potential for improved efficacy with this compound-containing combinations.

Biochemical Correction of F508del-CFTR Maturation

The rescue of F508del-CFTR from its misfolded state and premature degradation can be visualized through Western blot analysis. Immature, core-glycosylated CFTR resides in the endoplasmic reticulum and appears as "Band B" (~150 kDa), while the mature, complex-glycosylated form that has trafficked to the cell surface is detected as "Band C" (~170 kDa). An increase in the Band C to Band B ratio is indicative of successful correction.

Modulator(s) CFTR Mutation Cell Type Assay Endpoint Result Reference
This compound (low nM concentrations)F508delCFBE41o- cellsWestern BlotIncreased Band C intensityDose-dependent increase[4]
Elexacaftor/TezacaftorF508delCFBE41o- cellsWestern BlotIncreased Band C/Band B ratioSignificant increase[5]
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta)F508delHuman Bronchial Epithelial CellsWestern BlotIncreased Band C/Band B ratioRobust increase[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

CFTR Protein Maturation and Trafficking Pathway

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane cluster_Modulators CFTR Correctors Nascent_CFTR Nascent CFTR (Unfolded) Folding Folding & Core Glycosylation (Band B) Nascent_CFTR->Folding Misfolded_CFTR Misfolded F508del-CFTR Folding->Misfolded_CFTR F508del Mutation Trafficking_to_Golgi Trafficking Folding->Trafficking_to_Golgi Correct Folding Degradation Proteasomal Degradation Misfolded_CFTR->Degradation Processing Complex Glycosylation (Band C) Trafficking_to_Golgi->Processing Trafficking_to_PM Trafficking Processing->Trafficking_to_PM Functional_CFTR Functional CFTR Channel Trafficking_to_PM->Functional_CFTR This compound This compound (Type I) This compound->Folding Stabilizes MSD1 Elexacaftor Elexacaftor (Type III) Elexacaftor->Folding Aids NBD1 Folding Tezacaftor Tezacaftor (Type I) Tezacaftor->Folding Stabilizes MSD1 Ussing_Chamber_Workflow start Start: Culture primary airway epithelial cells on permeable supports treatment Treat cells with CFTR modulators (e.g., this compound, Elexacaftor, etc.) for 24-48 hours start->treatment mount Mount cell culture inserts in Ussing Chamber treatment->mount equilibrate Equilibrate with physiological saline and apply voltage clamp (0 mV) mount->equilibrate amiloride Add Amiloride (inhibits ENaC) equilibrate->amiloride forskolin Add Forskolin (activates CFTR) amiloride->forskolin potentiator Add Potentiator (e.g., Ivacaftor) forskolin->potentiator inhibitor Add CFTR Inhibitor (e.g., CFTRinh-172) potentiator->inhibitor record Record Short-Circuit Current (Isc) throughout the experiment inhibitor->record analyze Analyze the change in Isc (ΔIsc) to quantify CFTR function record->analyze

References

Benchmarking the potency of ARN23765 against current CF therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comparison of the investigational CFTR corrector ARN23765 with currently approved cystic fibrosis therapies reveals a significant leap in potency, offering the potential for more effective treatment strategies for individuals with the F508del mutation.

This compound, a novel small molecule, has demonstrated subnanomolar potency in rescuing the function of the mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein in bronchial epithelial cells from cystic fibrosis (CF) patients carrying the F508del mutation.[1][2] This positions it as a promising candidate for future CF therapies, potentially offering significant advantages over existing treatments. This guide provides a comparative analysis of this compound's potency against current CFTR modulators, supported by available experimental data.

Potency Comparison of CFTR Correctors

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other CFTR correctors, illustrating the remarkable potency of the new compound.

CompoundTypeEC50Cell TypeAssay
This compound Corrector (Type I)38 pM [3][4][5]Human Bronchial Epithelial Cells (F508del/F508del)Short-circuit current recordings
Lumacaftor (B1684366) (VX-809) Corrector~200 nM[4]Human Bronchial Epithelial Cells (F508del/F508del)Short-circuit current recordings
Tezacaftor (VX-661) Corrector---
Elexacaftor (VX-445) Corrector---

The data clearly indicates that this compound is orders of magnitude more potent than lumacaftor, with a reported 5000-fold increase in potency.[4][5] This suggests that significantly lower concentrations of this compound may be required to achieve a therapeutic effect, potentially leading to a better safety profile and reduced off-target effects.

Mechanism of Action: A Refined Approach to CFTR Rescue

Cystic fibrosis is caused by mutations in the CFTR gene, which lead to a defective CFTR protein that is misfolded and targeted for degradation.[6][7] This results in reduced chloride ion transport across epithelial cell membranes, leading to the thick, sticky mucus characteristic of the disease.[8][9][10]

Current CF therapies, known as CFTR modulators, aim to correct this underlying defect. They fall into two main categories:

  • Correctors: These molecules, including lumacaftor, tezacaftor, and elexacaftor, help the misfolded CFTR protein to fold correctly, allowing it to be trafficked to the cell surface.[11][12][13][14][15][16][17]

  • Potentiators: Ivacaftor (B1684365) is a potentiator that increases the opening probability of the CFTR channel once it is at the cell surface, thereby enhancing chloride ion flow.[18][19][20]

This compound acts as a Type I corrector , contributing to the rescue of F508del-CFTR by stabilizing the membrane-spanning domain-1 and interacting with CFTR at the same site as other Type I correctors.[1][2][21] Its significantly higher potency suggests a more efficient interaction with the mutant protein.

CFTR_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_misfolded F508del-CFTR (Misfolded) Proteasome Proteasome F508del_CFTR_misfolded->Proteasome Degradation F508del_CFTR_processed F508del-CFTR (Processed) F508del_CFTR_misfolded->F508del_CFTR_processed Trafficking CFTR_channel_closed CFTR Channel (Closed) F508del_CFTR_processed->CFTR_channel_closed Insertion CFTR_channel_open CFTR Channel (Open) CFTR_channel_closed->CFTR_channel_open Chloride_out Cl- CFTR_channel_open->Chloride_out Ion Transport Chloride_in Cl- This compound This compound (Type I Corrector) This compound->F508del_CFTR_misfolded Correction Other_Correctors Other Correctors (e.g., Lumacaftor, Tezacaftor, Elexacaftor) Other_Correctors->F508del_CFTR_misfolded Correction Potentiators Potentiators (e.g., Ivacaftor) Potentiators->CFTR_channel_closed Potentiation

Mechanism of action of CFTR modulators.

Experimental Protocols

The potency of this compound and other CFTR modulators is primarily assessed using two key in vitro assays:

1. Halide-Sensitive Yellow Fluorescent Protein (YFP) Quenching Assay:

This high-throughput screening assay is used to identify and characterize CFTR modulators.[22][23]

  • Principle: Cells co-expressing the mutant CFTR and a halide-sensitive YFP are used. The fluorescence of YFP is quenched by the influx of iodide ions through functional CFTR channels at the cell surface. The rate of fluorescence quenching is proportional to the CFTR channel activity.

  • Methodology:

    • Cell Culture: Fisher Rat Thyroid (FRT) cells or human bronchial epithelial cells (like CFBE41o-) stably expressing F508del-CFTR and the YFP halide sensor are cultured in multi-well plates.

    • Corrector Incubation: For corrector assays, cells are incubated with the test compounds (e.g., this compound, lumacaftor) for a specified period (e.g., 24 hours) at 37°C to allow for the rescue and trafficking of the mutant CFTR to the cell surface.[22]

    • Assay: The cells are then washed, and a solution containing a CFTR activator (like forskolin) and a potentiator is added, followed by an iodide-containing solution.

    • Measurement: A plate reader measures the kinetics of YFP fluorescence quenching. The rate of quenching indicates the level of CFTR function.

    • Data Analysis: Dose-response curves are generated to determine the EC50 of the corrector compounds.

2. Short-Circuit Current (Isc) Measurements in Ussing Chambers:

This assay provides a more physiologically relevant measure of ion transport across a polarized epithelial cell monolayer.

  • Principle: This technique measures the net ion flow across an epithelium by clamping the voltage across it to zero and measuring the current required to do so. This short-circuit current is a direct measure of active ion transport.

  • Methodology:

    • Cell Culture: Primary human bronchial epithelial cells from CF patients (homozygous for F508del) are cultured on permeable supports to form a polarized monolayer.

    • Corrector Treatment: The cell monolayers are treated with the corrector compounds for an extended period (e.g., 24-72 hours).[5]

    • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.

    • Measurement: The transepithelial voltage is clamped at 0 mV, and the short-circuit current is recorded.

    • Pharmacological Manipulation: A series of pharmacological agents are added to stimulate and then inhibit CFTR-mediated chloride secretion. This includes a cAMP agonist (e.g., forskolin) to activate CFTR and a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.

    • Data Analysis: The change in current in response to the CFTR activator and inhibitor is used to quantify the activity of the rescued CFTR channels. Dose-response curves are generated to determine the EC50.

Experimental_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Measurement Measurement of CFTR Function cluster_Analysis Data Analysis Cell_Culture Culture of F508del-CFTR expressing epithelial cells (e.g., primary HBE) Incubation Incubate cells with compounds for 24-72 hours at 37°C Cell_Culture->Incubation Compound_Prep Preparation of serial dilutions of this compound and control correctors Compound_Prep->Incubation YFP_Assay YFP Quenching Assay (High-throughput screening) Incubation->YFP_Assay Screening Ussing_Chamber Ussing Chamber Electrophysiology (Gold-standard functional assay) Incubation->Ussing_Chamber Potency Confirmation Dose_Response Generate Dose-Response Curves YFP_Assay->Dose_Response Ussing_Chamber->Dose_Response EC50_Calc Calculate EC50 values Dose_Response->EC50_Calc

Workflow for assessing CFTR corrector potency.

Future Outlook

The exceptional potency of this compound represents a significant advancement in the field of CFTR modulator development. While further preclinical and clinical studies are necessary to evaluate its safety and efficacy in humans, the current data suggests that this compound, potentially in combination with other CFTR modulators, could lead to more effective and safer treatment options for individuals with cystic fibrosis. Its high affinity also makes it a valuable tool for further research into the structure and function of the CFTR protein.

References

Safety Operating Guide

Navigating the Disposal of ARN23765: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists working with the novel CFTR corrector ARN23765, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established principles for the disposal of chemical and hazardous waste provide a clear framework for its safe management. This guide offers essential, step-by-step information to facilitate the responsible disposal of this compound in a research setting.

Core Principles of Chemical Waste Disposal

When handling a compound like this compound, for which specific disposal instructions are not readily accessible, it is imperative to treat it as a hazardous chemical. The following general procedures, adapted from hazardous waste disposal guidelines, should be strictly followed:

  • Labeling and Storage: All containers holding this compound waste must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name and any known hazard information. Waste containers must be kept securely closed except when adding waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is certain. Incompatible wastes can react, leading to fire, explosion, or the release of toxic gases. It is best practice to store this compound waste separately.

  • Containment: Always use sturdy, chemically resistant containers for waste collection. To prevent spills and leaks, these primary containers should be placed within a larger, secondary containment vessel.

  • Prohibited Disposal Methods: Never dispose of this compound by evaporation in a fume hood, pouring it down the drain, or discarding it in the regular trash.[1] These methods can lead to environmental contamination and pose a risk to public health.

Step-by-Step Disposal Procedures

The following table outlines the recommended procedures for managing different types of waste that may be generated during research involving this compound.

Waste TypeDisposal Procedure
Unused or Expired this compound Treat as hazardous chemical waste. Ensure it is in a properly labeled, sealed container and dispose of it through your institution's Environmental Health and Safety (EHS) office.
Contaminated Labware (e.g., pipette tips, gloves, vials) Collect in a designated, labeled hazardous waste container. Follow your institution's guidelines for solid chemical waste disposal.
Solutions Containing this compound Collect all liquid waste containing this compound in a sealed, labeled, and chemically compatible container. Do not overfill. Arrange for pickup by your institution's EHS department.[1]
Empty this compound Containers If the container is completely empty with only trivial residue, it may be possible to dispose of it as non-hazardous waste after thorough rinsing. Crucially, the first rinse must be collected and treated as hazardous waste. For highly potent compounds like this compound, it is recommended to collect the first three rinses as hazardous waste.[1]
Spill Cleanup Materials Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated clothing) must be collected and disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: Generate this compound Waste waste_type Identify Waste Type (Solid, Liquid, Labware, Empty Container) start->waste_type solid_waste Solid Waste (Unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Sealed, Labeled Liquid Waste Container liquid_waste->collect_liquid rinse_decision Thoroughly Empty? empty_container->rinse_decision contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup collect_solid->contact_ehs collect_liquid->contact_ehs rinse_decision->collect_solid No, residue remains rinse Triple Rinse Container rinse_decision->rinse Yes collect_rinsate Collect First 3 Rinses as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy collect_rinsate->dispose_container dispose_container->contact_ehs end End: Waste Disposed contact_ehs->end

This compound Disposal Decision Workflow

Experimental Protocols and Signaling Pathways

Currently, there are no established experimental protocols specifically for the disposal of this compound. The compound is a potent corrector of the F508del-CFTR mutant chloride channel, with an EC50 of 38 pM in human bronchial epithelial cells.[2][3][4] Its mechanism of action involves improving the maturation and function of the CFTR protein on the cell membrane.[2] Due to its high potency, even small quantities should be handled and disposed of with care.

Given the absence of specific data on its environmental fate and degradation pathways, it is crucial to prevent its release into the environment. The logical relationship for its handling is therefore dictated by precautionary principles for potent bioactive molecules.

Conclusion

The proper disposal of this compound is a fundamental aspect of responsible laboratory practice. By adhering to the principles of hazardous waste management, including proper labeling, segregation, and containment, and by following the structured disposal workflow, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's Environmental Health and Safety department for specific guidance and to arrange for the collection and disposal of all chemical waste.

References

Essential Safety and Logistics for Handling ARN23765

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Potent CFTR Corrector, ARN23765.

This document provides crucial safety and logistical information for the handling and disposal of this compound, a highly potent pharmacological corrector of the mutant CFTR chloride channel.[1][2] Given that a specific Safety Data Sheet (SDS) for this novel research compound is not publicly available, the following guidelines are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.[3][4][5] Adherence to these procedures is essential to ensure personnel safety and minimize environmental impact.

I. Personal Protective Equipment (PPE)

Due to the high potency of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesDouble-gloving with nitrile or neoprene glovesDisposable lab coat with tight cuffs, disposable sleevesNIOSH-approved N95 or higher-rated respirator
Solution Preparation Chemical splash goggles or face shieldDouble-gloving with chemically resistant gloves (e.g., nitrile, neoprene)Chemical-resistant lab coat or apron over a disposable lab coatIn a certified chemical fume hood; respirator may be required based on risk assessment
Cell Culture and Assays Safety glassesNitrile glovesStandard lab coatNot generally required if handled in a biological safety cabinet
Waste Disposal Chemical splash goggles or face shieldHeavy-duty, chemically resistant glovesChemical-resistant lab coat or apronIn a well-ventilated area or fume hood

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps from receipt of the compound to its final use in experimental procedures.

cluster_prep Preparation and Handling cluster_exp Experimentation cluster_disposal Waste Management A Receiving and Storage B Weighing and Aliquoting A->B Controlled Access C Solution Preparation B->C Use of Fume Hood D Experimental Use (e.g., cell treatment) C->D Documented Procedures E Waste Segregation D->E Collect All Waste F Decontamination E->F Separate Solid/Liquid G Waste Disposal F->G Follow Institutional Protocols

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.